Product packaging for 5-Chloroquinolin-4-ol(Cat. No.:CAS No. 101774-49-6)

5-Chloroquinolin-4-ol

Cat. No.: B3176647
CAS No.: 101774-49-6
M. Wt: 179.6 g/mol
InChI Key: ZCEBTEWGAPZZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloroquinolin-4-ol is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B3176647 5-Chloroquinolin-4-ol CAS No. 101774-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEBTEWGAPZZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloroquinolin-4-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloroquinolin-4-ol, a pivotal heterocyclic compound, stands as a critical structural motif and versatile intermediate in the landscape of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its chemical architecture, physicochemical properties, synthesis methodologies, and reactivity. Furthermore, it delves into the compound's significance as a precursor to high-value molecules, particularly in the development of antimalarial agents, and discusses the broader biological context of the quinolin-4-one scaffold. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the effective utilization of this important chemical entity.

Introduction: The Quinolin-4-one Core and the Significance of 5-Chloro Substitution

The quinolin-4-one skeleton is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1][2] The inherent functionalities—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an aromatic system capable of various interactions—confer upon it a remarkable ability to interact with diverse biological targets. The tautomeric equilibrium between the keto (quinolin-4-one) and enol (4-hydroxyquinoline) forms further expands its chemical personality and reactivity.[2]

The introduction of a chlorine atom at the C-5 position of the quinoline ring, yielding this compound, significantly modulates the molecule's electronic and steric properties. This substitution can enhance binding affinity to target proteins, alter metabolic stability, and fine-tune pharmacokinetic profiles. It is this strategic halogenation that has positioned this compound as a key intermediate in the synthesis of important pharmaceuticals, including derivatives of chloroquine, a cornerstone in antimalarial therapy.[3] This guide will elucidate the critical aspects of this molecule, providing the technical foundation necessary for its application in advanced scientific research.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in any experimental setting. This section details the key physicochemical and structural identifiers for this compound.

Chemical Structure and Identification
  • IUPAC Name: 5-chloro-1H-quinolin-4-one

  • Synonyms: 5-Chloro-4-quinolinol, 4-Quinolinol, 5-chloro-

  • CAS Number: 23443-05-2

  • Molecular Formula: C₉H₆ClNO

  • Molecular Weight: 179.61 g/mol

  • Chemical Structure:

    Caption: Keto-enol tautomerism of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, crucial for experimental design, including reaction setup and purification.

PropertyValueSource
Physical State Off-white to light brown solid[4]
Melting Point 256-257 °C[4]
Boiling Point 348.5 ± 22.0 °C (Predicted)[4]
pKa 3.53 ± 0.40 (Predicted)[4]
Solubility While specific quantitative data for this compound is not readily available, the isomeric 5-chloro-8-hydroxyquinoline shows high solubility in DMA, DMSO, and DMF, and lower solubility in alcohols and water. A similar trend is expected.[5]

Synthesis of this compound

The construction of the quinolin-4-one core is a well-established area of organic synthesis. For this compound, the most logical and industrially relevant approach is the Gould-Jacobs reaction.[6][7] This method provides a reliable pathway from readily available starting materials.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a thermal cyclization process that builds the quinolin-4-one ring system.[8] The key steps are:

  • Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline displaces the ethoxy group of DEEM to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether). This induces an intramolecular 6-electron electrocyclization, forming the quinoline ring and eliminating ethanol.

  • Saponification & Decarboxylation (Optional but common): The resulting ester at the 3-position is often hydrolyzed to a carboxylic acid, which is then decarboxylated upon further heating to yield the final quinolin-4-one.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Aniline 2-Chloroaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Reaction DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclized Ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Cyclized Heat (e.g., 250°C) High-boiling solvent Hydrolyzed 5-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cyclized->Hydrolyzed 1. NaOH (aq) 2. Acidify Final This compound Hydrolyzed->Final Heat

Caption: Workflow for the Gould-Jacobs Synthesis.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction, adapted for the synthesis of this compound.

Materials:

  • 2-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

Procedure:

Step 1: Formation of Diethyl (2-chloroanilino)methylenemalonate

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cool the reaction mixture. The product, diethyl (2-chloroanilino)methylenemalonate, will often crystallize upon cooling or after the addition of hexane.

  • Collect the solid by filtration, wash with cold ethanol or hexane, and dry.

Step 2: Thermal Cyclization

  • Add the dried intermediate from Step 1 to a flask containing a high-boiling solvent such as diphenyl ether (approx. 10-15 mL per gram of intermediate).

  • Heat the mixture to reflux (typically around 250-260 °C) under a nitrogen atmosphere.[9]

  • Maintain reflux for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate.

  • Dilute the mixture with hexane to facilitate precipitation, collect the solid by filtration, wash thoroughly with hexane, and dry.

Step 3: Saponification and Decarboxylation

  • Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (typically 2-4 hours), forming the sodium salt of the carboxylic acid.

  • Cool the solution and carefully acidify with concentrated HCl to a pH of approximately 2-3. The carboxylic acid will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Place the dry carboxylic acid in a flask and heat it to its melting point (or slightly above) until gas evolution (CO₂) ceases. This effects the decarboxylation.

  • Cool the residue, which is the crude this compound. Recrystallize from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the purified product.

Chemical Reactivity and Characterization

The reactivity of this compound is dictated by the interplay of its functional groups: the quinolinone core, the hydroxyl/keto group, and the C-5 chloro substituent.

Key Reactions
  • N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions, a common strategy in modifying the properties of quinolone-based drugs.

  • O-Alkylation: The tautomeric hydroxyl group can be alkylated to form 4-alkoxyquinolines.

  • Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo further electrophilic substitution, although the existing chloro- and oxo- groups will influence the position of substitution.

  • Reactions at the 3-Position: The C-3 position is activated by both the C-4 carbonyl and the ring nitrogen, making it susceptible to various reactions like Vilsmeier-Haack formylation or Mannich reactions.[10]

  • Conversion to 4-Chloroquinoline: A crucial reaction for its use as an intermediate is the conversion of the 4-hydroxyl group to a chlorine atom, typically using reagents like phosphorus oxychloride (POCl₃). This creates the 4,5-dichloroquinoline scaffold, a key precursor for antimalarial drugs like chloroquine.[3]

Reactivity cluster_reactions Key Synthetic Transformations Start This compound N_Alk N-Alkylated Product Start->N_Alk R-X, Base O_Alk 4-Alkoxy-5-chloroquinoline Start->O_Alk R-X, Base (O-alkylation) C3_Sub C-3 Substituted Product Start->C3_Sub Electrophile (e.g., Vilsmeier reagent) Dichloro 4,5-Dichloroquinoline (Key Antimalarial Intermediate) Start->Dichloro POCl₃

Caption: Reactivity of this compound.

Spectroscopic Characterization (Predicted)

While a complete, published experimental dataset for this compound is elusive, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and data from closely related structures.

  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.5 ppm for the protons on the benzene and pyridine rings. The proton at C-2, adjacent to the nitrogen, will likely be the most deshielded.

    • N-H Proton: A broad singlet, typically downfield (> 10 ppm), which may exchange with D₂O.

    • C-3 Proton: A singlet in the region of δ 5.8-6.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C-4): The most downfield signal, expected in the range of δ 170-180 ppm.

    • Aromatic Carbons: Signals between δ 115-150 ppm. The carbon bearing the chlorine (C-5) and the carbons adjacent to the nitrogen (C-2, C-8a) will have characteristic shifts.

  • FTIR (KBr, cm⁻¹):

    • N-H Stretch: A broad band around 3200-3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹.

    • C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

    • C-Cl Stretch: Typically found in the 800-600 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z 179.

    • Isotope Peak (M+2)⁺: A significant peak at m/z 181, with an intensity approximately one-third of the M⁺ peak, characteristic of the presence of one chlorine atom.

    • Fragmentation: Expect loss of CO (m/z 151) and HCl as characteristic fragmentation pathways.

Biological Significance and Applications

The primary importance of this compound in the biomedical field is as a key building block for the synthesis of 4-aminoquinoline antimalarials.

Intermediate in Antimalarial Drug Synthesis

The synthesis of chloroquine and hydroxychloroquine involves the reaction of 4,7-dichloroquinoline with the appropriate diamine side chain. This compound serves as a precursor to the analogous 4,5-dichloroquinoline, which can then be used to generate novel 4-aminoquinoline derivatives for antimalarial screening programs. The rationale is to create structural analogs that may overcome the resistance mechanisms that have developed against traditional drugs like chloroquine.[3]

Broader Context: The Pharmacological Activity of Quinolones

The quinolin-4-one scaffold is a well-established pharmacophore with a wide range of biological activities.[11] Derivatives have been investigated for their potential as:

  • Anticancer Agents: By inhibiting enzymes like topoisomerase II and various protein kinases, quinolinones can induce apoptosis and cell cycle arrest in cancer cells.[11]

  • Antibacterial Agents: The fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

  • Antiviral and Antifungal Agents: Various quinoline derivatives have demonstrated efficacy against a range of viruses and fungi.[12]

While this compound itself is not typically used as a final drug, its core structure contributes to the potential bioactivity of the molecules synthesized from it.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[14][15]

  • Handling: Avoid creating dust. Use non-sparking tools and prevent the buildup of electrostatic charge. Wash hands thoroughly after handling.[14][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[13][15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13][15]

    • Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][15]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][15]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed intermediate that provides access to a rich chemical space of potential therapeutic agents. Its synthesis via the robust Gould-Jacobs reaction, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

5-Chloroquinolin-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloroquinolin-4-ol for Advanced Research

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. It provides an in-depth exploration of its chemical identity, synthesis, characterization, reactivity, and safe handling protocols, grounded in authoritative data and established scientific principles.

Fundamental Chemical Identity and Properties

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by a quinoline core with a chlorine substituent at the 5-position and a hydroxyl group at the 4-position. This substitution pattern is critical to its chemical behavior and utility as a synthetic intermediate. It exists in tautomeric equilibrium with its keto form, 5-chloroquinolin-4(1H)-one.[1][2]

Core Identifiers

Precise identification is crucial for procurement, regulatory documentation, and literature searches. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 23443-05-2[1][3][4][5]
Molecular Formula C₉H₆ClNO[1][2][3]
Molecular Weight 179.60 g/mol [2]
IUPAC Name This compound[1][2]
Physicochemical Data

The physical properties of this compound dictate its handling, storage, and application in various reaction conditions.

PropertyValueSource(s)
Physical Form Solid[1]
Melting Point 256-257 °C[1]
Boiling Point 348.5 ± 22.0 °C at 760 mmHg[1]
Storage Temperature 4°C, under nitrogen[1]

Synthesis and Purification Workflow

The synthesis of quinolin-4-ones is a well-established area of organic chemistry. One of the most reliable and common methods is the Gould-Jacobs reaction, which constructs the quinoline ring system from an appropriately substituted aniline and a malonic ester derivative.

Gould-Jacobs Reaction Pathway

This pathway involves the condensation of an aniline with an ethoxymethylenemalonate, followed by a high-temperature thermal cyclization and subsequent hydrolysis/decarboxylation. The causality behind using a high-boiling point solvent in the cyclization step is to provide the necessary thermal energy to overcome the activation barrier for the intramolecular ring-closing reaction.

synthesis_workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product aniline 3-Chloroaniline condensation Condensation (~110 °C) aniline->condensation malonate Diethyl Ethoxymethylenemalonate malonate->condensation cyclization Thermal Cyclization (e.g., Diphenyl Ether, ~250 °C) condensation->cyclization Enamine Intermediate hydrolysis Saponification & Acidification cyclization->hydrolysis Ester Intermediate product This compound hydrolysis->product

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Experimental Protocol

This protocol must be performed by qualified personnel using appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Step 1: Condensation. Combine equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate in a round-bottom flask. Heat the mixture with stirring at 100-120 °C for 1-2 hours. The progress of the reaction, forming the intermediate enamine, should be monitored by Thin-Layer Chromatography (TLC).

  • Step 2: Thermal Cyclization. To the crude enamine, add a high-boiling solvent such as diphenyl ether. Heat the solution to approximately 250 °C. The high temperature facilitates the intramolecular cyclization to form the quinoline ring. Maintain this temperature for 30-60 minutes until TLC analysis indicates the completion of the cyclization.

  • Step 3: Hydrolysis and Workup. Allow the reaction mixture to cool. The resulting product is often insoluble and may precipitate. Dilute the mixture with hexane to facilitate precipitation, and collect the solid ester intermediate by filtration.

  • Step 4: Saponification. Heat the collected solid under reflux with an excess of aqueous sodium hydroxide (e.g., 10% NaOH) for 1-2 hours to hydrolyze the ester group.

  • Step 5: Precipitation. After cooling the basic solution, filter it to remove any insoluble impurities. Acidify the clear filtrate with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This compound will precipitate out of the solution.

  • Step 6: Purification. Collect the crude product by filtration. Wash the solid with cold water to remove residual salts. The final purification is achieved by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the final product with high purity.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for use in research and development. A multi-technique approach provides a self-validating system of characterization.

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework. The spectra will show characteristic signals for the aromatic protons and carbons, with chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic effects of the chlorine and hydroxyl/keto groups.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A broad absorption in the 3400-3200 cm⁻¹ region is indicative of the O-H stretch. Due to keto-enol tautomerism, a C=O stretching vibration may be observed around 1650 cm⁻¹. Aromatic C=C and C=N stretching bands will appear in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): Confirms the molecular weight. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179. A crucial validation is the presence of an isotopic peak (M+2)⁺ at m/z 181 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically achieving >95-98% for research-grade material.[1][6]

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the quinoline core. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

applications_diagram cluster_derivatives Key Derivatives & Applications core This compound (Synthetic Precursor) antimalarials Antimalarial Agents (e.g., Hydroxychloroquine Impurity/Intermediate) core->antimalarials Synthetic Intermediate antibacterials Novel Antibacterial Agents core->antibacterials Pharmacophore Core anticancer Anticancer Scaffolds core->anticancer Structural Motif caption Role of this compound as a key intermediate in medicinal chemistry.

Caption: Role of this compound as a key intermediate in medicinal chemistry.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds. This compound is a documented synthetic intermediate and specified impurity in the production of antimalarial drugs like hydroxychloroquine.[7] Furthermore, its derivatives are explored for a range of therapeutic applications. Halogen-substituted quinoline compounds derived from it have shown potential antimalarial properties.[6] The broader class of quinolin-4-ones is investigated for potent antiproliferative effects against human tumor cell lines, highlighting its relevance in the search for novel anticancer candidates.[8]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. The following guidelines are a summary; always consult the full Safety Data Sheet (SDS) from your supplier before use.[9][10]

  • Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[9][12] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] For long-term stability, storage at 2-8°C is recommended.[3]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[11]

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Chloroquinolin-4-ol (CAS: 23443-05-2). Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes experimental data with expert theoretical predictions to offer a robust characterization of the molecule. We will explore its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, grounded in the fundamental principles of chemical structure and reactivity.

Foundational Insights: The Keto-Enol Tautomerism

A critical aspect of this compound's chemistry is its existence in a state of tautomeric equilibrium with its keto form, 5-chloro-1H-quinolin-4-one . In both solid and solution phases, the equilibrium strongly favors the quinolinone tautomer due to the stability conferred by the amide functional group within the aromatic system. This structural preference is the cornerstone of interpreting the spectroscopic data that follows. All subsequent analyses are based on this dominant and more stable quinolinone structure.

Mass Spectrometry (MS): Experimental Verification

High-Resolution Mass Spectrometry (HRMS) provides definitive confirmation of a compound's elemental composition. Recent environmental analysis has successfully identified this compound in water samples, providing valuable experimental data.[1]

Experimental Protocol: LC-HRMS

A standard protocol for analyzing a sample of this compound would involve the following steps:

  • Sample Preparation: Dissolve a ~1 mg/mL stock solution in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of ~1 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particles).

  • Ionization: Utilize an electrospray ionization (ESI) source operating in positive ion mode. This is optimal for protonating the basic nitrogen atom of the quinolinone ring.

  • Mass Analysis: Acquire data on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, over a mass range of m/z 50-500.

  • MS/MS Analysis: Perform data-dependent acquisition to trigger fragmentation of the most intense ions, providing structural information.

Data Interpretation

The analysis confirms the presence of the protonated molecule, [M+H]⁺.[1] A key validation marker is the presence of the A+2 isotopic peak, resulting from the natural abundance of the ³⁷Cl isotope (approximately 32.5%) relative to the ³⁵Cl isotope. The intensity of the [M+H+2]⁺ peak should be roughly one-third that of the [M+H]⁺ peak, providing a characteristic signature for a monochlorinated compound.

Table 1: High-Resolution Mass Spectrometry Data for 5-Chloro-1H-quinolin-4-one

IonCalculated m/z (C₉H₇³⁵ClNO⁺)Observed m/z
[M+H]⁺180.0211180.0208[1]
[M+H+2]⁺182.0182~182.02

Note: The observed m/z is from a real-world sample analysis, which confirms the compound's identity at Level 1 confidence according to metabolomics standards.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

¹H NMR (Proton NMR) Predictions

The proton spectrum is expected to show five distinct signals in the aromatic and amide regions.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~6.2 - 6.4Doublet (d)J(H2-H3) ≈ 7.5 HzShielded by the adjacent N-H and located on a C=C bond adjacent to a carbonyl.
H3~7.9 - 8.1Doublet (d)J(H3-H2) ≈ 7.5 HzDeshielded by the strong anisotropic effect of the adjacent C=O group.
H6~7.7 - 7.8Doublet (d)J(H6-H7) ≈ 8.0 HzOrtho to the electron-withdrawing chlorine atom, leading to deshielding.
H7~7.3 - 7.4Triplet (t)J(H7-H6) ≈ J(H7-H8) ≈ 8.0 HzExhibits coupling to both H6 and H8, appearing as a pseudo-triplet.
H8~7.6 - 7.7Doublet (d)J(H8-H7) ≈ 8.0 HzStandard aromatic proton in the benzo portion of the ring system.
NH~11.5 - 12.5Broad Singlet (br s)-Characteristic chemical shift for an amide proton; broad due to quadrupole effects and exchange.
¹³C NMR (Carbon NMR) Predictions

The carbon spectrum should display nine distinct signals corresponding to each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CarbonPredicted δ (ppm)Rationale
C2~110 - 115Shielded carbon adjacent to the nitrogen atom.
C3~138 - 142Deshielded by the adjacent carbonyl group.
C4~175 - 180Highly deshielded carbonyl carbon, a key indicator of the quinolinone form.
C4a~140 - 143Bridgehead carbon adjacent to nitrogen and part of the aromatic system.
C5~125 - 128Carbon directly attached to chlorine; its shift is influenced by the heavy atom effect.
C6~126 - 129Aromatic CH carbon.
C7~123 - 126Aromatic CH carbon.
C8~132 - 135Aromatic CH carbon deshielded by proximity to the ring fusion.
C8a~118 - 122Bridgehead carbon adjacent to the chlorinated ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum provides a functional group fingerprint of the molecule. The predicted spectrum for 5-chloro-1H-quinolin-4-one is dominated by vibrations characteristic of the amide and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Apply pressure using the anvil to ensure good contact.

  • Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Perform a background scan of the empty crystal prior to the sample measurement.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensitySignificance
3300 - 3100N-H StretchMedium, BroadConfirms the presence of the N-H bond, a definitive feature of the quinolinone tautomer.
3100 - 3000Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds in the aromatic rings.
~1670C=O Stretch (Amide I)StrongThe most intense and diagnostic peak, confirming the carbonyl group. Its position indicates conjugation.
1610 - 1450C=C & C=N Ring StretchesStrong-MediumA series of sharp peaks corresponding to the vibrations of the bicyclic aromatic system.
800 - 600C-Cl StretchMedium-StrongFound in the fingerprint region, confirming the presence of the chlorine substituent.

Integrated Analytical Workflow

The comprehensive characterization of a molecule like this compound relies on a structured, multi-technique workflow. This ensures that the identity, purity, and structure are validated at each stage, forming a self-validating system.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (Crystallization/Chromatography) synthesis->purification ms LC-MS Analysis (Purity & Mass Confirmation) purification->ms Sample 1 nmr NMR Analysis (¹H, ¹³C) (Structural Backbone) purification->nmr Sample 2 ir FTIR Analysis (Functional Groups) purification->ir Sample 3 interpretation Integrated Data Analysis & Structural Elucidation ms->interpretation nmr->interpretation ir->interpretation final_report Final Characterization Report interpretation->final_report

Caption: Integrated workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility of 5-Chloroquinolin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloroquinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key heterocyclic compound relevant in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, the theoretical principles governing its solubility, and practical, field-proven methodologies for its empirical determination. By synthesizing theoretical knowledge with actionable experimental protocols, this guide serves as an essential resource for optimizing the use of this compound in various research and development applications.

Introduction: The Significance of Solubility in a Research Context

This compound (CAS: 23443-05-2) is a substituted quinoline derivative.[1][2] The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and antibacterials.[2][3][4] The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that dictates its behavior in both biological and chemical systems.[5] It profoundly influences bioavailability, formulation design, reaction kinetics, and purification strategies.[6] A thorough understanding of a compound's solubility profile across a spectrum of solvents is, therefore, not merely an academic exercise but a foundational requirement for successful drug discovery and process development.[7] This guide elucidates the factors governing the solubility of this compound and provides robust protocols for its accurate measurement.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key to predicting and understanding the solubility of this compound lies in analyzing its core physicochemical characteristics.

PropertyValueSource
Molecular Formula C₉H₆ClNO[1][8]
Molecular Weight 179.60 g/mol [8]
Melting Point 256-257 °C[9][10]
Appearance Off-white to light brown solid[10]
Computed XLogP3 2.2[8]
Predicted pKa 3.53 ± 0.40[10]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]

Expert Insights:

  • Tautomerism: this compound can exist in a tautomeric equilibrium with its keto form, 5-chloro-1H-quinolin-4-one. For similar quinolone systems, the keto form is generally more stable and is the predominant species, particularly in the solid state and in polar solvents.[11] This is crucial as the keto form presents different hydrogen bonding capabilities than the enol form, impacting solvent interactions.

  • LogP and Lipophilicity: The computed XLogP3 value of 2.2 indicates a moderate lipophilicity.[8] LogP, the logarithm of the partition coefficient between octanol and water, is a fundamental measure of a compound's hydrophobicity.[12] A positive LogP value suggests a preference for lipid or non-polar environments over aqueous ones.[12] This value is a strong indicator that this compound will exhibit limited solubility in water but greater solubility in organic solvents.[12][13]

  • pKa and pH-Dependent Solubility: With a predicted acidic pKa around 3.53, the molecule's ionization state is highly dependent on the pH of the medium.[10] As a weak acid, its solubility in aqueous media is expected to increase significantly at pH values more than two units above its pKa, where it will be deprotonated to form a more polar (and thus more water-soluble) phenolate anion.[4][14] Conversely, in acidic conditions (pH < pKa), it will exist predominantly in its less soluble, neutral form.[15][16] This pH-dependent behavior is a critical consideration for biological assays and formulation development.[4]

Principles of Solubility: A Mechanistic View

The adage "like dissolves like" is a foundational principle in solubility science.[17] A solute's ability to dissolve in a solvent is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute-solute lattice energy and the solvent-solvent interactions.

G cluster_solute Solid Solute (Crystal Lattice) cluster_solvent Bulk Solvent Solute_Solute Solute-Solute Interactions (Lattice Energy) Dissolution Dissolution Process Solute_Solute->Dissolution Overcome (Energy Input) Solvent_Solvent Solvent-Solvent Interactions (Cavity Formation) Solvent_Solvent->Dissolution Overcome (Energy Input) Solvated_Solute Solvated Solute (Solute-Solvent Interactions) Dissolution->Solvated_Solute Favorable (Energy Release)

For this compound:

  • Polar Solvents (e.g., Ethanol, Methanol, DMSO): These solvents can engage in hydrogen bonding with the quinolinol's hydroxyl/keto group and dipole-dipole interactions with the polar C-Cl bond and the heterocyclic ring system. These favorable interactions are expected to effectively overcome the crystal lattice energy, leading to good solubility.[17]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. They are generally poor solvents for moderately polar compounds like this compound because they cannot effectively solvate the polar functional groups.[17]

  • Aqueous Solvents (e.g., Water, Buffers): Water is a highly polar, protic solvent. While it can form hydrogen bonds, the relatively large, hydrophobic quinoline ring system limits solubility.[3] As discussed, this solubility is highly dependent on pH due to the molecule's ionizable nature.[4]

Quantitative Solubility Profile (Predictive Data)

While specific experimental solubility data for this compound is not widely published, extensive data exists for its close isomer, 5-chloro-8-hydroxyquinoline (Cloxiquine) .[18][19] This data provides an excellent, scientifically-grounded proxy for predicting the solubility behavior of this compound, as the primary structural difference is the position of the hydroxyl group, which has a modest impact on overall polarity and molecular weight compared to the core scaffold and chloro-substituent.

The following table summarizes the mole fraction solubility (x₁) of 5-chloro-8-hydroxyquinoline in various pure solvents at 298.15 K (25 °C), ranked from highest to lowest solubility.[18][19]

SolventSolvent TypeMole Fraction Solubility (x₁) at 298.15 K
1,4-DioxanePolar aprotic0.0751
2-EthoxyethanolPolar protic0.0333
n-Propyl AcetatePolar aprotic0.0297
2-MethoxyethanolPolar protic0.0291
Ethyl AcetatePolar aprotic0.0269
Methyl AcetatePolar aprotic0.0245
Isopropyl AcetatePolar aprotic0.0232
Acetone (DMK)Polar aprotic0.0200
n-Propanol (n-PrOH)Polar protic0.0076
Ethanol (EtOH)Polar protic0.0058
Isopropanol (IPrOH)Polar protic0.0045
Methanol (MtOH)Polar protic0.0042

Causality and Field Insights: The data for the isomer confirms the theoretical principles: solubility is highest in polar aprotic solvents like 1,4-dioxane and various acetate esters.[18][19] The solubility in alcohols is notably lower, suggesting that while hydrogen bonding occurs, the overall solvation energy is less favorable compared to solvents with strong dipole moments and ether functionalities.[18][19] This trend is invaluable for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, a standardized method for determining thermodynamic (equilibrium) solubility is essential.[20] The shake-flask method is the gold-standard technique recognized for its reliability.[5][14]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow Diagram:

G A 1. Preparation Add excess solid to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature for 24-48 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sampling Carefully withdraw supernatant and filter. C->D E 5. Quantification Analyze filtrate concentration via HPLC or UV-Vis. D->E F 6. Data Reporting Report solubility (e.g., mg/mL) at specified temp. E->F

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached.[5] A good starting point is 5-10 mg of solid per 1 mL of solvent.

    • Add a precise volume of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the suspension for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[14] This step is the most common source of error; insufficient equilibration time leads to an underestimation of thermodynamic solubility.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid.[17] This creates a clear supernatant of the saturated solution.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

    • Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[17] This step is self-validating as it ensures only the dissolved compound is analyzed.

    • Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the concentration of the diluted sample using a pre-validated analytical method, typically HPLC-UV.[6]

    • A calibration curve must be generated using standard solutions of this compound of known concentrations.[17] This ensures the accuracy of the final measurement. The R² value of the calibration curve should be >0.99.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in standard units, such as mg/mL or molarity (mol/L), and always specify the solvent and the temperature at which the measurement was made.[17]

Conclusion

This guide has detailed the critical aspects of this compound solubility, from its fundamental physicochemical properties to robust experimental determination. The molecule's moderate lipophilicity (XLogP3 ≈ 2.2) and acidic nature (pKa ≈ 3.53) are the primary drivers of its solubility profile, favoring dissolution in polar organic solvents and exhibiting strong pH-dependence in aqueous media.[8][10] While direct quantitative data is sparse, analysis of the closely related isomer 5-chloro-8-hydroxyquinoline provides a strong predictive framework, indicating high solubility in solvents like 1,4-dioxane and much lower solubility in alcohols.[18][19] For researchers requiring precise data, the detailed shake-flask protocol provided herein serves as a self-validating and reliable methodology. A comprehensive understanding of these principles and methods is paramount for the effective application of this compound in any scientific endeavor.

References

A Theoretical Investigation into the Electronic Structure of 5-Chloroquinolin-4-ol: A Technical Guide for Computational Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 5-Chloroquinolin-4-ol. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, reactivity, and spectroscopic behavior. By synthesizing established computational protocols with expert insights, this document serves as a practical whitepaper for applying Density Functional Theory (DFT) to quinoline-based scaffolds.

Introduction: The Quinoline Scaffold and the Imperative for Theoretical Analysis

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents.[1][2] Their biological activities are intrinsically linked to their electronic properties, which govern molecular interactions, reactivity, and stability. This compound (C9H6ClNO) is one such derivative whose electronic character is not yet extensively documented in theoretical literature.[3]

Computational chemistry provides a powerful, cost-effective avenue for elucidating these properties before embarking on costly and time-consuming synthesis and experimental validation.[4][5] This guide outlines a robust, first-principles approach using Density Functional Theory (DFT) to build a complete electronic and spectroscopic profile of this compound. The methodologies detailed herein are grounded in protocols successfully applied to analogous quinoline systems, ensuring a high degree of scientific validity and practical applicability.[1][2][6]

Part 1: The Computational Gauntlet: A Protocol for Electronic Structure Analysis

The foundation of a reliable theoretical study lies in a methodologically sound and well-justified computational protocol. The following workflow is designed to provide a comprehensive analysis of this compound's electronic structure.

The Scientist's Toolkit: Software and Method Selection

Expertise & Experience: The choice of computational method is a balance between accuracy and resource intensity. For organic molecules of this size, Density Functional Theory (DFT) offers the most favorable balance, providing reliable results that correlate well with experimental data.[6][7]

We select the B3LYP hybrid functional , a workhorse in computational chemistry renowned for its efficacy in describing the electronic structure of organic compounds.[1] This functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately modeling electron correlation.

For the basis set, we employ the 6-311++G(d,p) Pople-style basis set .[7][8]

  • 6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. This is crucial for accurately describing the electron density far from the nucleus, which is essential for molecules with lone pairs and potential for hydrogen bonding.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of atomic orbitals, which is necessary to correctly model chemical bonds.

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or Gaussian 16.

Experimental Protocol: Step-by-Step Computational Workflow
  • Structure Input: The initial 3D structure of this compound is built using a molecular editor like GaussView.

  • Geometry Optimization:

    • An unconstrained geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory.

    • The goal is to locate the global minimum on the potential energy surface.

    • Causality: This step is critical because all subsequent electronic property calculations are highly dependent on the accuracy of the molecular geometry. An improperly optimized structure will yield meaningless results.

  • Vibrational Frequency Analysis:

    • A frequency calculation is performed on the optimized geometry at the same level of theory.

    • Trustworthiness: This step serves as a self-validating mechanism. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. These results are also used for simulating IR and Raman spectra.

  • Electronic Property Calculation:

    • Using the confirmed minimum-energy structure, single-point energy calculations are performed to derive key electronic properties.

    • This includes the generation of molecular orbitals (specifically the HOMO and LUMO), the molecular electrostatic potential surface, and Natural Bond Orbital (NBO) analysis.

  • Excited State Calculation:

    • To simulate the UV-Visible spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[1]

    • To improve accuracy and mimic experimental conditions, these calculations should be run using a solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), with a common solvent like ethanol or DMSO.[9][10]

Visualization: Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol.

G Computational Workflow for this compound Analysis cluster_setup Setup & Optimization cluster_analysis Property Calculation & Analysis cluster_output Outputs A 1. Build Initial Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D H Vibrational Spectra (IR/Raman) C->H Calculated Frequencies E HOMO/LUMO Analysis D->E Optimized Geometry F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) D->G I UV-Vis Spectra (TD-DFT/IEFPCM) D->I O1 Reactivity Descriptors E->O1 O2 Charge Distribution F->O2 O3 Intramolecular Interactions G->O3 O4 Spectroscopic Signatures H->O4 I->O4

Caption: A flowchart of the DFT-based computational protocol.

Part 2: Deciphering the Code: Interpretation of Electronic Properties

The data generated from the computational workflow provides a rich, quantitative description of the molecule's electronic character.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11] The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability.[6] A smaller gap implies lower kinetic stability and higher chemical reactivity.

Caption: Energy level diagram of Frontier Molecular Orbitals.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[6]

DescriptorFormulaChemical Significance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance of the molecule to charge transfer.[6]
Global Softness (S) 1 / (2η)The reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) μ² / (2η)A measure of the energy lowering upon accepting electrons.

Table 1: Key global reactivity descriptors derived from HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D visualization of the molecule's charge distribution. It is an invaluable tool for predicting reactivity sites for electrophilic and nucleophilic attack.[1]

  • Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. Likely sites include the nitrogen and oxygen atoms.

  • Blue Regions (Positive Potential): Electron-deficient areas, susceptible to nucleophilic attack. Likely sites include the hydrogen atoms of the hydroxyl group and the aromatic ring.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and interactions.[2] It quantifies charge transfer between filled donor orbitals and empty acceptor orbitals, revealing the strength of hyperconjugative interactions.[12] This analysis is critical for understanding the delocalization of electron density across the quinoline ring system, which is fundamental to its stability and reactivity.

Part 3: Bridging Theory and Experiment: Simulated Spectroscopy

A key strength of this theoretical approach is its ability to predict spectroscopic properties, providing a direct link to experimental validation.

Vibrational Spectroscopy (IR & Raman)

The calculated vibrational frequencies from the DFT analysis can be used to simulate the infrared and Raman spectra. This allows for a precise assignment of the vibrational modes observed in experimental spectra.[1][2] It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
1ValueValueValueO-H stretch
2ValueValueValueC=C ring stretch
3ValueValueValueC-Cl stretch
...............

Table 2: Template for comparing theoretical and experimental vibrational data.

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations predict the electronic absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.[1] These transitions, typically π→π* and n→π* for a molecule like this compound, are responsible for its UV-Visible absorption profile. The use of a solvent model (IEFPCM) is crucial for obtaining results that can be meaningfully compared to experimental spectra recorded in solution.[10]

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1ValueValueHOMO → LUMO
S0 → S2ValueValueHOMO-1 → LUMO
............

Table 3: Template for summarizing simulated UV-Visible absorption data.

Conclusion

The theoretical framework presented in this guide provides a robust and scientifically rigorous pathway for the comprehensive analysis of the electronic structure of this compound. By leveraging Density Functional Theory, it is possible to generate a detailed profile of the molecule's geometric structure, chemical reactivity, charge distribution, and spectroscopic signatures. These computational insights are invaluable for rational drug design, allowing researchers to predict molecular behavior, understand structure-activity relationships, and prioritize candidates for synthesis and experimental testing. This in-silico approach embodies the principles of modern chemical research, where theory and computation work in concert to accelerate discovery.

References

The Alchemist's Guide to the Quinoline Nucleus: A Technical Guide to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the practicing medicinal chemist, and the drug development professional, the quinoline scaffold represents a privileged structure—a foundational element in a vast array of pharmaceuticals and functional materials. Its synthesis is not merely a procedural exercise but a gateway to novel therapeutic agents and advanced molecular technologies. This guide provides an in-depth exploration of the core synthetic strategies for constructing quinoline derivatives, moving beyond simple protocols to elucidate the underlying chemical principles and rationale that govern these powerful transformations.

Section 1: The Enduring Legacy of Classical Quinoline Syntheses

The classical named reactions for quinoline synthesis, developed in the late 19th century, remain remarkably relevant. Their enduring utility lies in their use of readily available starting materials and their ability to generate a diverse range of substituted quinolines. Understanding these methods is fundamental for any scientist working with this heterocyclic system.

The Skraup Synthesis: A Forceful Cyclization

The Skraup synthesis is a vigorous and highly exothermic reaction that constructs the quinoline ring from an aromatic amine, glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.[1][2] The harsh conditions necessitate careful control, but the method is effective for producing quinolines from a variety of anilines.[3]

Causality Behind Experimental Choices:

The choice of sulfuric acid is twofold: it acts as a dehydrating agent to convert glycerol into the key intermediate, acrolein, and as a catalyst for the subsequent cyclization.[1][4] The oxidizing agent is crucial for the final aromatization of the dihydroquinoline intermediate.[1] Nitrobenzene is a common choice as it is reduced to aniline, which can then participate in the reaction.[1] To moderate the often violent reaction, a moderator such as ferrous sulfate is frequently added.[3]

Self-Validating System:

A successful Skraup synthesis is typically characterized by a significant exotherm, which must be controlled. The final product is often a dark, tarry mixture requiring purification, commonly by steam distillation, to isolate the quinoline derivative.[3] The presence of the desired product can be confirmed by chromatographic and spectroscopic methods.

Experimental Protocol: Synthesis of Quinoline via Skraup Reaction [1][5]

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, as moderator)

Procedure:

  • In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline with cooling.

  • To the resulting aniline sulfate, add glycerol and the oxidizing agent (e.g., nitrobenzene). If the reaction is known to be overly vigorous, add a small amount of ferrous sulfate.

  • Heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the external heat source and control the reaction by cooling if necessary.

  • After the initial exotherm subsides, heat the mixture to complete the reaction, typically for several hours.

  • Allow the mixture to cool and then cautiously pour it into a large volume of water.

  • Neutralize the acidic solution with a concentrated base solution (e.g., sodium hydroxide).

  • Isolate the crude quinoline from the tarry residue, often by steam distillation.

  • The collected distillate is then purified, for example, by extraction and subsequent distillation or crystallization.

Reaction Mechanism Workflow

Skraup_Synthesis Glycerol Glycerol H2SO4_dehydrate H₂SO₄ (Dehydration) Glycerol->H2SO4_dehydrate Acrolein Acrolein H2SO4_dehydrate->Acrolein Michael_Addition Michael Addition Acrolein->Michael_Addition Aniline Aniline Aniline->Michael_Addition Intermediate1 β-Anilinopropionaldehyde Michael_Addition->Intermediate1 H2SO4_cyclize H₂SO₄ (Cyclization) Intermediate1->H2SO4_cyclize Dihydroquinoline 1,2-Dihydroquinoline H2SO4_cyclize->Dihydroquinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline Oxidant->Quinoline Combes_Regioselectivity cluster_start Starting Materials cluster_outcome Possible Products Aniline Substituted Aniline Reaction Acid-Catalyzed Cyclization Aniline->Reaction Diketone Unsymmetrical β-Diketone Diketone->Reaction Isomer1 Regioisomer 1 Isomer2 Regioisomer 2 Reaction->Isomer1 Steric/Electronic Control Reaction->Isomer2 Steric/Electronic Control MCR_Synthesis cluster_inputs Starting Materials Aniline Aniline Derivative ReactionVessel One-Pot Reaction Aniline->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Alkyne Alkyne Alkyne->ReactionVessel Catalyst Transition Metal Catalyst (e.g., Cu, Fe) Catalyst->ReactionVessel Solvent Solvent/Additive Solvent->ReactionVessel Quinoline Highly Substituted Quinoline Derivative ReactionVessel->Quinoline

References

An In-depth Technical Guide to the Safety and Handling of 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical properties of 5-Chloroquinolin-4-ol. As a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of antimalarial drugs and other therapeutic agents, a thorough understanding of its safe handling is paramount for laboratory personnel. This document moves beyond standard safety data sheets to provide a deeper, research-oriented perspective on the causality behind the recommended procedures, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: A Mechanistic Approach

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. A comprehensive understanding of these hazards is the foundation of a robust safety protocol.

GHS Hazard Classification:

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07

The irritant nature of this compound can be attributed to its chemical structure. The quinoline core is a known pharmacophore that can interact with biological macromolecules. The presence of a chlorine atom can enhance its reactivity and potential for irritation. The acidic nature of the 4-hydroxyl group and the basicity of the quinoline nitrogen allow for potential interactions with cellular membranes and proteins, leading to the observed irritation of the skin, eyes, and respiratory tract. Ingestion can lead to systemic effects, underscoring the importance of preventing oral contact.

Prudent Handling and Personal Protective Equipment (PPE): A Proactive Stance

Given the identified hazards, a stringent protocol for personal protection is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid or in solution).

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of solutions or when handling larger quantities.[1]

  • Skin Protection: A flame-retardant laboratory coat is essential. Nitrile gloves are recommended for handling this compound. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.[2]

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

The causality behind these PPE recommendations lies in creating multiple barriers to exposure. The fume hood provides primary containment, while gloves, lab coats, and eye protection offer secondary protection against accidental contact.

Chemical Properties, Stability, and Reactivity Profile

A comprehensive understanding of the chemical properties and stability of this compound is critical for its safe use in experimental design.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem[4]
Molecular Weight 179.61 g/mol PubChem[4]
Appearance Off-white to light brown solidECHEMI[1]
Melting Point 256-257 °CSigma-Aldrich[5]
Boiling Point 348.5 ± 22.0 °C (Predicted)ChemicalBook[6]
Solubility Data not extensively available, likely soluble in organic solvents like DMSO and DMF.
pKa 3.53 ± 0.40 (Predicted)ChemicalBook[6]

Stability and Reactivity:

  • Tautomerism: this compound exists in tautomeric equilibrium with its keto form, 5-chloro-1H-quinolin-4-one. The keto form is generally more stable.[4]

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents. Reactions with these can lead to vigorous and potentially hazardous reactions.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

  • Stability under Experimental Conditions: Based on its use in the synthesis of antimalarial drugs, this compound is generally stable under reflux in various solvents and in the presence of bases like triethylamine. However, its stability under strongly acidic or basic conditions at elevated temperatures should be evaluated on a case-by-case basis. A forced degradation study is recommended to understand its stability profile in specific experimental contexts.

Experimental Protocols: A Framework for Safe and Reproducible Science

The following protocols provide a foundation for the safe handling and use of this compound in a research setting. These should be adapted as necessary to the specific requirements of the experiment, with a thorough risk assessment conducted prior to any new procedure.

Preparation of a Stock Solution (e.g., 10 mM in DMSO)

The preparation of stock solutions is a common procedure in drug discovery and development. The following protocol is adapted from best practices for similar heterocyclic compounds.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution (Mass = Molarity × Volume × Molecular Weight). For example, for 10 mL of a 10 mM solution: Mass = 0.010 mol/L × 0.010 L × 179.61 g/mol = 0.01796 g (17.96 mg).

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound into a tared microcentrifuge tube or vial.

  • Dissolution: Add the required volume of anhydrous DMSO to the solid.

  • Mixing: Securely cap the container and vortex until the solid is completely dissolved. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Representative Experimental Workflow: N-Alkylation

The following is a representative, hypothetical protocol for the N-alkylation of this compound, a common reaction for the synthesis of its derivatives. This protocol is based on general procedures for similar quinolinol systems and should be optimized for specific substrates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh this compound and dissolve in anhydrous DMF in a round-bottom flask. B Add base (e.g., K2CO3 or Cs2CO3) to the flask. A->B C Add alkylating agent (e.g., alkyl halide). B->C D Heat the reaction mixture (e.g., 60-80 °C) under an inert atmosphere (N2 or Ar). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture and quench with water. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over Na2SO4, and concentrate. G->H I Purify the crude product by column chromatography or recrystallization. H->I

Figure 1: A generalized workflow for the N-alkylation of this compound.

Spill Management and Emergency Procedures: A Rapid Response Plan

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact the institutional safety office.

  • Contain: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

First Aid Measures:

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: Ensuring Environmental and Personal Safety

All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be disposed of as hazardous chemical waste.

Figure 2: A systematic workflow for the safe disposal of this compound waste.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deep understanding of its potential hazards and the implementation of robust safety protocols. By moving beyond mere compliance and fostering a culture of safety that emphasizes the scientific reasoning behind each precaution, researchers can minimize risks to themselves and the environment while advancing their scientific endeavors. This guide serves as a foundational resource to be integrated into laboratory-specific safety procedures and training programs.

References

Methodological & Application

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gould-Jacobs Reaction: Synthesis of QuinolinoIs

First described in 1939 by R. Gordon Gould and Walter A. Jacobs, the Gould-Jacobs reaction is a robust and versatile synthetic methodology for the preparation of 4-hydroxyquinolines (4-quinolinols), which exist in tautomeric equilibrium with 4-quinolinones.[1][2] This reaction has become a cornerstone in heterocyclic chemistry, primarily due to the prevalence of the quinoline and quinolone scaffolds in a vast array of pharmacologically active compounds.[3][4] Its applications are extensive, providing the synthetic backbone for numerous antibacterial agents (e.g., nalidixic acid), antimalarials, anti-inflammatory drugs, and other bioactive molecules.[3][5][6]

The reaction sequence classically involves four key stages: the condensation of an aniline with an alkoxymethylenemalonate ester, a high-temperature thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the 4-quinolinol core.[1][7] While traditionally demanding harsh thermal conditions, modern adaptations, particularly the use of microwave irradiation, have dramatically improved efficiency, reduced reaction times, and broadened the reaction's scope.[7][8][9]

This guide provides a detailed exploration of the Gould-Jacobs reaction, delving into the mechanistic rationale behind the experimental choices and presenting both classical and contemporary protocols for researchers in synthetic chemistry and drug development.

Mechanistic Pathway and Scientific Rationale

The Gould-Jacobs reaction is a multi-step process, and understanding the causality behind each transformation is critical for successful execution and optimization.[1][10] The overall pathway is a testament to fundamental principles of nucleophilic addition, elimination, electrocyclization, and aromatic chemistry.

  • Condensation: The synthesis initiates with the nucleophilic attack of the aniline's amino group on one of the electrophilic carbons of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[7][10] This step is typically driven by moderate heat (100-130 °C), which is sufficient to overcome the activation energy for the condensation while minimizing side reactions.[7]

  • Thermal Cyclization: This is the most critical and energy-demanding step of the sequence. The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization at high temperatures, typically exceeding 250 °C.[3][5] The high thermal energy is necessary to facilitate the formation of the new heterocyclic ring. The reaction's success hinges on achieving and maintaining this temperature. Insufficient heat leads to incomplete cyclization, while excessive temperatures can cause decomposition.[5][8] This step results in the formation of an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Saponification: To arrive at the final quinolinol, the ester group at the 3-position is typically removed. This is achieved through hydrolysis, most commonly by heating the quinoline ester in an aqueous solution of a strong base like sodium hydroxide.[1][7] This saponification process yields the corresponding quinoline-3-carboxylic acid sodium salt.

  • Decarboxylation: The final step involves the removal of the carboxylic acid group. Upon acidification of the reaction mixture from the previous step, the quinoline-3-carboxylic acid precipitates.[7] This intermediate is then heated above its melting point, leading to the evolution of carbon dioxide and the formation of the desired 4-hydroxyquinoline product.[1][7]

Gould_Jacobs_Mechanism cluster_reactants Reactants Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH, ~130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized Ethyl 4-Oxo-quinoline-3-carboxylate Intermediate->Cyclized Thermal Cyclization (6π Electrocyclization, >250°C) CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic Acid Cyclized->CarboxylicAcid Saponification (1. NaOH, Reflux) (2. H+) Product 4-Hydroxyquinoline (4-Quinolinol) CarboxylicAcid->Product Decarboxylation (Heat, -CO2) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation cluster_final Final Conversion (Optional) Reactants Combine Aniline + DEEM Condensation Step 1: Condensation (100-130°C or MW) Reactants->Condensation Cyclization Step 2: Cyclization (>250°C, Conventional or Microwave) Condensation->Cyclization Precipitation Cool & Precipitate (Add anti-solvent if needed) Cyclization->Precipitation Filtration Filter & Wash Solid Precipitation->Filtration Drying Dry Product Filtration->Drying Saponification Step 3: Saponification (NaOH, Reflux) Drying->Saponification To remove ester Decarboxylation Step 4: Decarboxylation (Heat) Saponification->Decarboxylation

References

The Versatile Precursor: Harnessing 5-Chloroquinolin-4-ol for the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents.[1][2] Its versatile chemical nature allows for functionalization at various positions, leading to compounds with diverse pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[3][4] Among the numerous quinoline-based precursors, 5-Chloroquinolin-4-ol stands out as a readily accessible and highly reactive starting material for the synthesis of potent active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical principles, key synthetic transformations, and detailed protocols for utilizing this compound in pharmaceutical development.

Core Principles: Reactivity of this compound

This compound exists in tautomeric equilibrium with 5-chloro-1H-quinolin-4-one. The presence of the chlorine atom at the 5-position and the hydroxyl/oxo group at the 4-position significantly influences the reactivity of the quinoline ring. The key to unlocking its potential as a pharmaceutical precursor lies in the strategic conversion of the 4-hydroxyl group into a more versatile functional group, typically a chlorine atom. This transformation dramatically enhances the electrophilicity of the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This two-step strategy—chlorination followed by nucleophilic substitution—forms the cornerstone of synthesizing a multitude of 4-substituted quinoline derivatives.

Key Synthetic Transformation: From this compound to 4,5-Dichloroquinoline

The pivotal first step in harnessing the synthetic potential of this compound is its conversion to the highly reactive intermediate, 4,5-dichloroquinoline. This is typically achieved through a deoxychlorination reaction using phosphorus oxychloride (POCl3), often in the presence of a base or with phosphorus pentachloride (PCl5) as a co-reagent.[5]

Diagram of the Chlorination Reaction

G cluster_0 Chlorination of this compound This compound This compound 4,5-Dichloroquinoline 4,5-Dichloroquinoline This compound->4,5-Dichloroquinoline   POCl3, Δ   

Caption: Conversion of this compound to 4,5-dichloroquinoline.

Experimental Protocol: Synthesis of 4,5-Dichloroquinoline

This protocol details a standard laboratory procedure for the chlorination of this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Ice

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in an excess of phosphorus oxychloride (typically 5-10 molar equivalents). The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl3.

  • Heating: Gently heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed with caution. The excess POCl3 will be hydrolyzed to phosphoric acid.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude 4,5-dichloroquinoline.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4,5-dichloroquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting Material This compound
Reagent Phosphorus oxychloride (POCl3)
Typical Yield 80-90%
Purity (after purification) >98%

Application in Pharmaceutical Synthesis: A Case Study

The resulting 4,5-dichloroquinoline is a versatile intermediate for the synthesis of various pharmaceutical agents, particularly those with a 4-aminoquinoline scaffold, known for their antimalarial activity.[1] The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement by primary and secondary amines.

Diagram of Nucleophilic Substitution

G cluster_1 Synthesis of 4-Aminoquinoline Derivatives 4,5-Dichloroquinoline 4,5-Dichloroquinoline 4-Amino-5-chloroquinoline 4-Amino-5-chloroquinoline Derivative 4,5-Dichloroquinoline->4-Amino-5-chloroquinoline Amine R1R2NH (Amine) Amine->4-Amino-5-chloroquinoline   Base, Solvent, Δ   

Caption: General scheme for the synthesis of 4-amino-5-chloroquinoline derivatives.

Experimental Protocol: General Procedure for the Synthesis of 4-Amino-5-chloroquinoline Derivatives

This protocol provides a general method for the nucleophilic substitution of 4,5-dichloroquinoline with an amine.

Materials:

  • 4,5-Dichloroquinoline

  • Desired primary or secondary amine

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))

  • Base (e.g., potassium carbonate, triethylamine, if necessary)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-dichloroquinoline in a suitable solvent. Add the desired amine (typically 1.1-1.5 equivalents). If the amine is used as a salt or is a secondary amine, a base such as potassium carbonate or triethylamine may be added to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux with stirring. The reaction temperature and time will vary depending on the reactivity of the amine and the solvent used. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and water.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 4-amino-5-chloroquinoline derivative.

Safety and Handling

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Phosphorus oxychloride (POCl3): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • 4,5-Dichloroquinoline: Handle with care as it may be harmful.[7]

  • General Precautions: Researchers should consult the Safety Data Sheets (SDS) for all reagents and solvents used in these protocols and follow standard laboratory safety procedures.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant molecules. The straightforward and high-yielding conversion to 4,5-dichloroquinoline opens up a vast chemical space for the introduction of various functionalities at the 4-position via nucleophilic aromatic substitution. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important building block in the quest for novel and effective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-aminoquinoline derivatives, a scaffold of significant interest in medicinal chemistry, starting from 5-chloroquinolin-4-ol. We detail a robust two-step synthetic pathway involving an initial chlorination to form the key intermediate, 4,5-dichloroquinoline, followed by a regioselective nucleophilic aromatic substitution (SNAr) with various amine nucleophiles. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental protocols, and practical advice to ensure successful synthesis and derivatization.

Introduction: The Significance of 4-Aminoquinolines

The 4-aminoquinoline core is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine.[1] Derivatives of this class exhibit a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The strategic functionalization of the quinoline ring, particularly at the 4-position, is crucial for modulating the pharmacological profile of these molecules. The presence of a chlorine atom at the 5-position offers an additional point for potential diversification, although it primarily influences the electronic properties of the ring in the context of the synthesis described herein.

This guide focuses on a reliable and versatile synthetic route starting from the readily available this compound. The transformation to the corresponding 4-amino derivatives proceeds through the highly reactive 4,5-dichloroquinoline intermediate, which is susceptible to nucleophilic attack at the C4 position.

Synthetic Strategy and Mechanistic Insights

The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step involves the conversion of the hydroxyl group at the 4-position of this compound into a good leaving group, a chloride, to generate 4,5-dichloroquinoline. The second, and key, step is the introduction of the desired amino functionality via a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) This compound This compound 4,5-Dichloroquinoline 4,5-Dichloroquinoline This compound->4,5-Dichloroquinoline POCl3, heat This compound->4,5-Dichloroquinoline 4-Amino-5-chloroquinoline Derivative 4-Amino-5-chloroquinoline Derivative 4,5-Dichloroquinoline->4-Amino-5-chloroquinoline Derivative Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->4-Amino-5-chloroquinoline Derivative

Caption: Overall synthetic workflow for the preparation of 4-aminoquinoline derivatives.

Step 1: Chlorination of this compound

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation in quinoline chemistry.[4] This is typically achieved by heating the substrate with phosphorus oxychloride (POCl3). The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the desired 4-chloro derivative.

Step 2: Nucleophilic Aromatic Substitution (SNAr) - The Key to Diversification

The introduction of the amino group at the C4 position of 4,5-dichloroquinoline is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2][5] This reaction is highly regioselective, with the nucleophilic amine preferentially attacking the C4 position over the C5 position.

Causality of Regioselectivity: The regioselectivity of the SNAr reaction is governed by the electronic properties of the quinoline ring. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions. The C4 position is more activated than the C2 position for nucleophilic attack. The attack of the amine nucleophile at C4 leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[6][7] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the quinoline ring, which provides significant stabilization. In contrast, attack at the C5 position does not allow for such effective delocalization of the negative charge onto the heteroatom.

Caption: Mechanism of the regioselective SNAr reaction at the C4 position. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 4,5-Dichloroquinoline

This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[4][8]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, cautiously add this compound (1.0 eq).

  • Slowly add phosphorus oxychloride (5.0-10.0 eq) to the flask at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4,5-dichloroquinoline.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 4-Amino-5-chloroquinoline Derivatives via Conventional Heating

This protocol is a general method adaptable for various primary and secondary amines.[9]

Materials:

  • 4,5-Dichloroquinoline

  • Amine of choice (primary or secondary, aliphatic or aromatic)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or neat)

  • Base (e.g., potassium carbonate (K2CO3), triethylamine (Et3N), if required)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

Procedure:

  • To a solution of 4,5-dichloroquinoline (1.0 eq) in a suitable solvent, add the desired amine (1.2-2.0 eq). For reactions with amine hydrochlorides or less reactive amines, a base such as potassium carbonate or triethylamine (2.0 eq) may be added. Some reactions can also be performed neat (without solvent).[9]

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine. Refluxing in a suitable solvent is common.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 4-amino-5-chloroquinoline derivative.

Protocol 3: Microwave-Assisted Synthesis of 4-Amino-5-chloroquinoline Derivatives

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2]

Materials:

  • 4,5-Dichloroquinoline

  • Amine of choice

  • Solvent (e.g., dimethyl sulfoxide (DMSO), ethanol)

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 4,5-dichloroquinoline (1.0 eq), the amine (1.5-2.0 eq), and a suitable solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 140 °C and 180 °C for 20-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent, followed by purification as described in Protocol 2.

Data Presentation and Expected Outcomes

The choice of amine and reaction conditions will influence the yield and purity of the final product. Below is a table summarizing typical reaction conditions for different classes of amines.

Amine TypeStoichiometry (Amine:Quinoline)SolventTemperature (°C)BaseTypical Reaction Time
Primary Aliphatic 1.2 - 2.0Ethanol, Neat80 - 130Not usually required4 - 12 h
Secondary Aliphatic 1.5 - 2.5Isopropanol, DMF100 - 150K2CO3, Et3N8 - 24 h
Aromatic (Anilines) 1.5 - 3.0DMF, DMSO120 - 160NaH, K2CO312 - 48 h

Troubleshooting and Field-Proven Insights

  • Low Yield in Chlorination: Ensure that the this compound is completely dry, as water will react with POCl3. Using a larger excess of POCl3 can also drive the reaction to completion.

  • Incomplete Amination: For less nucleophilic amines (e.g., anilines), higher temperatures, longer reaction times, or the use of a stronger base (e.g., sodium hydride) in an anhydrous solvent like DMF may be necessary. Microwave synthesis is particularly effective for these challenging substrates.

  • Formation of Bis-adducts: When using diamines, controlling the stoichiometry is crucial to favor the mono-substituted product. Using a large excess of the diamine can help minimize the formation of the bis-quinoline derivative.

  • Purification Challenges: The basic nature of the 4-aminoquinoline products can lead to tailing on silica gel chromatography. Pre-treating the silica gel with triethylamine (1-2% in the eluent) can improve separation.

Conclusion

The synthetic route from this compound provides a versatile and efficient platform for the generation of a diverse library of 4-aminoquinoline derivatives. The two-step process, involving a robust chlorination followed by a highly regioselective nucleophilic aromatic substitution, is amenable to a wide range of amine nucleophiles. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize and explore the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols: 5-Chloroquinolin-4-ol as a Versatile Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it a "privileged scaffold" for designing molecules that interact with biological targets.[2] In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of critical cell signaling pathways.[3][4] Marketed drugs like Bosutinib (a Src/Abl kinase inhibitor) and Lenvatinib (a multi-kinase inhibitor) underscore the clinical success of this molecular framework.[5]

5-Chloroquinolin-4-ol emerges as a particularly strategic starting material for the synthesis of novel anticancer agents. Its structure features two key points for chemical manipulation: the hydroxyl group at the C4 position and the chloro substituent at the C5 position. The C4-hydroxyl group exists in tautomeric equilibrium with its keto form, 5-chloro-1H-quinolin-4-one.[6] More importantly, this hydroxyl group can be readily converted into an excellent leaving group, typically a chlorine atom, thereby activating the C4 position for nucleophilic aromatic substitution (SNAr). This activation is the gateway to introducing a vast array of functional groups and side chains, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer targets.

This guide provides detailed protocols and technical insights into leveraging this compound for the synthesis of new chemical entities with therapeutic potential in oncology.

Section 1: Synthesis of the Key Intermediate: 4,5-Dichloroquinoline

The foundational step in utilizing this compound is its conversion to the highly reactive 4,5-dichloroquinoline intermediate. This transformation replaces the C4-hydroxyl group with a chlorine atom, which is a much better leaving group. This activation is crucial for subsequent nucleophilic substitution reactions that build molecular diversity.

Causality of Experimental Choice:

Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination. The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is then attacked by a chloride ion to yield the desired 4-chloroquinoline. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent, a more potent chlorinating agent.

Diagram: Activation of this compound```dot

G cluster_0 Activation Pathway cluster_1 Rationale A This compound B 4,5-Dichloroquinoline (Key Intermediate) A->B POCl₃, DMF (cat.) Reflux, 3h C C4-OH (Poor Leaving Group) D C4-Cl (Excellent Leaving Group) E Activated for Nucleophilic Aromatic Substitution (SNAr) D->E

Caption: General workflow for creating a diverse library of 4-aminoquinoline anticancer candidates.

Protocol 2: General Procedure for Synthesis of N-Substituted-5-chloroquinolin-4-amines
  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve 4,5-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or acetonitrile.

  • Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. For amine salts (e.g., hydrochlorides), add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq) to liberate the free amine.

  • Heating: Seal the vessel and heat the reaction mixture at a temperature ranging from 80 °C to 130 °C. The reaction time can vary from 4 to 24 hours. [7]Ultrasound irradiation can also be employed to accelerate the reaction. [8]4. Monitoring: Track the consumption of the starting material using TLC.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by silica gel column chromatography to yield the final 4-aminoquinoline derivative. [7]Characterization is confirmed using NMR and mass spectrometry.

Section 3: Biological Evaluation and Targeted Pathways

The synthesized quinoline derivatives must be evaluated for their anticancer activity. A primary screening is typically conducted to determine their cytotoxicity against a panel of human cancer cell lines.

Common Molecular Targets

Quinoline-based agents often target key nodes in cancer cell signaling. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) pathway. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. [9]

Diagram: Simplified EGFR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based tyrosine kinase inhibitor.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability and proliferation. It is a standard initial screen for assessing the cytotoxic potential of new compounds. [10][11]

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline compounds in the appropriate cell culture medium. Replace the old medium in the plates with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Section 4: Data Presentation: Benchmarking Anticancer Activity

The efficacy of newly synthesized compounds can be benchmarked against existing agents. The table below presents IC₅₀ values for several published quinoline derivatives, providing a reference for the potency that can be achieved.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
Quinoline-Sulfonamide Compound 3cC-32 (Melanoma)Comparable to Cisplatin[12]
MDA-MB-231 (Breast)Comparable to Cisplatin[12]
A549 (Lung)Comparable to Cisplatin[12]
4-Aminoquinoline N'-(7-chloroquinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB 468 (Breast)~7.35 - 8.73[7]
Quinolinyl Pyrazole Compound 20A549 (Lung)0.0318 (31.8 nM)[2]

Conclusion

This compound is an exceptionally valuable and cost-effective starting material for the development of novel anticancer agents. The straightforward activation of its C4 position enables the rapid synthesis of large and diverse compound libraries through nucleophilic aromatic substitution. This allows for extensive SAR exploration to identify potent and selective inhibitors of various cancer-relevant targets, including protein kinases and DNA-associated enzymes. The protocols and workflows detailed in this guide provide a robust framework for researchers to design, synthesize, and evaluate new quinoline-based therapeutics that hold the potential to advance the fight against cancer.

References

Application Notes and Protocols: 5-Chloroquinolin-4-ol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloroquinolin-4-ol, a substituted quinolinone, is a versatile heterocyclic compound that presents significant opportunities in the field of coordination chemistry. Its inherent electronic properties and multiple potential coordination sites allow for the formation of stable and structurally diverse metal complexes. This guide provides an in-depth exploration of this compound as a ligand, detailing its physicochemical properties, coordination behavior, and the synthesis of its metal complexes. Furthermore, it outlines detailed protocols for the synthesis and characterization of a representative copper(II) complex, intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies to explore the vast potential of these compounds in catalysis, materials science, and medicinal chemistry.

Introduction to this compound

Quinolinones are a class of heterocyclic compounds that have garnered substantial interest due to their prevalence in natural products and their wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The coordination of these molecules to metal ions can further enhance their therapeutic potential or unlock novel catalytic and material applications.[3][4]

This compound, also known by its IUPAC name 5-chloro-1H-quinolin-4-one, is a derivative of the quinolin-4-one scaffold.[5] The presence of a chlorine atom at the 5-position significantly influences the electronic landscape of the molecule, while the hydroxyl group at the 4-position and the heterocyclic nitrogen atom provide ideal sites for metal chelation. This dual-functionality makes this compound an excellent candidate for forming stable coordination complexes with a variety of transition metals. Understanding the coordination chemistry of this ligand is crucial for the rational design of new metal-based drugs, catalysts, and functional materials.

Physicochemical Properties and Synthesis

A thorough understanding of the ligand's properties is fundamental for designing synthetic strategies for its coordination complexes.

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for experimental design, such as solvent selection and reaction temperature.

PropertyValueSource
Molecular Formula C₉H₆ClNOPubChem[5]
Molecular Weight 179.60 g/mol PubChem[5]
Appearance Off-white to light brown solid
Melting Point 256-257 °C
Boiling Point (Predicted) 348.5 ± 22.0 °C
Density (Predicted) 1.412 ± 0.06 g/cm³
pKa (Predicted) 3.53 ± 0.40
Synthesis of this compound

The synthesis of the quinolin-4-one core can be achieved through several established methods. One of the most common is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[1] For this compound, the synthesis would commence with 2-amino-4-chlorobenzoic acid or a related aniline precursor.

Coordination Chemistry of this compound

The versatility of this compound as a ligand stems from its ability to exist in keto-enol tautomeric forms, allowing for different modes of coordination.

Tautomerism and Coordination Modes

This compound exists in equilibrium between its keto (quinolin-4-one) and enol (quinolin-4-ol) forms. Upon deprotonation of the hydroxyl group in the enol form, the resulting anion acts as a potent bidentate ligand. Coordination to a metal ion typically occurs through the deprotonated oxygen atom at the 4-position and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a common feature for fluoroquinolone-metal complexes, which chelate through the ring carbonyl and a carboxylic oxygen atom.[6]

Fig. 1: Coordination of this compound to a metal center.
General Synthesis of Metal Complexes

The synthesis of coordination compounds with this compound is typically performed by reacting a metal salt with the ligand in a suitable solvent.[7][8] The reaction often requires a base to facilitate the deprotonation of the ligand's hydroxyl group, enabling coordination. The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent (e.g., ethanol, methanol, DMF) can influence the stoichiometry and geometry of the resulting complex.

Characterization Techniques

The successful formation and structure of this compound metal complexes are confirmed using a suite of spectroscopic and analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the ligand to the metal ion is evidenced by a shift in the ν(C=O) stretching frequency and the disappearance of the broad ν(O-H) band. New bands corresponding to M-O and M-N vibrations may appear at lower frequencies.

  • UV-Visible (UV-Vis) Spectroscopy: Complexation typically causes a shift in the ligand's absorption bands (π→π* and n→π* transitions). The appearance of new bands in the visible region can indicate d-d transitions of the metal ion, providing information about the coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺), ¹H and ¹³C NMR can confirm the coordination mode by observing shifts in the signals of protons and carbons near the coordination sites.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized complex.

  • Molar Conductivity Measurements: Helps to determine whether the complex is ionic or non-electrolytic in solution.

  • Magnetic Susceptibility: Differentiates between paramagnetic and diamagnetic complexes, providing insight into the electronic configuration of the metal center.

Applications of this compound Complexes

While research specifically on this compound complexes is emerging, the broader class of quinoline-based metal complexes has shown significant promise in several fields.

  • Antimicrobial and Antifungal Agents: The chelation of metal ions often enhances the biological activity of quinoline-based ligands.[4] This is attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation increases the lipophilicity of the complex, facilitating its penetration through microbial cell membranes. The metal ion itself can also interfere with essential cellular processes.[9][10]

  • Anticancer Agents: Many quinoline derivatives exhibit cytotoxic activity, and their metal complexes can further enhance this effect.[4] The proposed mechanisms include intercalation with DNA, inhibition of key enzymes like topoisomerase, and generation of reactive oxygen species.[6][11]

  • Catalysis: Quinoline-based ligands are effective in various catalytic transformations.[3] Their metal complexes can act as catalysts in reactions such as C-H activation and cross-coupling reactions, leveraging the ability of the metal center to facilitate bond formation and cleavage.[12]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and characterization of a representative coordination complex.

Protocol 1: Synthesis of Bis(5-chloroquinolin-4-olato)copper(II)

Objective: To synthesize a copper(II) complex of this compound.

Materials:

  • This compound (C₉H₆ClNO, MW: 179.60 g/mol )

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O, MW: 199.65 g/mol )

  • Ethanol (absolute)

  • Triethylamine (Et₃N)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 359.2 mg (2.0 mmol) of this compound in 30 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.

  • Deprotonation: To the ligand solution, add 0.3 mL of triethylamine (a slight molar excess) to act as a base, facilitating the deprotonation of the hydroxyl group. Stir for 10 minutes at room temperature.

  • Addition of Metal Salt: In a separate beaker, dissolve 199.7 mg (1.0 mmol) of copper(II) acetate monohydrate in 15 mL of warm absolute ethanol.

  • Reaction: Add the copper(II) acetate solution dropwise to the stirred ligand solution. A color change and the formation of a precipitate should be observed immediately.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3 hours with continuous stirring. This ensures the completion of the reaction.

  • Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂. Record the final yield.

Fig. 2: Workflow for the synthesis of a metal complex.
Protocol 2: Spectroscopic Characterization

Objective: To confirm the formation of the copper(II) complex using FT-IR and UV-Vis spectroscopy.

A. FT-IR Spectroscopy

  • Prepare a KBr pellet of the dried ligand (this compound) and another for the synthesized copper complex.

  • Acquire the spectra in the range of 4000-400 cm⁻¹.

  • Expected Observations:

    • Ligand Spectrum: A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch. A sharp peak around 1650 cm⁻¹ for the C=O stretch.

    • Complex Spectrum: The disappearance of the broad O-H band. A shift of the C=O stretching frequency to a lower wavenumber (e.g., ~1620 cm⁻¹), indicating coordination through the oxygen atom. The appearance of new, weaker bands in the 600-400 cm⁻¹ region, which can be assigned to Cu-N and Cu-O vibrations.

B. UV-Vis Spectroscopy

  • Prepare dilute solutions (~10⁻⁵ M) of the ligand and the complex in a suitable solvent (e.g., DMF or DMSO).

  • Record the absorption spectra from 200 to 800 nm.

  • Expected Observations:

    • Ligand Spectrum: Intense absorption bands in the UV region (250-350 nm) corresponding to π→π* and n→π* transitions within the quinoline ring.

    • Complex Spectrum: A shift (either bathochromic or hypsochromic) of the ligand-centered absorption bands upon coordination. A new, broad, and less intense absorption band may appear in the visible region (e.g., 600-700 nm), which is characteristic of d-d transitions for a Cu(II) ion in a distorted octahedral or square planar geometry.

Conclusion

This compound is a highly promising ligand for the development of novel coordination compounds. Its straightforward synthesis, well-defined coordination sites, and the inherent biological and chemical relevance of the quinolinone scaffold make it an attractive target for further research. The protocols and data presented in this guide serve as a foundational resource for scientists to synthesize, characterize, and explore the applications of these metal complexes, paving the way for new discoveries in medicine, catalysis, and materials science.

References

Protocol and Application Notes for the N-alkylation of 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

N-alkylated quinolones are a cornerstone of many therapeutic agents, demonstrating a wide spectrum of biological activities, including significant antibacterial properties.[1][2] The strategic modification of the quinolone scaffold, particularly at the N-1 position, is a critical step in modulating the compound's pharmacokinetic and pharmacodynamic profile.[1][3] This document provides a detailed experimental protocol for the N-alkylation of 5-Chloroquinolin-4-ol, a key intermediate in pharmaceutical synthesis. We delve into the reaction's mechanistic underpinnings, offer a step-by-step procedure, and provide guidance on characterization and troubleshooting, designed for researchers in drug discovery and development.

Introduction: The Significance of the Quinolone Scaffold

The quinolone core is a privileged scaffold in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.[2][4] These synthetic agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] The biological activity of quinolone derivatives can be finely tuned through substitutions at various positions on the heterocyclic ring system.[3]

Substitution at the N-1 position is particularly crucial; for instance, the introduction of a cyclopropyl group was a key modification in the development of potent second-generation fluoroquinolones like ciprofloxacin.[1] The N-alkylation of this compound is therefore a fundamental and versatile reaction for generating libraries of novel compounds for structure-activity relationship (SAR) studies.

Tautomerism and Regioselectivity

This compound exists in a tautomeric equilibrium with its 5-chloro-4(1H)-quinolinone form.[5] This duality presents a challenge in alkylation, as the reaction could potentially occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation). While O-alkylation can be achieved under specific conditions, N-alkylation is generally favored when using alkali metal carbonate bases in polar aprotic solvents.[6] This protocol focuses on conditions that regioselectively yield the N-alkylated product, which is often the more desired isomer in drug development programs.

Reaction Principle and Mechanism

The N-alkylation of this compound is a classic nucleophilic substitution reaction (SN2). The mechanism proceeds in two primary steps:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the acidic N-H of the 5-chloro-4(1H)-quinolinone tautomer. This generates a nucleophilic quinolinate anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide), displacing the halide and forming the new N-C bond.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the anion, leaving it highly nucleophilic and reactive, thereby accelerating the SN2 reaction.[7]

Materials and Reagents

Reagent / MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichCAS: 23443-05-2[8]
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeMajor SupplierCorrosive and lachrymatory. Handle with care.[9]
Potassium Carbonate (K₂CO₃)AnhydrousMajor SupplierMust be dry. Can be dried in an oven before use.
N,N-Dimethylformamide (DMF)AnhydrousMajor SupplierUse a dry, sealed bottle to prevent moisture contamination.
Ethyl Acetate (EtOAc)HPLC GradeMajor SupplierFor extraction and chromatography.
HexanesHPLC GradeMajor SupplierFor chromatography.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor SupplierFor drying the organic phase.
Silica Gel230-400 meshMajor SupplierFor column chromatography.
Round-bottom flask & Stir barN/AGlassware SupplierEnsure glassware is oven-dried.
CondenserN/AGlassware SupplierFor reactions requiring heating.
TLC Plates (Silica gel 60 F₂₅₄)N/AMajor SupplierFor reaction monitoring.

Detailed Experimental Protocol: N-Benzylation

This protocol details the N-benzylation of this compound as a representative example. The procedure can be adapted for other alkyl halides with minor modifications to reaction time and temperature.

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.00 g, 5.57 mmol).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 1.15 g, 8.35 mmol).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (25 mL) via syringe. Stir the resulting suspension for 15 minutes at room temperature to ensure a fine suspension of the base.[10]

Reagent Addition and Reaction
  • Slowly add benzyl bromide (1.1 eq, 0.74 mL, 6.13 mmol) dropwise to the stirred suspension using a syringe.

  • Heat the reaction mixture to 60 °C using an oil bath.

  • Maintain stirring at this temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC) every hour (see Section 5.1). The reaction is typically complete within 4-6 hours.

Work-up and Extraction
  • Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate of the crude product may form.

  • Stir for 15-20 minutes, then transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[11]

  • Combine the organic layers.

  • Wash the combined organic phase with brine (2 x 40 mL) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Purify the crude solid by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., starting from 95:5 Hexanes:EtOAc).

  • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the pure N-benzylated product as a solid.

Visualization of the Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis setup1 Add this compound and K2CO3 to flask setup2 Add anhydrous DMF under inert atmosphere setup1->setup2 rxn1 Add Benzyl Bromide dropwise setup2->rxn1 rxn2 Heat to 60°C and stir (Monitor by TLC) rxn1->rxn2 workup1 Quench with water rxn2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (Na2SO4) & Evaporate workup3->workup4 purify1 Column Chromatography (Silica Gel) workup4->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

Caption: General workflow for the N-alkylation of this compound.

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC)
  • Mobile Phase: A 7:3 mixture of Hexanes:Ethyl Acetate is a good starting point.

  • Visualization: UV lamp (254 nm).

  • Analysis: The starting material, this compound, is highly polar and will have a low Rf value. The N-alkylated product is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Characterization Data (Expected)
  • ¹H NMR: The most telling sign of successful N-alkylation is the disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the alkyl group. For the N-benzyl product, expect a singlet around 5.2-5.5 ppm for the benzylic -CH₂- protons and signals in the aromatic region (7.2-7.4 ppm) for the phenyl ring protons.[6]

  • ¹³C NMR: Look for the appearance of new signals in the aliphatic region corresponding to the alkyl group carbons. For the N-benzyl product, a signal around 50 ppm for the benzylic carbon is expected.[6][12]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product. For the N-benzyl product, C₁₆H₁₂ClNO, the expected mass is ~270.73 g/mol .

Visualization of the Chemical Transformation

Caption: N-alkylation of this compound with Benzyl Bromide.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete reaction or presence of moisture. The base can be deactivated by water, and the starting material may not fully dissolve.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Increase reaction time or temperature moderately if TLC shows a stalled reaction.

  • Formation of O-alkylated Side Product:

    • Cause: While N-alkylation is favored, some O-alkylation can occur. This is more common with stronger, more sterically hindered bases or under different solvent conditions.

    • Solution: Stick to carbonate bases (K₂CO₃, Cs₂CO₃) which are known to favor N-alkylation.[6] The O-alkylated isomer can usually be separated by silica gel chromatography as it will have a different polarity.

  • Difficulty in Purification:

    • Cause: Residual DMF in the crude product can make chromatography difficult.

    • Solution: Be thorough during the work-up. Washing the organic layer extensively with brine is crucial for removing DMF. If DMF persists, it can sometimes be removed by azeotroping with heptane under high vacuum.

Conclusion

The N-alkylation of this compound is a robust and essential transformation for the synthesis of novel therapeutic candidates. The protocol described herein provides a reliable method for achieving this conversion with high regioselectivity and good yield. By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can effectively utilize this procedure to generate diverse libraries of N-alkylated quinolones for advancing drug discovery programs.

References

Application Notes and Protocols for the Development of Antimicrobial Compounds from 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. This bicyclic aromatic heterocycle is the foundational structure for a wide array of successful therapeutic agents, most notably the quinolone class of antibiotics. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death. The synthetic tractability of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of antimicrobial potency, spectrum of activity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of 5-Chloroquinolin-4-ol as a versatile starting material for the development of novel antimicrobial compounds. The strategic placement of a chlorine atom at the C5 position and a hydroxyl group at the C4 position offers unique opportunities for chemical diversification to explore new structure-activity relationships (SAR) and potentially overcome existing mechanisms of drug resistance.

Strategic Rationale for Utilizing this compound

The choice of this compound as a precursor is underpinned by several key considerations:

  • Established Bioactivity of the Quinoline Core: The inherent antimicrobial properties of the quinoline scaffold provide a solid foundation for developing new derivatives with enhanced activity.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom at the C5 position can significantly influence the electronic distribution within the quinoline ring system. This can impact the compound's ability to interact with biological targets and may alter its mechanism of action.

  • Synthetic Versatility of the 4-Hydroxyquinoline Moiety: The hydroxyl group at the C4 position can be readily converted to a leaving group, most commonly a chlorine atom, to yield a 4-chloroquinoline intermediate. This intermediate is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups at the C4 position. This approach is a well-established strategy in the synthesis of potent 4-aminoquinoline-based antimalarial drugs like chloroquine and can be effectively repurposed for the development of novel antibacterial agents.[1][2][3][4]

  • Potential for Novel Mechanisms of Action: While many quinolones target DNA gyrase and topoisomerase IV, derivatives of 8-hydroxyquinoline, a close structural analog, have been shown to exert their antimicrobial effects through mechanisms such as iron chelation, which is vital for microbial survival.[5] The exploration of derivatives from this compound may lead to compounds with similar or entirely new mechanisms of action.

Experimental Roadmap: A Two-Stage Approach to Novel Antimicrobials

The development of antimicrobial compounds from this compound can be systematically approached in two main stages:

  • Synthesis and Characterization: This stage focuses on the chemical modification of the this compound scaffold to generate a library of novel derivatives.

  • Antimicrobial Evaluation: This stage involves the screening of the synthesized compounds for their antimicrobial activity against a panel of relevant pathogenic microorganisms.

experimental_workflow cluster_synthesis Stage 1: Synthesis & Characterization cluster_evaluation Stage 2: Antimicrobial Evaluation start This compound chlorination Chlorination (POCl3) [Protocol 1] start->chlorination intermediate 4,5-Dichloroquinoline chlorination->intermediate substitution Nucleophilic Aromatic Substitution (Various Amines) [Protocol 2] intermediate->substitution library Library of 4-Amino-5-chloroquinoline Derivatives substitution->library characterization Spectroscopic Characterization (NMR, MS, IR) [Protocol 3] library->characterization mic_testing MIC Determination (Broth Microdilution) [Protocol 4] characterization->mic_testing Proceed to Biological Evaluation sar_analysis Structure-Activity Relationship (SAR) Analysis mic_testing->sar_analysis hit_compound Identification of 'Hit' Compounds sar_analysis->hit_compound moa_studies Mechanism of Action Studies (Optional) hit_compound->moa_studies

Figure 1: Overall experimental workflow.

Part 1: Synthesis and Characterization Protocols

Protocol 1: Synthesis of 4,5-Dichloroquinoline Intermediate

Rationale: The conversion of the 4-hydroxyl group to a chlorine atom is a critical activation step. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[6][7] The resulting 4,5-dichloroquinoline is a versatile intermediate for the introduction of various nucleophiles at the C4 position.[8]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, cautiously add this compound to an excess of phosphorus oxychloride (typically 5-10 molar equivalents).

  • Fit the flask with a reflux condenser and gently heat the mixture to reflux (approximately 105-110 °C) with continuous stirring.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dichloroquinoline.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Library of 4-Amino-5-chloroquinoline Derivatives

Rationale: The chlorine atom at the C4 position of 4,5-dichloroquinoline is highly activated towards nucleophilic aromatic substitution. This allows for the facile introduction of a diverse range of primary and secondary amines, creating a library of 4-amino-5-chloroquinoline derivatives for SAR studies.[2][3][9]

Materials:

  • 4,5-Dichloroquinoline

  • A selection of primary and secondary amines (e.g., alkylamines, anilines, heterocyclic amines)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide - DMF)

  • Base (e.g., triethylamine, potassium carbonate - optional, depending on the amine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 4,5-dichloroquinoline (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the desired amine (1.1-2 equivalents). For amine hydrochlorides, an equivalent amount of a base like triethylamine should be added to liberate the free amine.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization. For basic products, an acidic workup followed by basification and extraction can be an effective purification method.

Protocol 3: Spectroscopic Characterization of Synthesized Compounds

Rationale: Unambiguous structural confirmation of the synthesized compounds is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard for this purpose.

Techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the successful incorporation of the amine substituent and the overall structure.[1][6][10][11][12][13][14]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry - HRMS), confirming the expected molecular formula.[1][10][14]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as N-H stretches in the 4-amino derivatives.

Data Interpretation: The successful synthesis of 4-amino-5-chloroquinoline derivatives would be confirmed by:

  • In ¹H NMR, the appearance of new signals corresponding to the protons of the introduced amine side chain and shifts in the aromatic protons of the quinoline core.

  • In ¹³C NMR, the appearance of new signals for the carbons of the amine substituent.

  • In MS, a molecular ion peak corresponding to the calculated molecular weight of the target compound.

Compound Starting Materials Expected M/Z [M+H]⁺ Key ¹H NMR Signals (Expected)
4,5-Dichloroquinoline This compound, POCl₃198.0Aromatic protons of the quinoline core.
4-(Butylamino)-5-chloroquinoline 4,5-Dichloroquinoline, Butylamine235.1Alkyl protons of the butyl group, aromatic quinoline protons, N-H proton.
5-Chloro-4-(phenylamino)quinoline 4,5-Dichloroquinoline, Aniline255.1Aromatic protons from both quinoline and aniline rings, N-H proton.

Part 2: Antimicrobial Evaluation Protocols

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the gold standard for quantifying the in vitro antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for MIC determination.

Materials:

  • Synthesized 4-amino-5-chloroquinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

  • Incubator (37 °C)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • In a sterile 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial inoculum to each well containing the test compound.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative/growth control (broth with bacteria and the solvent used for the compounds). Also include a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Application Notes: Structure-Activity Relationship (SAR) Insights

The synthesis of a library of 4-amino-5-chloroquinoline derivatives allows for the systematic investigation of how different substituents at the C4 position influence antimicrobial activity. This SAR analysis is crucial for optimizing the lead compounds.

sar_model cluster_quinoline 5-Chloroquinoline Scaffold cluster_substituents C4-Amine Substituents (R) cluster_activity Antimicrobial Activity quinoline alkyl Alkyl Chains (Varying length and branching) potency Potency (MIC) alkyl->potency Lipophilicity & steric effects aryl Aryl/Heteroaryl Rings (Electronic effects) spectrum Spectrum of Activity (Gram+/Gram-) aryl->spectrum Pi-stacking & target interactions basic_amine Terminal Basic Amine (Alters pKa and solubility) basic_amine->potency Improved cell penetration toxicity Cytotoxicity potency->toxicity Therapeutic Index

Figure 2: Conceptual model for SAR analysis.

Key SAR Considerations:

  • The Nature of the C4-Side Chain: The length, bulkiness, and basicity of the amino side chain at the C4 position are critical determinants of activity.

    • Alkylamino Chains: The length of the alkyl chain can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate bacterial cell membranes. A terminal basic amine group in the side chain, as seen in chloroquine, is often crucial for activity, likely by influencing the compound's pKa and accumulation in acidic compartments.[15][16]

    • Aromatic and Heterocyclic Amines: The introduction of aromatic or heterocyclic rings at the C4 position can lead to additional interactions with the biological target, such as pi-stacking, potentially enhancing potency.

  • The Role of the C5-Chloro Group: The presence of the chlorine atom at the C5 position is expected to significantly impact the overall properties of the molecule. It increases lipophilicity and can alter the electronic properties of the quinoline ring, potentially influencing target binding. The SAR of 7-substituted 4-aminoquinolines has been extensively studied, with the 7-chloro substituent being optimal for antimalarial activity.[15][17] The impact of a C5-chloro group on antibacterial activity is a key area for investigation with this series of compounds.

  • Spectrum of Activity: By systematically varying the C4-substituent, it may be possible to develop compounds with selective activity against Gram-positive or Gram-negative bacteria, or broad-spectrum agents.

Concluding Remarks

This compound represents a promising and versatile starting material for the discovery of novel antimicrobial agents. The synthetic pathways outlined in these protocols are robust and allow for the generation of a diverse library of 4-amino-5-chloroquinoline derivatives. The subsequent antimicrobial evaluation and SAR analysis will provide valuable insights into the structural requirements for potent antimicrobial activity, paving the way for the development of new therapeutics to combat the growing threat of antimicrobial resistance.

References

Comprehensive Analytical Strategies for the Characterization of 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract and Introduction

5-Chloroquinolin-4-ol is a key heterocyclic compound, recognized primarily as a synthetic intermediate and specified impurity in the production of significant antimalarial drugs like hydroxychloroquine.[1][2] Its structural backbone is a pharmacophore of interest, with related quinoline derivatives showing a range of biological activities, including potential as novel therapeutic agents.[1][3] Given its role in pharmaceutical synthesis, the unambiguous characterization and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of final drug products.

This application note provides a comprehensive, multi-faceted guide to the analytical characterization of this compound. We move beyond simple procedural lists to explain the causality behind the selection of each analytical technique, ensuring a robust and self-validating approach. The protocols detailed herein are designed for implementation in research, development, and quality control laboratories. Our integrated strategy employs spectroscopic, chromatographic, and spectrometric techniques to build a complete profile of the molecule, from structural confirmation to purity determination.

Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is paramount before initiating any analytical work. These properties influence choices regarding solvent selection, storage conditions, and the design of chromatographic methods. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 5-chloro-1H-quinolin-4-one[4]
Synonyms 5-Chloro-4-quinolinol, 5-Chloroquinolin-4(1H)-one[2]
CAS Number 23443-05-2
Molecular Formula C₉H₆ClNO[4]
Molecular Weight 179.60 g/mol [4]
Appearance Solid (typically a powder)
Melting Point 256-257 °C
Boiling Point 348.5 ± 22.0 °C (at 760 mmHg)
Solubility Limited solubility in water; generally soluble in organic solvents like ethanol and methanol.[5]

Note: Solubility data is inferred from the closely related compound 5-chloroquinolin-8-ol and should be experimentally verified for specific applications.

Integrated Analytical Workflow

No single technique can provide a complete characterization of a pharmaceutical compound. We advocate for an orthogonal approach, where each method provides a unique and complementary piece of information. The overall strategy confirms the molecule's identity, structure, and purity, ensuring a comprehensive quality assessment.

Analytical_Workflow cluster_Initial Initial Assessment cluster_ID Structural Identification cluster_Confirm Confirmation & Purity A Physicochemical Properties B NMR Spectroscopy (¹H, ¹³C) Primary Structure A->B informs E HPLC-UV Purity Assay & Impurities B->E confirms structure for C FTIR Spectroscopy Functional Groups C->B corroborates D UV-Vis Spectroscopy Chromophore System D->E determines λmax for F LC-MS Molecular Weight Confirmation E->F separates for

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Analysis Protocols

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of the compound.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system. The quinolinone core contains a chromophore that absorbs UV radiation at a characteristic wavelength (λmax), which is useful for identification and quantification via HPLC.

Protocol:

  • Solvent Selection: Use a UV-grade solvent in which the analyte is soluble, such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Further dilute to achieve an absorbance reading between 0.2 and 0.8 AU (e.g., to ~10 µg/mL).

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the selected solvent as the blank reference.

  • Spectral Acquisition: Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The interaction of cloxyquin, a related compound, with proteins has been studied using UV-Vis, demonstrating the utility of this technique for quinoline derivatives.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). This technique provides a unique "fingerprint" for the compound.

Protocol:

  • Sample Preparation: Prepare a solid dispersion. The most common method is creating a potassium bromide (KBr) pellet. Mix ~1 mg of this compound with ~100 mg of dry, IR-grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

  • Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Table of Expected IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-3000 (broad)N-H StretchAmide (in quinolinone tautomer)Broad absorption due to hydrogen bonding in the solid state.
3100-3000C-H StretchAromaticCharacteristic of C-H bonds on the quinoline ring.[7]
~1650C=O StretchAmide I bandStrong absorption typical for a cyclic amide (lactam) carbonyl group.
1600-1450C=C StretchAromatic RingMultiple bands indicating the stretching vibrations within the aromatic system.[7][8]
~1100C-Cl StretchAryl-ChlorideAbsorption in the fingerprint region corresponding to the carbon-chlorine bond.
850-750C-H BendAromatic (out-of-plane)Bending vibrations dependent on the substitution pattern of the aromatic rings.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms. Together, they allow for the complete assignment of the molecular skeleton.

Protocol:

  • Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinolinone compounds.[9]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in a clean NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shift range is typically 0-12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shift range is typically 0-200 ppm.

  • Data Interpretation:

    • ¹H NMR: Expect to see distinct signals for the aromatic protons and the N-H proton. The integration should correspond to the number of protons, and the splitting patterns (e.g., doublets, triplets) will reveal adjacent proton relationships.

    • ¹³C NMR: Expect to see 9 distinct carbon signals, including a signal for the carbonyl carbon (C=O) in the downfield region (~160-180 ppm) and signals for the aromatic carbons.[9]

Chromatographic Purity and Assay Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and performing quantitative assays.

Principle: A reversed-phase HPLC method separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column. This method can separate this compound from potential impurities. HPLC methods are well-established for related quinoline compounds.[10][11]

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow) inject Inject Samples & Standards hplc->inject data Data Acquisition (Chromatogram) inject->data analyze Data Analysis (Peak Integration) data->analyze report Calculate Purity / Assay & Report Results analyze->report

Figure 2: General workflow for HPLC purity and assay analysis.

Protocol: Purity and Assay by RP-HPLC

  • Apparatus: HPLC system equipped with a UV-Vis detector, a data acquisition system, an analytical balance, and volumetric glassware.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (High-purity, e.g., Milli-Q)

    • Formic acid (or Phosphoric acid)

    • This compound Reference Standard

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic compounds.[11][12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a buffer and ion-pairing agent to improve peak shape. Acetonitrile is a common organic modifier.
Elution Isocratic or Gradient (e.g., 70% A / 30% B)Start with isocratic. A gradient may be needed to resolve closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at λmax determined previouslyProvides maximum sensitivity for the compound of interest.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
  • Standard Preparation (for Assay): Accurately weigh about 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This gives a concentration of ~100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Make five replicate injections of the standard solution to check for system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

  • Calculations:

    • Purity (% Area): Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Structural Confirmation by Mass Spectrometry

Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound, providing definitive evidence of its identity. Coupling HPLC with MS (LC-MS) allows for the mass analysis of peaks as they elute from the column.

Protocol: Molecular Weight Confirmation by LC-MS

  • System: Use an HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar, medium-sized molecules.

  • Mobile Phase: Use a volatile mobile phase compatible with MS, such as the water/acetonitrile with formic acid system described in the HPLC section. Buffers like phosphate are non-volatile and must be avoided.

  • Ionization Mode: Acquire data in positive ion mode (ESI+). The quinolinone structure is expected to readily accept a proton to form the [M+H]⁺ ion.

  • Analysis:

    • Inject a dilute solution of the sample (~10 µg/mL).

    • Acquire the mass spectrum for the peak corresponding to this compound.

    • Expected Result: A prominent peak should be observed at an m/z corresponding to the protonated molecule [M+H]⁺.

      • Molecular Weight (M) = 179.60 Da

      • Expected [M+H]⁺ ion = 179.60 + 1.007 = 180.61 m/z

    • The characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be observed, with a peak at M+2 that is approximately one-third the intensity of the monoisotopic peak. This provides strong evidence for the presence of chlorine.

Conclusion

The analytical characterization of this compound requires a systematic and orthogonal approach. The combination of spectroscopic techniques (NMR, FTIR, UV-Vis) provides an unambiguous confirmation of the molecular structure and identity. Chromatographic analysis by HPLC offers a reliable method for determining purity and quantifying the compound. Finally, mass spectrometry serves as the ultimate confirmation of molecular weight and elemental composition. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this compound, ensuring its quality and suitability for its intended use in pharmaceutical development and research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloroquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your final product. This compound is a valuable intermediate in medicinal chemistry, notably as a precursor in the synthesis of various therapeutic agents.[1]

The most established and versatile method for preparing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[2][3][4] This multi-step process, while effective, has several critical points that can significantly impact the overall yield. The typical sequence involves:

  • Condensation: An aniline (in this case, 3-chloroaniline) reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form a stable intermediate.[2][3]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[2][4]

  • Saponification (Hydrolysis): The resulting ester is hydrolyzed to a carboxylic acid.[3][5]

  • Decarboxylation: The carboxylic acid is heated to eliminate carbon dioxide, yielding the final this compound product.[3][5]

This guide will address issues that may arise at each of these stages.

Gould_Jacobs_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A 3-Chloroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Anilidomethylenemalonate Intermediate A->B Heat (100-130°C) -EtOH C Ethyl 5-chloro-4-hydroxyquinoline- 3-carboxylate B->C High Heat (>250°C) -EtOH D 5-chloro-4-hydroxyquinoline- 3-carboxylic acid C->D Base (e.g., NaOH) -EtOH E This compound (Final Product) D->E Heat -CO2

Caption: The Gould-Jacobs reaction pathway for this compound synthesis.

Troubleshooting Guide: Yield Optimization

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My initial condensation reaction is slow and the yield of the anilidomethylenemalonate intermediate is poor. What can I do?

A1: This is a common issue often related to reaction conditions and equilibrium.

  • Immediate Solution:

    • Temperature Control: Heat the mixture of 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) to 100-130°C for 1-2 hours.[2] This provides sufficient energy for the initial Michael-addition and subsequent elimination of ethanol.[6]

    • Stoichiometry: Use a slight excess of DEEM (1.0-1.2 equivalents) to ensure the complete consumption of the aniline.[2]

    • Byproduct Removal: After the initial heating, remove the ethanol byproduct under reduced pressure. According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products, driving the reaction to completion.[2]

  • Scientific Rationale: The condensation begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.[2][4] This reaction is reversible. By removing the ethanol formed, you prevent the reverse reaction and ensure a high conversion to the desired anilidomethylenemalonate intermediate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the consumption of the starting aniline before proceeding.[2]

Q2: During the thermal cyclization step, my reaction mixture turns into a dark, tarry mess with very low product yield. How can I prevent this?

A2: This is the most critical and challenging step of the synthesis. The high temperatures required for cyclization can also cause product degradation.[5][7]

  • Immediate Solution:

    • Use a High-Boiling Solvent: Instead of heating the intermediate neat, dissolve it in a high-boiling inert solvent like diphenyl ether or Dowtherm A.[4][5] Heat the solution to a vigorous reflux (around 250-260°C) for 30-60 minutes.[4] The solvent ensures uniform heat distribution and can increase cyclization yields up to 95%.[5]

    • Microwave-Assisted Synthesis: If available, a microwave reactor is highly effective. It allows for rapid heating to high temperatures (e.g., 250-300°C) with precise time control (5-20 minutes), which can dramatically improve yields and reduce degradation by minimizing overall heating time.[2][6]

    • Optimize Time and Temperature: The relationship between time and temperature is critical. As shown in the table below, higher temperatures require shorter reaction times to avoid degradation. A thorough time-temperature study is essential for optimization.[6]

  • Scientific Rationale: The cyclization is a 6-electron electrocyclization reaction that has a high activation energy barrier, necessitating temperatures typically above 250°C.[2][4] At these temperatures, side reactions and polymerization can occur, leading to the formation of insoluble, dark materials (tar).[7] Using a high-boiling solvent facilitates efficient heat transfer to the molecules while minimizing localized overheating. Microwave irradiation provides efficient and uniform heating, allowing the target temperature to be reached quickly, thus favoring the desired intramolecular cyclization over intermolecular degradation pathways.[2]

Table 1: Effect of Microwave Conditions on Gould-Jacobs Cyclization Yield

Entry Temperature (°C) Time (min) Pressure (bar) Yield (%)
1 250 20 11 1
2 300 20 24 37
3 250 60 11 1
4 300 60 24 28
5 300 5 19 47

Data synthesized from a study on aniline and DEEM, demonstrating the critical interplay of temperature and time.[2][6]

Q3: My saponification step to hydrolyze the ethyl ester is incomplete. How can I drive it to completion?

A3: Incomplete hydrolysis is usually a result of insufficient reaction time, temperature, or base strength.

  • Immediate Solution:

    • Increase Reaction Time/Temperature: Reflux the ester with an aqueous solution of sodium hydroxide (NaOH) for 1-2 hours. Ensure vigorous stirring to maximize contact between the organic and aqueous phases.

    • Use a Co-solvent: If the ester has poor solubility in the aqueous base, add a co-solvent like ethanol to create a homogeneous solution. This will significantly increase the reaction rate.

    • Monitor Progress: Track the reaction's progress by TLC, looking for the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt.

  • Scientific Rationale: Saponification is the base-mediated hydrolysis of an ester. The reaction rate is dependent on the concentration of both the ester and the hydroxide ions, as well as the temperature. The quinoline ester can be sterically hindered, and its solubility in aqueous media may be limited. Using a co-solvent and ensuring a sufficient excess of base and adequate heating will overcome these limitations and drive the reaction to completion.[3]

Q4: The final decarboxylation step requires harsh heating and leads to decomposition of my this compound. Are there milder methods?

A4: Yes, thermal decarboxylation can be aggressive. Milder, more controlled methods are available.

  • Immediate Solution:

    • High-Boiling Solvent: Perform the decarboxylation by heating the carboxylic acid in a high-boiling solvent like diphenyl ether. This allows for more precise temperature control compared to heating the solid directly.

    • Copper-Quinoline Method: A classic method for decarboxylation involves heating the carboxylic acid in quinoline with a catalytic amount of copper powder.[8] This method often proceeds at lower temperatures and gives cleaner products.

    • Acid-Catalyzed Decarboxylation: Some quinoline carboxylic acids can be decarboxylated by heating in a mixture of acetic acid, sulfuric acid, and water.[9] While this is more commonly used for hydrolysis and decarboxylation in one pot, the conditions can be adapted for the decarboxylation step alone.

  • Scientific Rationale: Decarboxylation proceeds through the formation of a carbanion intermediate after the loss of CO2. The stability of this intermediate dictates the ease of the reaction. The electron-withdrawing nature of the quinoline ring assists, but high thermal energy is still often required.[10] Catalysts like copper can coordinate to the carboxylate, facilitating the C-C bond cleavage under milder conditions.[8]

Troubleshooting_Workflow Start Low Yield or Impure Product Purity Check Purity of Starting Materials Start->Purity Condensation Optimize Condensation (Temp, Stoichiometry) Purity->Condensation Pure Cyclization Optimize Cyclization (Solvent, Temp/Time, MW) Condensation->Cyclization Intermediate OK Hydrolysis Optimize Hydrolysis (Base, Solvent, Time) Cyclization->Hydrolysis Cyclized Product OK Decarboxylation Optimize Decarboxylation (Catalyst, Solvent) Hydrolysis->Decarboxylation Acid OK Purification Refine Purification (Recrystallization) Decarboxylation->Purification Crude Product OK Success High Yield & Purity Achieved Purification->Success

Caption: A general troubleshooting workflow for optimizing quinolone synthesis.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction progress at each step? A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is ideal. TLC is excellent for quick, qualitative checks at the bench to see if starting materials are consumed. HPLC-MS provides quantitative data on conversion and can confirm the mass of the desired product and identify potential side products.[6]

Q: Are there alternative synthetic routes to this compound besides the Gould-Jacobs reaction? A: Yes, several other named reactions can produce the quinolin-4-one core. The Conrad-Limpach synthesis, for example, involves the reaction of an aniline with a β-ketoester.[5] However, the regioselectivity of the cyclization can be an issue. Other methods include the Camps cyclization and palladium-catalyzed reactions, but the Gould-Jacobs remains one of the most reliable routes for this specific substitution pattern.[5]

Q: What are the primary safety concerns when performing this synthesis? A: The main hazards are associated with the high temperatures and the chemicals used.

  • High Temperatures: The cyclization step requires temperatures exceeding 250°C. Use appropriate heating mantles, sand baths, or microwave reactors with proper shielding and temperature/pressure controls.[4] High-boiling solvents like diphenyl ether are flammable and require careful handling.

  • Corrosive Reagents: Strong bases (NaOH) and acids (sulfuric acid, if used) are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

Q: How should I purify the final this compound product? A: The crude product obtained after cyclization is often precipitated by adding a non-polar solvent like cyclohexane or hexane to the cooled reaction mixture (if using a high-boiling solvent).[2][4] The primary purification method for the final product is typically recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain a pure, crystalline solid.

Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis
  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120°C for 1.5 hours. After cooling slightly, remove the ethanol byproduct under vacuum.

  • Cyclization: To the resulting crude intermediate, add diphenyl ether (5-10 mL per gram of intermediate). Equip the flask with a reflux condenser and heat the solution to reflux (~250-260°C) for 45 minutes.[4]

  • Isolation: Allow the reaction mixture to cool to room temperature. A precipitate should form. Add cyclohexane to facilitate further precipitation and to help wash away the diphenyl ether.[4]

  • Purification (Crude Ester): Filter the solid product, wash it thoroughly with cyclohexane, and dry under vacuum.

  • Hydrolysis & Decarboxylation: The subsequent saponification and decarboxylation steps should be carried out following the optimized procedures discussed in the troubleshooting section.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 3-chloroaniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (1.2 eq, e.g., 2.4 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 300°C and hold for 5 minutes.[2][6] Monitor the internal pressure, which can be significant.[4]

  • Isolation: After the reaction, cool the vial to room temperature. The ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate product should precipitate.

  • Purification (Crude Ester): Filter the solid and wash it with a small amount of ice-cold acetonitrile to remove unreacted DEEM.[2][4] Dry the solid under vacuum. The product is often of high purity (>95%).[4][6]

  • Hydrolysis & Decarboxylation: Proceed with the subsequent steps as described previously.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 5-Chloroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloroquinolin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chemical scaffold. Here, we address common challenges and frequently asked questions encountered during synthesis, with a focus on the widely used Gould-Jacobs reaction pathway. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your specific application.

Introduction: The Gould-Jacobs Pathway

The synthesis of quinolin-4-ol derivatives, such as this compound, is most commonly achieved via the Gould-Jacobs reaction.[1][2] This method involves the condensation of a substituted aniline (in this case, 4-chloroaniline) with an ethoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1][2] The resulting ester is then saponified and decarboxylated to yield the final quinolin-4-ol product. While robust, this reaction sequence has critical parameters that must be carefully controlled to ensure high yield and purity.

This guide will walk you through troubleshooting common issues and provide detailed protocols to establish a reliable and optimized synthesis in your laboratory.

Visualized Workflow: The Gould-Jacobs Reaction

Understanding the sequence of transformations is crucial for effective troubleshooting. The following diagram outlines the complete workflow from starting materials to the final product.

Gould_Jacobs_Workflow Figure 1: Gould-Jacobs Reaction Workflow for this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4: Saponification & Decarboxylation SM 4-Chloroaniline + Diethyl Ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate SM->Intermediate Heat (100-140°C) -EtOH CyclizedEster Ethyl 5-Chloro-4-hydroxyquinoline- 3-carboxylate Intermediate->CyclizedEster High Temp (≈250°C) -EtOH FinalProduct This compound CyclizedEster->FinalProduct 1. NaOH (Saponification) 2. Acidification & Heat (Decarboxylation)

Caption: Figure 1: Gould-Jacobs Reaction Workflow.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to address specific problems you might encounter. Each issue is followed by an analysis of potential causes and actionable solutions based on established chemical principles.

Question 1: My reaction yield is very low. What are the most likely causes?

Answer: Low yield in the Gould-Jacobs synthesis is a frequent issue, often traceable to the critical thermal cyclization step.

  • Potential Cause 1: Incomplete Thermal Cyclization. The intramolecular cyclization of the anilidomethylenemalonate intermediate requires significant thermal energy, typically around 250 °C.[1][3] Insufficient temperature or reaction time will result in a large amount of unreacted intermediate.

    • Solution: The key is to achieve and maintain a uniform high temperature. This is best accomplished using a high-boiling, thermally stable solvent that acts as a heat transfer medium.[1] When an inert, high-boiling solvent is used, cyclization yields can increase dramatically, in some cases up to 95%.[1]

      • Optimize Heating: Use a high-temperature heating mantle with a temperature controller and vigorous stirring to avoid localized overheating.

      • Select an Appropriate Solvent: Dowtherm™ A, a eutectic mixture of diphenyl ether and biphenyl, is the industry standard for this purpose due to its high thermal stability (up to 400 °C).[4][5] See the table below for a comparison of common high-boiling solvents.

      • Monitor Reaction Progress: If possible, take small aliquots (carefully!) and analyze by TLC or HPLC-MS to determine the optimal reaction time. Over-heating can lead to degradation.[6]

SolventBoiling Point (°C)Key AdvantagesKey Disadvantages
Dowtherm™ A 257 °CExtremely high thermal stability; can be used in liquid or vapor phase.[5]Can be difficult to remove from the product; relatively expensive.[7]
Diphenyl Ether 259 °CExcellent heat transfer properties; widely used.Can be difficult to remove; potential for side reactions if not pure.[7]
Mineral Oil >300 °CInexpensive and readily available.Difficult to remove completely; viscosity can be an issue.[1][7]
Neat (Solvent-Free) N/ANo solvent removal required.Prone to localized overheating and charring, leading to lower yields.
  • Potential Cause 2: Product Degradation. While high temperatures are necessary, prolonged heating can cause the desired product or intermediates to decompose, often observed as the reaction mixture turning into a dark tar.[6]

    • Solution: A careful time-temperature study is essential to find the "sweet spot" that maximizes conversion while minimizing degradation.[6] Microwave-assisted synthesis is an excellent alternative, as it can dramatically shorten reaction times from hours to minutes, thereby reducing the window for thermal decomposition.[6]

Question 2: The reaction mixture turned into an intractable dark tar. Is it salvageable?

Answer: Unfortunately, extensive tar formation usually indicates significant product loss due to decomposition or polymerization. Prevention is the best strategy.

  • Potential Cause 1: Localized Overheating. Heating the reaction neat (without solvent) or with poor stirring can create hot spots where the temperature far exceeds the desired 250 °C, causing rapid decomposition.

    • Solution: As detailed above, use a high-boiling solvent like Dowtherm A for uniform heat distribution.[1][4] Ensure vigorous mechanical or magnetic stirring throughout the high-temperature cyclization step.

  • Potential Cause 2: Impure Starting Materials. Impurities in the 4-chloroaniline or diethyl ethoxymethylenemalonate can act as catalysts for polymerization or side reactions at high temperatures.

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize the 4-chloroaniline and distill the diethyl ethoxymethylenemalonate before use.

  • Potential Cause 3: Oxidative Side Reactions. At high temperatures, atmospheric oxygen can sometimes contribute to degradation pathways.

    • Solution: While not always necessary, performing the high-temperature cyclization step under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions and improve the final product's color and purity.

Question 3: I've isolated a solid, but I'm struggling to purify it. What's the best approach?

Answer: Purification can be challenging due to the product's low solubility and the presence of persistent, high-boiling impurities like the cyclization solvent.

  • Step 1: Initial Workup - Removing the High-Boiling Solvent.

    • After the cyclization is complete, allow the mixture to cool to a manageable temperature (e.g., below 100 °C).

    • Dilute the mixture with a hydrocarbon solvent like hexanes or toluene. This will cause the more polar cyclized ester to precipitate while keeping the Dowtherm A or diphenyl ether in solution.

    • Filter the precipitated solid and wash it thoroughly with more of the hydrocarbon solvent to remove residual heat transfer fluid.

  • Step 2: Saponification and Acidification.

    • The crude ester is then saponified by heating with aqueous sodium hydroxide, which hydrolyzes the ester to a sodium carboxylate salt.[2]

    • After cooling, the solution should be filtered to remove any insoluble impurities.

    • The clear filtrate is then carefully acidified with an acid like HCl. This protonates the carboxylate and the quinolinol oxygen, causing the 5-chloro-4-hydroxyquinoline-3-carboxylic acid to precipitate.

  • Step 3: Final Purification - Decarboxylation and Recrystallization.

    • The intermediate carboxylic acid is often decarboxylated by heating it, either as a solid or suspended in a high-boiling solvent, to yield the final this compound.[3]

    • The final crude product can typically be purified by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF/water mixtures. An effective alternative is to triturate or wash the final solid with a solvent in which the product is poorly soluble but impurities are, such as ice-cold acetonitrile.[6]

Troubleshooting Decision Tree

Use this diagram to systematically diagnose issues with your synthesis.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree Start Problem Observed LowYield Low Yield Start->LowYield DarkTar Dark Tar / Charring Start->DarkTar PurificationIssue Purification Difficulty Start->PurificationIssue IncompleteCyclization Incomplete Cyclization? LowYield->IncompleteCyclization Check TLC/ LCMS for intermediate Degradation Product Degradation? LowYield->Degradation Overheating Localized Overheating? DarkTar->Overheating ImpureReagents Impure Reagents? DarkTar->ImpureReagents SolventResidue Residual High-Boiling Solvent? PurificationIssue->SolventResidue InsolubleByproducts Insoluble Byproducts? PurificationIssue->InsolubleByproducts OptimizeTempTime Solution: - Increase Temp/Time - Use High-Boiling Solvent - Consider Microwave IncompleteCyclization->OptimizeTempTime Yes MonitorReaction Solution: - Reduce Reaction Time - Monitor by TLC/HPLC - Use Inert Atmosphere Degradation->MonitorReaction Yes UseSolventStir Solution: - Use Dowtherm A - Ensure Vigorous Stirring Overheating->UseSolventStir Yes PurifySM Solution: - Recrystallize/Distill Starting Materials ImpureReagents->PurifySM Yes WashPrecipitate Solution: - Dilute with Hexane - Filter and Wash Solid Thoroughly SolventResidue->WashPrecipitate Yes Recrystallize Solution: - Filter after Saponification - Recrystallize Final Product - Triturate with MeCN InsolubleByproducts->Recrystallize Yes

Caption: Figure 2: Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs)

Q1: What is the exact role of Dowtherm A, and can I run the reaction without it? A: Dowtherm A serves as a heat transfer fluid. Its purpose is to provide a stable liquid medium that can be heated to the required ~250 °C without boiling or decomposing, ensuring the entire reaction mixture reaches the target temperature uniformly.[4][8] You can run the reaction neat (solvent-free), but it is not recommended for larger scales as it is very difficult to control the temperature and prevent localized overheating and charring, which drastically lowers the yield.[1]

Q2: My starting material is 3,4-dichloroaniline. Will this reaction still work and what product should I expect? A: Yes, the reaction will work. However, with an asymmetrically substituted aniline, the thermal cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of regioisomers (in this case, 5,6-dichloro- and 6,7-dichloroquinolin-4-ol). The regioselectivity is controlled by both steric and electronic factors.[1] Generally, cyclization is favored at the less sterically hindered ortho position. You will need to analyze your product mixture carefully (e.g., by NMR) and will likely require chromatographic separation.

Q3: Can I skip the saponification and decarboxylation steps? A: It depends on your target molecule. The direct product of the cyclization is a 4-hydroxyquinoline-3-carboxylate ester. This scaffold itself is valuable and used in many applications. If your final target is the simple this compound, then the saponification (hydrolysis of the ester) and decarboxylation (removal of the resulting carboxylic acid) steps are mandatory.[2]

Q4: Is microwave-assisted synthesis a viable alternative for optimization? A: Absolutely. Microwave irradiation is a highly effective method for this synthesis. It dramatically shortens the reaction time for the high-temperature cyclization step, often from hours to just 5-15 minutes.[6] This speed reduces the likelihood of thermal degradation and can lead to significantly improved isolated yields and cleaner reaction profiles.[6][7] If you have access to a laboratory microwave reactor, it is a strongly recommended optimization strategy.

Detailed Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

Step 1: Condensation to form Diethyl 2-((4-chlorophenylamino)methylene)malonate

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. Ethanol will be evolved and can be distilled off.

  • The reaction can be monitored by TLC. Upon completion, the resulting oil is the anilidomethylenemalonate intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling solvent such as Dowtherm A (approx. 3-4 mL per gram of starting aniline).

  • Equip the flask for high-temperature reaction (e.g., with a mechanical stirrer and a high-temperature thermometer in a heating mantle).

  • Heat the mixture rapidly and with vigorous stirring to 250 °C. Maintain this temperature for 20-30 minutes. The product, ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate, will often precipitate from the hot solvent.

  • Allow the reaction mixture to cool to below 100 °C.

  • Dilute the cooled mixture with hexanes (approx. 10 volumes) to fully precipitate the product and dissolve the Dowtherm A.

  • Filter the solid product, wash thoroughly with hexanes, and air dry.

Step 3: Saponification

  • Transfer the crude ester from Step 2 to a flask containing a 10% aqueous solution of sodium hydroxide (approx. 5-10 eq).

  • Heat the mixture to reflux for 1-2 hours until all the solid has dissolved, indicating complete hydrolysis of the ester.

  • Cool the resulting solution to room temperature and filter if any solids are present.

Step 4: Decarboxylation

  • Transfer the clear, basic solution from Step 3 to a suitable flask.

  • While stirring, slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. A thick precipitate of 5-chloro-4-hydroxyquinoline-3-carboxylic acid will form.

  • Heat the entire acidic slurry to reflux for 4-6 hours to effect decarboxylation. Monitor the evolution of CO₂ gas.

  • Cool the mixture to room temperature. The final product, this compound, will be present as a solid.

  • Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol or acetonitrile.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: Gould-Jacobs Reaction Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of quinolines and 4-hydroxyquinoline derivatives.[1][2] As a cornerstone in medicinal chemistry, the Gould-Jacobs reaction provides access to a privileged scaffold found in numerous therapeutic agents, from antibiotics to antimalarial drugs.[3]

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction and what is it used for?

The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare quinolines, specifically 4-hydroxyquinoline derivatives.[1][4] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester. This intermediate is then cyclized at high temperatures to form the quinoline ring system.[1][3] Subsequent hydrolysis (saponification) and decarboxylation yield the final 4-hydroxyquinoline product.[1][2] This reaction is particularly valuable for synthesizing the core structures of many pharmaceuticals, including several quinolone antibiotics like nalidixic acid and rosoxacin.[3][5]

Q2: What are the key steps in the Gould-Jacobs reaction mechanism?

The reaction proceeds through a well-defined sequence:

  • Condensation: A nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of an alkoxymethylenemalonic ester, followed by the elimination of an alcohol (like ethanol), forms an anilidomethylenemalonate intermediate.[1][6]

  • Thermal Cyclization: This is the critical, energy-intensive step. At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring.[3] This step is often the primary source of yield loss if not properly controlled.

  • Tautomerization: The cyclized product, an ethyl 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its more stable enol tautomer, ethyl 4-hydroxy-quinoline-3-carboxylate.[1][3]

  • Saponification & Decarboxylation (Optional): If the 3-carboxy group is not desired, the ester is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.[1] Subsequent heating causes decarboxylation to yield the final 4-hydroxyquinoline.[1][7]

Reaction Mechanism Overview

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization (High Temp) cluster_step3 Step 3 & 4: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate - EtOH MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate CyclizedProduct 4-Oxo-quinoline-3-carboxylate Intermediate->CyclizedProduct 6π e- cyclization FinalProduct 4-Hydroxyquinoline CyclizedProduct->FinalProduct 1. NaOH (Saponification) 2. Heat (-CO2)

Caption: Key stages of the Gould-Jacobs reaction pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and practical laboratory experience.

Issue 1: Low or No Yield of the Cyclized Product

Q: I've confirmed the formation of the anilidomethylenemalonate intermediate via TLC/NMR, but the subsequent cyclization step is giving me a very low yield or failing completely. What's going wrong?

This is the most common challenge in the Gould-Jacobs reaction. The thermal cyclization step has a high activation energy and is highly sensitive to reaction conditions.

Potential Cause 1: Insufficient Temperature

  • Expertise & Causality: The 6-electron electrocyclization requires significant thermal energy to overcome the activation barrier.[3] Standard refluxing in common solvents is often insufficient. The reaction typically requires temperatures in the range of 250-300 °C.[8]

  • Solution Protocol:

    • High-Boiling Solvents: Use an inert, high-boiling solvent to achieve the necessary temperature. Common choices include Dowtherm A or diphenyl ether (boiling point ~258 °C).[3][5] Dissolve your intermediate in the solvent and heat to a vigorous reflux for 30-60 minutes.[9]

    • Microwave Synthesis: Microwave reactors offer a significant advantage by allowing for rapid heating to temperatures well above a solvent's boiling point.[8][10] This can dramatically reduce reaction times and improve yields.[8] A thorough time-temperature optimization is crucial, as prolonged heating at very high temperatures can lead to product degradation.[8]

Potential Cause 2: Substrate Deactivation

  • Expertise & Causality: The cyclization is an electrophilic aromatic substitution-type reaction on the aniline ring. Strong electron-withdrawing groups (e.g., -NO2, -CF3) on the aniline can deactivate the ring, making it less nucleophilic and thus hindering the cyclization. Conversely, electron-donating groups, particularly in the meta-position, are known to facilitate the reaction.[1]

  • Solution Protocol:

    • Harsher Conditions: For deactivated systems, you may need to increase the reaction temperature or time. Be aware this also increases the risk of side reactions and decomposition.

    • Alternative Synthetic Routes: If the Gould-Jacobs reaction is consistently failing, consider alternative quinoline syntheses like the Conrad-Limpach or Camps cyclization, which may be more suitable for your specific substrate.[5]

Potential Cause 3: Regioselectivity Issues

  • Expertise & Causality: If you are using an asymmetrically substituted aniline, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers and reducing the yield of your desired product.[5] The outcome is controlled by both steric and electronic factors.

  • Solution Protocol:

    • Analysis: Carefully analyze your crude product mixture (e.g., by ¹H NMR) to determine if a mixture of isomers is present.

    • Purification: If isomers are formed, you will need to develop a robust purification strategy, such as column chromatography or fractional crystallization, to isolate the desired product.

    • Reaction Control: In some cases, the choice of solvent or reaction temperature can influence the regioselectivity. Literature precedents for similar substrates are invaluable here.

Troubleshooting Workflow: Diagnosing Low Yield

Troubleshooting_Yield Start Low Yield in Cyclization Step CheckTemp Is Reaction Temperature > 250 °C? Start->CheckTemp IncreaseTemp ACTION: Increase temperature using high-boiling solvent or microwave. CheckTemp->IncreaseTemp No CheckSubstrate Does aniline have strong EWGs? CheckTemp->CheckSubstrate Yes Success Yield Improved IncreaseTemp->Success HarsherConditions ACTION: Increase reaction time or consider alternative synthesis route. CheckSubstrate->HarsherConditions Yes CheckIsomers Is aniline asymmetric? CheckSubstrate->CheckIsomers No HarsherConditions->Success AnalyzeCrude ACTION: Analyze for regioisomers. Develop purification method. CheckIsomers->AnalyzeCrude Yes CheckIsomers->Success No AnalyzeCrude->Success

Caption: A decision tree for troubleshooting low cyclization yields.

Issue 2: Poor Yield in the Initial Condensation Step

Q: I am not getting good conversion of my aniline to the anilidomethylenemalonate intermediate. What can I do?

Potential Cause 1: Impure Starting Materials

  • Expertise & Causality: The purity of the aniline is critical. Aniline is susceptible to air oxidation, which can produce colored impurities that may inhibit the reaction. The diethyl ethoxymethylenemalonate (DEEM) can also hydrolyze over time.

  • Solution Protocol:

    • Purify Aniline: If your aniline is discolored (yellow to brown), consider purifying it by distillation before use.

    • Verify DEEM: Use fresh or properly stored DEEM.

    • Characterize: Always confirm the purity of your starting materials by standard analytical techniques (NMR, GC-MS) before starting the reaction.[11]

Potential Cause 2: Incomplete Reaction

  • Expertise & Causality: The condensation is an equilibrium process. While it is often performed neat, ensuring the removal of the ethanol byproduct can help drive the reaction to completion.

  • Solution Protocol:

    • Temperature & Time: The condensation is typically heated at 100-130 °C for 1-2 hours.[9] Ensure you are heating for a sufficient duration. Monitor the reaction by TLC.

    • Removal of Byproduct: After the initial heating period, consider removing the ethanol byproduct under reduced pressure to shift the equilibrium towards the product.[9]

Issue 3: Difficulty with Saponification or Decarboxylation

Q: My saponification is incomplete, or the final decarboxylation step is not working efficiently.

Potential Cause 1: Incomplete Saponification

  • Expertise & Causality: The hydrolysis of the ester at the 3-position requires a strong base and sufficient time. Steric hindrance around the ester group can slow down this reaction.

  • Solution Protocol:

    • Reaction Conditions: Ensure you are using a sufficient excess of a strong base (e.g., NaOH or KOH) and are heating the reaction to reflux for 1-2 hours or until TLC analysis shows complete consumption of the starting ester.[9]

    • Solvent: Using a co-solvent like ethanol can help with the solubility of the quinoline ester in the aqueous base.

Potential Cause 2: Ineffective Decarboxylation

  • Expertise & Causality: Decarboxylation of the quinoline-3-carboxylic acid requires high temperatures, typically above the compound's melting point.

  • Solution Protocol:

    • Neat Heating: The most common method is to heat the dry carboxylic acid solid neat (without solvent) to 200-250 °C until the evolution of CO₂ gas ceases.[9]

    • High-Boiling Solvent: Alternatively, performing the decarboxylation in a high-boiling solvent like diphenyl ether can provide more uniform heating and better temperature control.

Data Summary Table: Reaction Parameters

StepParameterTypical RangeKey Considerations
Condensation Temperature100 - 130 °CMonitor by TLC for completion.
Reactant Ratio1.0 - 1.2 eq. DEEMA slight excess of the malonic ester can be beneficial.
Cyclization Temperature (Thermal)250 - 260 °CRequires high-boiling solvents like diphenyl ether.[3]
Temperature (Microwave)250 - 300 °CAllows for shorter reaction times; optimization is critical.[8]
Reaction Time5 - 60 minHighly dependent on substrate and method.
Saponification BaseNaOH or KOHUse in excess.
TemperatureRefluxEnsure complete hydrolysis of the ester.
Decarboxylation Temperature200 - 250 °CHeat neat solid or in a high-boiling solvent.[9]

Key Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Reaction (Thermal Method)
  • Step 1: Condensation

    • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture with stirring at 120 °C for 1-2 hours. Monitor by TLC until the aniline is consumed.

    • Cool the mixture slightly and apply a vacuum to remove the ethanol byproduct. The crude anilidomethylenemalonate intermediate can often be used directly.

  • Step 2: Thermal Cyclization

    • To the flask containing the intermediate, add a high-boiling solvent (e.g., diphenyl ether, ~5-10 mL per gram of intermediate).[9]

    • Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (~250 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

    • Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by filtration and wash thoroughly with hexane to remove the high-boiling solvent.[9]

  • Step 3 & 4: Saponification and Decarboxylation

    • Suspend the crude ester in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours.

    • Cool the mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid. Filter, wash with cold water, and dry the solid.[9]

    • Place the dry acid in a flask and heat it above its melting point (~240 °C) until gas evolution stops.

    • The resulting solid is the crude 4-hydroxyquinoline, which can be purified by recrystallization.

References

How to avoid the formation of isomers in 5-Chloroquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of quinoline derivatives. A common and critical challenge in the synthesis of 5-Chloroquinolin-4-ol, a valuable building block in medicinal chemistry, is the concurrent formation of the undesired 7-Chloroquinolin-4-ol isomer. This guide provides an in-depth analysis of why this issue occurs and offers robust, field-proven troubleshooting strategies and protocols to maximize the yield of the desired 5-chloro product.

Part 1: Understanding the Isomer Problem
Q1: I am using the Gould-Jacobs reaction to synthesize this compound from 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM), but I'm getting a mixture of 5-chloro and 7-chloro isomers. Why does this happen?

A1: This is a classic regioselectivity challenge inherent to the Gould-Jacobs reaction when using meta-substituted anilines.[1][2] The reaction proceeds in two main stages:

  • Condensation: The 3-chloroaniline reacts with DEEM to form an intermediate, ethyl 3-((3-chlorophenyl)amino)acrylate.

  • Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular electrophilic cyclization to form the quinoline ring system.[1][3][4]

The problem arises during the cyclization step. The aromatic ring of the intermediate has two possible positions for the ring closure to occur: ortho to the amino group (at C2) or para to the amino group (at C6).

  • Pathway A (Desired): Cyclization at the C2 position, which is ortho to the activating amino group and ortho to the deactivating chloro group, yields the This compound product.

  • Pathway B (Undesired): Cyclization at the C6 position, which is also ortho to the activating amino group but para to the deactivating chloro group, yields the 7-Chloroquinolin-4-ol isomer.

Both pathways are electronically viable, leading to a mixture of products. The ratio of these isomers is highly dependent on the reaction conditions, particularly temperature.

G cluster_start Intermediate cluster_pathways Competing Cyclization Pathways cluster_products Products Intermediate Ethyl 3-((3-chlorophenyl)amino)acrylate P_A Pathway A: Cyclization at C2 (ortho to -NHR, ortho to -Cl) Intermediate->P_A Heat (Δ) P_B Pathway B: Cyclization at C6 (ortho to -NHR, para to -Cl) Intermediate->P_B Heat (Δ) Prod_A This compound (Desired Product) P_A->Prod_A Prod_B 7-Chloroquinolin-4-ol (Undesired Isomer) P_B->Prod_B

Figure 1. Competing cyclization pathways in the Gould-Jacobs synthesis.
Part 2: Troubleshooting & Optimization Strategies

Q2: How can I manipulate the reaction conditions to favor the formation of the 5-chloro isomer?

A2: Controlling the isomer ratio requires careful optimization of the thermal cyclization step. The key is to influence the kinetics of the two competing pathways. Generally, the 5-chloro isomer is the kinetically favored product, while prolonged heating at very high temperatures can lead to equilibration and formation of the more thermodynamically stable 7-chloro isomer.

Strategy 1: Precise Temperature Control The cyclization requires high temperatures, typically achieved by using high-boiling solvents like Dowtherm A or diphenyl ether (b.p. ~255-260 °C).[5][6] However, excessive temperature or prolonged reaction times can increase the amount of the undesired 7-chloro isomer.[7]

  • Recommendation: Aim for the lowest possible temperature that allows for a reasonable reaction rate. Instead of refluxing for an extended period, monitor the reaction closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Microwave Synthesis: Modern microwave reactors offer a significant advantage by allowing for rapid, uniform heating to a precise target temperature.[5][7] This minimizes the time the reaction mixture spends at elevated temperatures, often favoring the kinetic product and reducing byproduct formation.[7]

Strategy 2: Choice of Solvent and Catalysis While the standard Gould-Jacobs reaction is thermal, the use of an acid catalyst can alter the regioselectivity in related quinoline syntheses like the Combes synthesis.[8][9]

  • Recommendation: Consider using Polyphosphoric Acid (PPA) as both a solvent and catalyst for the cyclization step. PPA can promote cyclization at lower temperatures than thermal methods and may alter the electronic landscape of the intermediate to favor one isomer over the other. This approach, however, requires careful workup to hydrolyze the PPA.

  • High-Boiling Solvents: If sticking to a thermal reaction, ensure the solvent is anhydrous and of high purity. Solvents like Dowtherm A are effective but can be difficult to remove.[3]

G cluster_temp Temperature Optimization cluster_solvent Solvent & Catalyst cluster_purify Purification Start Isomer Mixture Observed (>5% 7-Chloro Isomer) Temp_Check Is reaction temp > 260°C or time > 2h? Start->Temp_Check Temp_Action Action: Reduce temp to 250-255°C. Monitor by TLC/HPLC every 30 min. Consider Microwave Synthesis. Temp_Check->Temp_Action Yes Solvent_Check Using thermal method in Dowtherm A / Diphenyl Ether? Temp_Check->Solvent_Check No Temp_Action->Solvent_Check Issue Persists Solvent_Action Action: Screen alternative conditions. Try cyclization in Polyphosphoric Acid (PPA) at 140-160°C. Solvent_Check->Solvent_Action Yes Purify If isomer ratio remains problematic, focus on purification. Recrystallization from Acetic Acid or DMF. Solvent_Check->Purify No Solvent_Action->Purify Issue Persists End Target Purity Achieved Purify->End

Figure 2. Troubleshooting workflow for minimizing 7-chloro isomer formation.
Part 3: Experimental Protocols

Protocol 1: Optimized Gould-Jacobs Synthesis (Thermal Method)

This protocol is optimized to favor the kinetic 5-chloro product.

  • Step 1: Condensation.

    • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture at 100-110 °C for 1 hour, allowing the ethanol byproduct to distill off. The mixture will become a thick oil or solid upon cooling. This intermediate is typically used without further purification.

  • Step 2: Cyclization.

    • In a separate flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, heat a high-boiling solvent (e.g., Dowtherm A, diphenyl ether) to 250-255 °C.

    • Add the crude intermediate from Step 1 to the hot solvent in portions. Caution: The addition may be exothermic.

    • Maintain the temperature at 250-255 °C and monitor the reaction progress by taking small aliquots every 30 minutes and analyzing by TLC or HPLC. The reaction is often complete within 30-90 minutes. Avoid prolonged heating.

  • Step 3: Workup & Saponification.

    • Once the reaction is complete, cool the mixture to below 100 °C and dilute with an equal volume of hexanes or toluene to precipitate the product ester.

    • Filter the solid and wash thoroughly with hexanes to remove the high-boiling solvent.

    • Suspend the crude ester in a 10% aqueous sodium hydroxide solution and reflux until all solid has dissolved (typically 1-2 hours) to saponify the ester.

  • Step 4: Decarboxylation.

    • Filter the hot solution to remove any insoluble impurities.

    • Acidify the clear filtrate with concentrated HCl or 6M H₂SO₄ to a pH of ~2 to precipitate the carboxylic acid intermediate.

    • Isolate the acid by filtration, then suspend it in a fresh portion of Dowtherm A and heat to 250 °C until effervescence (CO₂ evolution) ceases. This step drives the decarboxylation to yield the final this compound.

  • Step 5: Final Isolation & Purification.

    • Cool the mixture, precipitate the product with hexanes, and filter.

    • The crude product can be purified by recrystallization from glacial acetic acid, DMF, or ethanol to remove the residual 7-chloro isomer.

Protocol 2: Analysis of Isomer Ratio by ¹H NMR Spectroscopy
  • Dissolve a small sample of the crude, dried product in DMSO-d₆.

  • Acquire a ¹H NMR spectrum.

  • The quinoline protons of the two isomers will have distinct chemical shifts. Identify a well-resolved, non-overlapping signal for both the 5-chloro and 7-chloro isomers.

  • Integrate the corresponding peaks. The ratio of the integrals will provide the molar ratio of the two isomers in the mixture.

Part 4: Frequently Asked Questions (FAQs)

Q3: Are there alternative synthesis routes that completely avoid this isomer issue? A3: While the Gould-Jacobs is common, other methods may offer better regiocontrol, though they might involve more steps or less available starting materials. The Conrad-Limpach reaction is another classic method, but it can also face similar regioselectivity issues.[3][10] More modern, directed C-H functionalization strategies can provide exquisite regioselectivity but are often more complex and costly to implement.[8][11] For most applications, optimizing the Gould-Jacobs reaction remains the most practical approach.

Q4: My yield is very low, even though I followed the protocol. What are the likely causes? A4: Low yields can stem from several factors:

  • Incomplete Reaction: The cyclization or decarboxylation steps may not have gone to completion. Ensure you are using the correct temperatures and monitoring progress.

  • Product Degradation: Exposing the reaction to excessively high temperatures (>260 °C) or for too long can cause the product to degrade.[7]

  • Mechanical Losses: The workup procedure, especially removing the high-boiling solvent, can lead to significant loss of material if not done carefully. Ensure complete precipitation and thorough washing.

Q5: What are the main challenges when scaling up this synthesis? A5: The primary challenge in scaling up is heat management. The cyclization step is often exothermic upon addition of the intermediate to the hot solvent. On a large scale, this requires a reactor with excellent temperature control to prevent thermal runaways. Additionally, handling large volumes of high-boiling solvents and performing the subsequent workup and filtrations can be operationally complex.

Method Comparison Summary
MethodKey AdvantageKey DisadvantageTypical Isomer Control
Thermal (Dowtherm A) Well-established, simple setupHigh temperatures, difficult solvent removalModerate; highly dependent on temp/time
Microwave Irradiation Excellent temperature/time control, rapidRequires specialized equipmentGood to Excellent
Acid-Catalyzed (PPA) Lower temperature, potential for altered selectivityCorrosive, challenging workupPotentially Good, requires optimization

References

Challenges in the scale-up of 5-Chloroquinolin-4-ol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale production of 5-Chloroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of scaling up this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

A1: The most prevalent method for synthesizing 4-hydroxyquinoline derivatives like this compound is the Gould-Jacobs reaction.[1][2] This process involves the condensation of an appropriately substituted aniline (in this case, 3-chloroaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the intermediate.[3][4]

The primary scale-up challenges are:

  • High Cyclization Temperature: The key intramolecular cyclization step requires very high temperatures, typically around 250 °C.[5][6] Achieving uniform heating and avoiding localized overheating in large reactors can be difficult, potentially leading to product degradation and the formation of tarry byproducts.[7][8]

  • Impurity Profile: Side reactions can lead to the formation of isomeric impurities, which can be challenging to separate from the final product. The regioselectivity of the cyclization can also be a concern with substituted anilines.[9]

  • Product Isolation and Purification: The product often precipitates from the hot reaction mixture upon cooling.[3] Managing the crystallization process on a large scale to ensure a consistent particle size and purity can be complex. The final product may require extensive purification to meet pharmaceutical standards.

  • Thermal Stability: While the reaction requires high temperatures, the final product, this compound, has a melting point of 256-257 °C, indicating a degree of thermal stability.[10] However, prolonged exposure to excessive temperatures during the reaction can still lead to degradation.[8][11]

Q2: Are there greener or more modern alternatives to the classical Gould-Jacobs reaction for large-scale production?

A2: Yes, modern adaptations of classical quinoline syntheses are being developed to address environmental and safety concerns.[12][13] For the Gould-Jacobs reaction, microwave-assisted synthesis has shown promise in significantly reducing reaction times and improving yields.[3][4] Continuous flow reactors are also being explored as they offer better control over reaction parameters like temperature and mixing, which can enhance safety and product consistency.[12] These newer methods can minimize the use of high-boiling solvents and reduce the formation of byproducts, contributing to a greener process.[14]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound production.

Problem 1: Low Yield of the Final Product

Q1.1: My cyclization step is resulting in a low yield of this compound. What are the likely causes?

A1.1: Low yields in the thermal cyclization step are a common challenge and can often be attributed to the following:

  • Insufficient Reaction Temperature: The intramolecular cyclization requires a high temperature, typically around 250 °C, to proceed efficiently.[5][6] If the temperature of the reaction mass is not uniformly maintained at this level, the reaction may be incomplete.

  • Reaction Time: The duration of heating is critical. Too short a time will lead to incomplete conversion, while prolonged heating, even at the correct temperature, can cause product degradation.[8]

  • Inefficient Mixing: In large reactors, poor agitation can lead to localized temperature differences. Some parts of the mixture may not reach the required temperature for cyclization, while other parts might overheat, leading to decomposition.

  • Substrate Quality: The purity of the anilidomethylenemalonate intermediate is crucial. Impurities from the initial condensation step can interfere with the cyclization.

Q1.2: How can I optimize the reaction conditions to improve the yield?

A1.2: To improve the yield, consider the following optimization strategies:

  • Solvent Selection: Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A.[3][4] These solvents facilitate reaching and maintaining the high temperatures required for cyclization and can improve yields significantly, in some cases up to 95%.[5]

  • Temperature and Time Study: Conduct a systematic study to determine the optimal temperature and reaction time for your specific scale and equipment.[8] Monitor the reaction progress using an appropriate analytical technique like HPLC.

  • Microwave-Assisted Synthesis: If feasible for your scale, microwave irradiation can offer precise temperature control and dramatically shorten reaction times, often leading to higher yields.[3][4]

Problem 2: High Levels of Impurities in the Crude Product

Q2.1: What are the common impurities I should expect, and how are they formed?

A2.1: Common impurities in the production of this compound can include:

  • Unreacted Starting Materials: Residual 3-chloroaniline or diethyl ethoxymethylenemalonate may be present if the initial condensation reaction is incomplete.[15]

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of the 7-chloro isomer could potentially form, although the Gould-Jacobs reaction generally provides good regioselectivity.[9]

  • Degradation Products: At the high temperatures used for cyclization, thermal degradation can lead to the formation of tarry, polymeric materials.[7][16]

  • Residual Solvents: High-boiling solvents like diphenyl ether can be difficult to remove completely from the final product.

Q2.2: What analytical methods are recommended for purity assessment?

A2.2: A combination of analytical techniques is recommended for a comprehensive purity analysis:[17]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the final product and detecting non-volatile impurities.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help in the identification of unknown impurities.

  • Melting Point Determination: A sharp melting point close to the literature value (256-257 °C) is a good indicator of high purity.[10][18]

Problem 3: Difficulties with Product Isolation and Purification

Q3.1: My product is difficult to crystallize or forms an oil upon cooling. What can I do?

A3.1: Crystallization issues can arise from several factors:

  • Supersaturation: If the solution is too concentrated, it may become supersaturated upon cooling, leading to rapid precipitation of small crystals or an oil.[19][20]

  • Purity: High levels of impurities can inhibit crystallization or cause the product to oil out.

  • Solvent Choice: The solvent used for crystallization is critical. A good crystallization solvent is one in which the product is soluble when hot but sparingly soluble when cold.[19]

Q3.2: What is a reliable method for purifying the crude this compound?

A3.2: A common and effective purification method is recrystallization.[3]

  • Solvent Screening: Identify a suitable solvent or solvent system. Ethanol or aqueous ethanol mixtures are often good starting points.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization: If the solution is colored due to impurities, you can treat it with activated carbon.

  • Crystallization: Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can sometimes be beneficial.[19]

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of this compound

This protocol is based on the principles of the Gould-Jacobs reaction.[3][4]

Step 1: Condensation

  • In a suitable reaction vessel, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the intermediate from Step 1 in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to reflux (around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add a non-polar solvent like cyclohexane to aid precipitation and dilute the high-boiling solvent.

  • Filter the solid, wash it thoroughly with the non-polar solvent, and dry it under vacuum.

Step 3: Saponification and Decarboxylation

  • The product from the cyclization is an ester. To obtain this compound, the ester group must be removed.

  • Hydrolyze the ester using an aqueous solution of a strong base like sodium hydroxide (saponification).[3]

  • Acidify the solution to precipitate the carboxylic acid intermediate.

  • Isolate the carboxylic acid and heat it in a high-boiling solvent (like diphenyl ether) to induce decarboxylation, yielding the final product.[21]

Protocol 2: Analytical Purity Assessment by HPLC

This is a general-purpose HPLC method for assessing the purity of the final product.[17]

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of the mobile phase

Process Flow and Troubleshooting Logic

Below is a diagram illustrating the general workflow for the synthesis and a troubleshooting decision tree for common issues.

Synthesis_Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting A Condensation (3-Chloroaniline + DEEM) B Thermal Cyclization (~250°C in Diphenyl Ether) A->B C Saponification & Decarboxylation B->C D Crude Product Isolation (Precipitation & Filtration) C->D E Recrystallization D->E F Drying E->F G Final Product Analysis (HPLC, GC-MS, NMR) F->G start Low Yield or High Impurity? q1 Check Cyclization Temperature & Time start->q1 Low Yield q2 Analyze Crude Product (HPLC/GC-MS) start->q2 High Impurity s1 Optimize Heating Profile & Solvent Choice q1->s1 s2 Improve Upstream Purity & Recrystallization q2->s2

References

Identifying and removing impurities from 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloroquinolin-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor in the production of antimalarial drugs like hydroxychloroquine[1]. The purity of this intermediate is paramount, as any contaminants can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing impurities commonly encountered during the synthesis and handling of this compound.

This document is structured to provide immediate, actionable solutions through a series of frequently asked questions and detailed troubleshooting guides. We will delve into the causality behind experimental choices, offering robust protocols for both analysis and purification to ensure the highest standards of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route employed. Common synthesis methods, such as variations of the Gould-Jacobs reaction, can introduce several classes of impurities[2]. These include:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual anilines or malonates may be present.

  • Isomeric Impurities: Incomplete cyclization or alternative reaction pathways can lead to the formation of structural isomers.

  • Over-Chlorinated Species: If chlorination is a step in the synthesis, di- or tri-chlorinated quinolinols can form.

  • By-products of Cyclization: Side reactions during the high-temperature cyclization step can generate polymeric or tar-like substances[3].

  • Residual Solvents and Reagents: Solvents used in the reaction or initial purification steps (e.g., mineral oil, diphenyl ether) can be difficult to remove completely[4].

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a solid at room temperature[5]. Its melting point is a critical indicator of purity and is reported to be in the range of 256-257 °C [5]. A broad melting range or a melting point significantly lower than this value typically indicates the presence of impurities.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A multi-pronged analytical approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity of non-volatile organic compounds and separating the main component from its impurities[6]. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a typical starting point.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), mass spectrometry is invaluable for identifying the molecular weights of unknown impurities, which is a crucial step in their structural elucidation[6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing the precise chemical structure of isolated impurities[8].

Q4: What are the principal methods for purifying crude this compound?

A4: The two most effective and widely used purification techniques are recrystallization and column chromatography. The choice depends on the impurity profile and the desired scale.

  • Recrystallization: This is an economical and scalable method ideal for removing small amounts of impurities that have different solubility profiles from the main compound. It is particularly effective if the crude material is already of relatively high purity (>85-90%)[9][10].

  • Column Chromatography: This technique offers higher resolution and is capable of separating components with very similar properties. It is the preferred method for purifying crude material with a complex mixture of impurities or when the highest possible purity (>99%) is required[9][11].

Impurity Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the initial purity assessment of the crude this compound.

Purification Workflow Start Crude this compound Purity_Check Assess Purity (HPLC/TLC) Start->Purity_Check High_Purity Purity > 90%? Purity_Check->High_Purity Recrystallize Recrystallization High_Purity->Recrystallize Yes Low_Purity Purity < 90% or Complex Mixture High_Purity->Low_Purity No Final_Purity_Check_1 Final Purity Check (HPLC) Recrystallize->Final_Purity_Check_1 Column_Chrom Column Chromatography Low_Purity->Column_Chrom Final_Purity_Check_2 Final Purity Check (HPLC) Column_Chrom->Final_Purity_Check_2 Final_Purity_Check_1->Column_Chrom Purity Not OK Pure_Product Pure Product (>99%) Final_Purity_Check_1->Pure_Product Purity OK Final_Purity_Check_2->Pure_Product Purity OK

Caption: Decision tree for purification method selection.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization 1. Too much solvent was used for dissolution. 2. The solution was cooled too rapidly, preventing complete crystallization. 3. The chosen solvent is too effective, keeping the product in the mother liquor.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid[10]. 2. Allow the flask to cool slowly to room temperature before moving it to an ice bath[10]. 3. Conduct a solvent screen to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point. 2. Re-heat the mixture, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, a preliminary purification by column chromatography may be necessary to remove the problematic impurities.
Poor Separation in Column Chromatography 1. The mobile phase (eluent) polarity is incorrect. 2. The column was overloaded with crude material. 3. The column was packed unevenly, causing channeling.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.3 for the desired compound. 2. Use a proper ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight[11]. 3. Pack the column carefully using a slurry method to ensure a homogenous stationary phase[11].
Compound Streaking on TLC Plate 1. The compound has acidic or basic functional groups that interact strongly with the silica gel. 2. The sample spot is too concentrated.1. Add a small amount (~0.5-1%) of a modifier to the eluent. Use triethylamine for basic compounds or acetic/formic acid for acidic compounds to reduce tailing[12]. 2. Dilute the sample before spotting it on the TLC plate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on established principles for purifying crystalline organic solids and is a highly effective method for increasing the purity of this compound that is already substantially pure[10].

1. Solvent Selection:

  • The ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point[10].

  • Based on its structure, suitable solvents to screen include ethanol, methanol, acetic acid, or mixtures such as ethanol/water.

  • Test small quantities of the crude product in various solvents to identify the best candidate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • In a fume hood, add a minimal amount of the selected solvent and begin heating the mixture with stirring.

  • Add small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent as this will reduce the final yield[10].

3. Hot Filtration (Optional):

  • If insoluble impurities (like dust or tar) are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization[10].

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[10].

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow Start Crude Solid Dissolve Dissolve in minimal hot solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool_Slowly Slow Cooling to Room Temperature Hot_Filter->Cool_Slowly Insolubles removed Hot_Filter->Cool_Slowly No insolubles Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

References

Technical Support Center: Improving the Solubility of Quinolinol-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling quinolinol-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of molecules. Quinolinol (also known as 8-hydroxyquinoline) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their often planar, hydrophobic nature presents significant hurdles in achieving the aqueous solubility required for robust and reproducible biological assays.[3][4][5]

This resource provides in-depth, experience-driven answers to common questions, troubleshooting workflows for specific problems, and validated protocols to help you generate reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is my quinolinol-based compound poorly soluble in my aqueous assay buffer?

A: The limited aqueous solubility of quinolinol derivatives stems directly from their chemical structure.[3][5] Key factors include:

  • Hydrophobic Aromatic Structure: The fused bicyclic ring system is inherently hydrophobic (lipophilic), making it energetically unfavorable to dissolve in polar solvents like water.[3]

  • Crystal Lattice Energy: In solid form, these planar molecules can stack efficiently, creating a stable crystal lattice that requires significant energy to break apart during dissolution.

  • pH-Dependence: Quinolinol and many of its derivatives are weak bases.[6][7][8] In neutral or alkaline aqueous solutions (pH > pKa), the molecule exists in its neutral, less soluble form. At pH values below the compound's pKa (typically around 4.9 for the quinoline core), the pyridine nitrogen becomes protonated, forming a more soluble salt.[9]

Q2: What is the best starting solvent for preparing a stock solution?

A: For most quinolinol-based compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock solution preparation.[10]

  • Causality: DMSO is a highly polar, aprotic solvent.[10][11] Its polarity allows it to dissolve a wide range of compounds, including those that are poorly water-soluble.[10][11] The absence of acidic protons (aprotic nature) prevents it from reacting with the compound. It effectively solvates both polar and non-polar regions of molecules, making it ideal for creating high-concentration stock solutions (e.g., 10-30 mM) that can be serially diluted for experiments.[10][12]

Q3: My compound is dissolved in DMSO, but it precipitates immediately when I add it to my cell culture media. What is happening?

A: This is a very common and critical issue known as "crashing out" or precipitation upon dilution.[13][14][15]

  • Causality: A clear stock solution in 100% DMSO does not guarantee solubility in a final aqueous buffer.[14] When you add a small volume of your highly concentrated DMSO stock to a large volume of aqueous media, you are causing a drastic change in the solvent environment. The DMSO concentration plummets (e.g., from 100% to <0.5%), and the water-based media cannot maintain the solubility of your hydrophobic compound at that concentration.[14] This leads to the compound rapidly coming out of solution.[13][14]

Q4: What is the maximum final concentration of DMSO I should have in my assay?

A: This is a critical parameter that requires careful optimization. As a general rule of thumb:

  • Widely Tolerated: A final DMSO concentration of 0.1% to 0.5% is tolerated by most cell lines without significant cytotoxicity.[16][17]

  • Upper Limit: A concentration of 1% is often the maximum acceptable limit, though some sensitive or primary cell lines may show stress or altered function.[16]

  • Critical Control: It is imperative to include a "vehicle control" in all experiments. This control should contain the exact same final concentration of DMSO as your test wells to account for any solvent-induced effects on the biological system.[10]

Troubleshooting Guide

This section addresses specific experimental problems with a structured, cause-and-effect approach.

Problem 1: My compound precipitates out of the DMSO stock solution during storage (e.g., after a freeze-thaw cycle).
Possible Cause Scientific Rationale Recommended Solution
Hygroscopic Nature of DMSO DMSO readily absorbs moisture from the air. This introduced water reduces the overall solvating power of the DMSO for highly hydrophobic compounds, lowering their solubility limit over time.[5]1. Use anhydrous, high-purity DMSO. 2. Aliquot stock solutions into small, single-use volumes to minimize exposure to air. 3. Store aliquots with desiccant packs.
Concentration Exceeds Solubility The compound's intrinsic solubility in DMSO, while high, is not infinite. You may be attempting to create a stock solution that is supersaturated.[5][12]1. Prepare a lower concentration stock solution (e.g., 5 mM instead of 10 mM). 2. Before use, gently warm the vial to 37°C and vortex to attempt redissolution. Always visually confirm that no precipitate remains.[5]
Low Temperature Storage Although freezing is standard, some compounds have reduced solubility in DMSO at lower temperatures and may not fully redissolve upon thawing.1. After thawing, ensure the solution comes to room temperature and is vortexed thoroughly. 2. For particularly problematic compounds, consider storing at room temperature (if stable) or preparing fresh solutions.
Problem 2: I observe a "film" or fine precipitate at the bottom of my assay plate wells after adding the compound.

This indicates that the compound's aqueous solubility limit has been exceeded under the final assay conditions.

G start Precipitation Observed in Assay Plate check_conc Is the final compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso No sol_conc Action: Reduce the highest tested concentration. Perform a kinetic solubility assay to determine the maximum soluble concentration. check_conc->sol_conc Yes check_buffer Could the buffer composition be the issue? check_dmso->check_buffer No sol_dmso Action: Try a serial dilution into an intermediate buffer with a higher DMSO percentage before the final dilution. check_dmso->sol_dmso Yes advanced Consider Advanced Solubilization Methods check_buffer->advanced No sol_buffer Action: Test solubility in buffers of different pH. For basic quinolinols, a lower pH may help. check_buffer->sol_buffer Yes sol_advanced Action: Evaluate the use of cyclodextrins or non-ionic surfactants. advanced->sol_advanced

Caption: Decision tree for troubleshooting assay plate precipitation.

Experimental Protocols

Protocol 1: Preparation and Validation of a DMSO Stock Solution

This protocol ensures the creation of an accurate and stable stock solution, which is the foundation of reliable data.[18][19][20]

Materials:

  • Quinolinol-based compound

  • High-purity, anhydrous DMSO (e.g., ACS reagent grade)

  • Analytical balance

  • Class A volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Accurate Weighing: Accurately weigh the desired amount of your compound. For a 10 mM stock, you would weigh out 10 millimoles (Molecular Weight in mg) and dissolve it in 1 L of DMSO. For smaller volumes, scale accordingly (e.g., 0.01 x MW in mg for 1 mL).

  • Dissolution: Transfer the weighed powder to the volumetric flask. Add approximately 70-80% of the final volume of DMSO.

  • Solubilization: Cap the flask and vortex thoroughly. If the compound does not dissolve readily, use a bath sonicator. Gentle warming (up to 37°C) can also be applied, but be cautious of compound stability.[21]

  • Bringing to Volume: Once the compound is fully dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.

  • Final Mixing & Aliquoting: Invert the flask several times to ensure homogeneity. Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Modification to Enhance Aqueous Solubility

This method is effective for ionizable quinolinol derivatives.[21][]

Principle: Quinoline is a weak base.[6][7] By lowering the pH of the aqueous buffer to 1-2 units below the compound's pKa, you can protonate the nitrogen atom, forming a more polar and thus more soluble salt.[9][15]

Procedure:

  • Determine pKa: If the pKa of your specific derivative is unknown, use the pKa of the quinoline core (~4.9) as an initial estimate.[9]

  • Buffer Selection: Prepare a buffer system that is effective in the target pH range (e.g., citrate buffer for pH 3-6). Ensure this buffer is compatible with your biological assay.

  • Solubility Test: a. Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). b. Add a small, known amount of your compound to a fixed volume of each buffer. c. Vortex/sonicate and allow the samples to equilibrate for 1-2 hours. d. Centrifuge the samples to pellet any undissolved material. e. Measure the concentration of the compound in the supernatant (e.g., by UV-Vis spectrophotometry or HPLC).

  • Optimization: Identify the pH at which solubility is maximized while maintaining the integrity of your assay system.

Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation approaches can be employed.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[23][24] They can encapsulate hydrophobic guest molecules, like quinolinols, forming an "inclusion complex."[23][25][26] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[23][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[11][23]

G start Select Cyclodextrin (e.g., HP-β-CD) prepare_cd Prepare aqueous solution of Cyclodextrin (e.g., 1-10% w/v) start->prepare_cd add_cmpd Add excess quinolinol compound to the CD solution prepare_cd->add_cmpd equilibrate Equilibrate for 24-48h with constant stirring add_cmpd->equilibrate separate Centrifuge or filter to remove undissolved compound equilibrate->separate analyze Analyze supernatant to determine the new, enhanced solubility separate->analyze

Caption: Workflow for enhancing solubility with cyclodextrins.

References

Best practices for the storage and handling of 5-Chloroquinolin-4-ol to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ensuring the Integrity of 5-Chloroquinolin-4-ol in Research

Welcome to the technical support guide for this compound (CAS No. 23443-05-2), a key heterocyclic compound utilized in various research and development applications, including medicinal chemistry and materials science.[1][2] The reliability and reproducibility of experimental outcomes are directly linked to the stability and purity of the reagents used. This compound, like many quinoline derivatives, is susceptible to degradation if not stored and handled with the requisite care.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource structured in a practical question-and-answer format. It addresses common challenges and offers troubleshooting solutions rooted in established chemical principles to help you maintain the integrity of your this compound samples, ensuring the accuracy and validity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4] It should be kept in a cool, dry, and dark place. The recommended storage temperature is refrigerated, typically between 2°C and 8°C.[4][5] Storing the compound away from heat sources and direct sunlight is crucial to prevent thermal and photodegradation.[6][7]

Q2: What are the primary visual signs of degradation for this compound?

A2: A noticeable change in the physical appearance of the solid is the most common indicator of degradation. While a pure solid is typically an off-white or light-colored powder, degradation can cause discoloration, often leading to a yellow or brown hue.[3] Any clumping or changes in texture may also suggest moisture absorption or decomposition. For solutions, the appearance of cloudiness, precipitation, or color change are clear signs of instability or contamination.[3][8]

Q3: Is this compound sensitive to air and moisture?

A3: Yes. The recommendation to store the compound "under nitrogen" indicates a sensitivity to atmospheric components, primarily oxygen and moisture.[4] Oxygen can lead to oxidative degradation of the quinoline ring system, while moisture can facilitate hydrolysis or act as a catalyst for other decomposition reactions. Therefore, minimizing exposure to ambient air is a critical handling practice.[9][10]

Q4: How should I prepare solutions of this compound for experiments?

A4: Due to its limited aqueous solubility, organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used to prepare stock solutions.[11] When preparing solutions, it is best practice to use anhydrous solvents to minimize moisture-related degradation. For assays requiring aqueous buffers, the pH of the final solution can significantly impact the compound's stability; this should be optimized for your specific experimental conditions.[3][12] It is highly recommended to prepare fresh solutions for sensitive experiments or, if using a stock solution, to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and minimize contamination.[11]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: Based on its hazard profile, which includes being harmful if swallowed and causing skin, eye, and respiratory irritation, appropriate PPE is mandatory.[4][13][14] This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[15]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[13]

  • Body Protection: A lab coat.[15] All handling of the solid powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[6][13][16]

Troubleshooting Guide

Issue: My experimental results are inconsistent. Could this be related to the compound's stability?

Possible Cause & Solution: Yes, inconsistent results are a classic sign of compound degradation.[3] The loss of potency or the formation of active/interfering byproducts can lead to high variability in assays.

  • Self-Validation Steps:

    • Check Storage Conditions: Verify that your compound has been stored according to the recommended guidelines (refrigerated, dry, dark, inert atmosphere).[4][5]

    • Visual Inspection: Examine the solid material for any signs of discoloration.[3] Inspect your stock solution for any precipitates or color changes.

    • Prepare Fresh Solutions: Always prepare solutions fresh from the solid material for critical experiments to rule out solution-state instability.[3] If you must use a stock solution, use a fresh aliquot that has not undergone multiple freeze-thaw cycles.[11]

    • Purity Analysis: If doubts persist, the most definitive step is to re-analyze the purity of your sample using a stability-indicating method like HPLC.[3]

Issue: The solid material has changed color from off-white to yellow. Is it still usable?

Possible Cause & Solution: Discoloration strongly suggests that the compound has undergone degradation, likely due to oxidation or photodegradation from improper storage.[3] The presence of colored impurities means the compound is no longer of the stated purity and could compromise your experimental results.

  • Recommendation:

    • High-Stakes Experiments: For quantitative assays, drug development studies, or any application where purity is critical, it is strongly advised to discard the discolored material and use a new, uncompromised batch.

    • Non-Critical Applications: For non-quantitative or preliminary screening work, you may proceed with caution, but be aware that any observed activity (or lack thereof) may be due to the degradation products. The results should be considered unreliable and would need confirmation with a pure sample.

Issue: I'm observing a precipitate in my DMSO stock solution after storing it in the freezer.

Possible Cause & Solution: This can be due to two primary reasons:

  • Poor Solubility at Low Temperatures: The compound may be falling out of solution at the storage temperature (-20°C or -80°C).

  • Degradation: The precipitate could be an insoluble degradation product.

  • Troubleshooting Steps:

    • Attempt to Re-dissolve: Bring the vial to room temperature and vortex or sonicate gently to see if the precipitate redissolves.[12] If it does, it was likely a solubility issue. To prevent this, consider storing the stock solution at 4°C (if stability permits) or preparing slightly more dilute stock solutions.

    • Inspect After Re-dissolving: If the solution remains cloudy or the precipitate does not fully dissolve upon warming, it is likely a degradation product. The solution should be discarded.[8]

    • Centrifugation (Use with Caution): While you could centrifuge the vial and use the supernatant, this is not recommended. The actual concentration of your compound in the supernatant will be unknown and lower than intended, leading to inaccurate results.[12]

Issue: How can I verify the purity of my this compound sample?

Possible Cause & Solution: If you suspect degradation or want to confirm the purity of a new batch, an analytical assessment is necessary.

  • Recommended Method:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A stability-indicating HPLC method uses a column and mobile phase capable of separating the parent this compound peak from potential impurities and degradation products.[3] Comparing the peak area of the main compound to the total area of all peaks provides a purity percentage.

    • Other Techniques: While less common for routine checks, techniques like Quantitative Nuclear Magnetic Resonance (qNMR) or Gas Chromatography (GC) could also be employed, depending on the availability of instrumentation and the compound's thermal stability.[17][18]

Data & Diagrams

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterSolid CompoundStock Solution (in DMSO)
Temperature 2°C to 8°C (Refrigerated)[4]-20°C for short-term; -80°C for long-term[11]
Atmosphere Inert Gas (Nitrogen or Argon)[4]Headspace flushed with inert gas
Light Protect from light (use amber vials)[6][19]Protect from light (use amber vials)[3]
Container Tightly sealed, airtight container[6][20]Tightly sealed vials with secure caps[11]
Best Practice Store in a desiccator within the refrigeratorAliquot into single-use volumes to avoid freeze-thaw cycles[11]
Diagram: Handling Workflow for this compound

The following diagram outlines the decision-making process for the safe and effective handling of this compound to minimize degradation and ensure experimental success.

G cluster_storage Receiving & Storage cluster_handling Experimental Use cluster_assay Assay Preparation Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Store Store Solid: - 2-8°C - Inert Atmosphere - Dark & Dry Inspect->Store Looks OK Quarantine Quarantine / Return (Discolored or Damaged) Inspect->Quarantine Degradation Suspected Prep Prepare for Use (Bring to RT in Desiccator) Store->Prep Weigh Weigh Solid (In Fume Hood) Prep->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot Stock Solution (Single-Use Vials) Dissolve->Aliquot Store_Sol Store Solution: - -20°C / -80°C - Inert Headspace - Dark Aliquot->Store_Sol Use_Aliquot Use Fresh Aliquot Store_Sol->Use_Aliquot Dilute Dilute to Final Conc. in Assay Buffer Use_Aliquot->Dilute Check_Sol Check for Precipitation Dilute->Check_Sol Run_Assay Proceed with Assay Check_Sol->Run_Assay Clear Solution Troubleshoot Troubleshoot Solubility (Adjust pH, Co-solvents) Check_Sol->Troubleshoot Precipitate

Caption: Decision workflow for handling this compound from receipt to experimental use.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloroquinolin-4-ol and 7-Chloroquinolin-4-ol for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine and hydroxychloroquine.[1] The strategic functionalization of this privileged heterocycle is paramount in drug discovery, enabling the fine-tuning of a compound's pharmacological profile. Among the vast array of quinoline derivatives, chloro-substituted quinolinols are particularly valuable synthetic intermediates.

This guide provides an in-depth comparative analysis of the chemical reactivity of two constitutional isomers: 5-Chloroquinolin-4-ol and 7-chloroquinolin-4-ol. While structurally similar, the positional difference of the chlorine atom on the benzenoid ring imparts distinct electronic properties that significantly influence their behavior in key chemical transformations. Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to design efficient synthetic routes and novel molecular entities. We will explore their reactivity through the lens of fundamental organic chemistry principles, supported by established experimental observations and protocols.

Core Structural and Electronic Properties: The Decisive Factors

The reactivity of both isomers is fundamentally governed by two features: the tautomeric nature of the 4-hydroxyquinoline core and the electronic influence of the chlorine substituent.

The 4-Hydroxyquinoline / 4-Quinolinone Tautomerism

A critical aspect often overlooked is that 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolinone counterparts. For these specific molecules, the quinolinone form is generally the major, more stable tautomer due to the formation of a conjugated amide system. This equilibrium profoundly impacts the aromaticity and electron distribution of the pyridinone ring, rendering it less susceptible to electrophilic attack than a typical phenol.

Caption: Tautomeric equilibrium of the 4-quinolinol core.

Electronic Influence of the Chlorine Substituent

The chlorine atom exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) via its lone pairs.[2] In halogens, the inductive effect typically dominates, deactivating the aromatic ring towards electrophilic attack. The position of the chlorine atom—at C5 or C7—determines how these effects are transmitted through the molecule.

  • This compound: The chlorine atom at the C5 position is in closer proximity to the pyridinone ring. Its potent electron-withdrawing inductive effect significantly reduces the electron density of both the benzenoid and pyridinone rings. This is expected to decrease the basicity of the quinoline nitrogen and the nucleophilicity of the C4-oxo group.

  • 7-Chloroquinolin-4-ol: With the chlorine at C7, the inductive effect on the pyridinone ring is attenuated due to the increased distance. The primary electronic influence is on the benzenoid ring, specifically at the ortho (C6, C8) and para (C5) positions. Consequently, the C4-oxo group in 7-chloroquinolin-4-ol is expected to be more nucleophilic than in its C5 counterpart.

Comparative Reactivity Analysis

The structural and electronic differences manifest in distinct reactivity patterns in several key classes of reactions.

Reactions at the C4-Oxo/Hydroxyl Group

The oxygen atom of the 4-oxo group is a primary site for functionalization, most commonly through alkylation.

  • Reactivity in O-Alkylation: The nucleophilicity of the oxygen atom is the determining factor. Due to the stronger deactivating effect of the C5-chloro substituent, the C4-oxygen in This compound is less nucleophilic . In contrast, the C4-oxygen in 7-Chloroquinolin-4-ol is more nucleophilic .

  • Causality: This difference in nucleophilicity means that under identical reaction conditions (e.g., Williamson ether synthesis), 7-chloroquinolin-4-ol is expected to undergo O-alkylation at a faster rate and potentially in higher yield than this compound.[3] The synthesis of more complex derivatives often starts with reactions at this position.[4]

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the quinoline ring generally occurs on the more electron-rich benzenoid ring, typically at the C5 and C8 positions.[5][6] The combined directing effects of the existing substituents (chloro and the quinolinone moiety) must be considered.

  • This compound:

    • The C5 position is blocked.

    • The chlorine atom deactivates the ring but directs incoming electrophiles to its ortho (C6) and para (C7) positions.

    • The entire quinolinone ring acts as a deactivating group on the benzenoid portion.

    • Predicted Outcome: Electrophilic substitution is significantly disfavored. If forced under harsh conditions, substitution might occur at C7, but yields are expected to be low.

  • 7-Chloroquinolin-4-ol:

    • The chlorine atom directs incoming electrophiles to its ortho positions: C6 and C8.

    • The C8 position is electronically and sterically favored for electrophilic attack in many quinoline systems.

    • Predicted Outcome: Electrophilic substitution is more feasible than in the C5 isomer, with a strong preference for attack at the C8 position . Reactions like nitration or halogenation are predicted to yield 8-substituted-7-chloroquinolin-4-ol derivatives.

Nucleophilic Substitution at the C-Cl Bond

The direct nucleophilic aromatic substitution (SNAr) of the chlorine on the benzenoid ring is challenging and requires extreme conditions. However, these C-Cl bonds are amenable to functionalization via modern palladium-catalyzed cross-coupling reactions.

  • Reactivity in Suzuki-Miyaura Coupling: The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of bromides or iodides but is readily achievable with appropriate catalysts and ligands.[7][8]

  • Predicted Outcome: Both isomers can participate in Suzuki coupling reactions to form C-C bonds. While there is no direct comparative data in the literature, subtle differences may arise. The C-Cl bond at C5 in This compound may be slightly less reactive due to potential steric hindrance from the adjacent C4-oxo group and the peri-hydrogen at C6. The C-Cl bond at C7 in 7-chloroquinolin-4-ol is sterically more accessible, which could lead to slightly more favorable reaction kinetics. This selectivity is a key principle in complex syntheses.[7]

Summary of Reactivity Comparison

The following table summarizes the predicted differences in reactivity between the two isomers.

Reaction TypeThis compound7-chloroquinolin-4-olRationale
O-Alkylation Slower / Less ReactiveFaster / More ReactiveC5-Cl has a stronger -I effect, reducing the nucleophilicity of the C4-oxo group.
Electrophilic SEAr Highly DisfavoredFavored at C8C5-Cl deactivates the entire benzenoid ring; C7-Cl directs ortho to the favorable C8 position.
Pd-Catalyzed Coupling FeasibleFeasible (Potentially Faster)Both are viable substrates. The C7 position is sterically less hindered than the C5 position.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. They are designed to highlight the practical implications of the reactivity differences discussed.

Protocol 1: Comparative O-Alkylation with Ethyl Iodide

This protocol details a standard Williamson ether synthesis. It is anticipated that Reaction B (7-chloroquinolin-4-ol) will proceed to completion faster than Reaction A.

G start Start: Prepare Two Parallel Reactions prep To separate flasks, add: - Chloroquinolin-4-ol isomer (1.0 eq) - Anhydrous DMF - K₂CO₃ (2.0 eq) start->prep stir Stir suspension at room temp for 15 min prep->stir add_etI Add Ethyl Iodide (1.2 eq) dropwise stir->add_etI heat Heat reaction mixture to 60°C add_etI->heat monitor Monitor reactions every hour by TLC (e.g., 10% MeOH in DCM) heat->monitor workup Upon completion, cool to RT, pour into ice water, and filter precipitate monitor->workup Starting material consumed purify Wash solid with water, then cold ether. Dry under vacuum. workup->purify end End: Characterized O-ethylated product purify->end

Caption: Workflow for comparative O-alkylation experiment.

Step-by-Step Methodology:

  • Preparation: In two separate round-bottom flasks equipped with magnetic stir bars, add this compound (Reaction A) and 7-chloroquinolin-4-ol (Reaction B) (1.0 mmol, 1.0 eq).

  • Solvent and Base: To each flask, add anhydrous dimethylformamide (DMF, 5 mL) followed by powdered potassium carbonate (2.0 mmol, 2.0 eq).

  • Stirring: Stir the resulting suspensions vigorously at room temperature for 15 minutes.

  • Reagent Addition: Add ethyl iodide (1.2 mmol, 1.2 eq) dropwise to each flask.

  • Reaction: Heat the reaction mixtures to 60°C and maintain stirring.

  • Monitoring: Monitor the progress of each reaction hourly by thin-layer chromatography (TLC) until the starting material is fully consumed. Note any significant difference in reaction time.

  • Work-up: Once complete, allow the mixtures to cool to room temperature and pour them into separate beakers containing 50 mL of ice-cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether. Dry the purified product under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol provides a general method for the palladium-catalyzed functionalization of the C-Cl bond. Careful control of conditions is key for success with less reactive aryl chlorides.[9][10]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(X)L₂ pd0:e->pd2_complex:w Ar-Cl oa Oxidative Addition pd2_r_complex Ar-Pd(II)(R')L₂ pd2_complex:s->pd2_r_complex:n R'-B(OH)₂ Base tm Transmetalation pd2_r_complex:n->pd0:s Ar-R' product Ar-R' (Product) pd2_r_complex->product re Reductive Elimination arx Ar-Cl (Chloroquinoline) boronic R'-B(OH)₂ (Phenylboronic Acid) base Base (e.g., K₂CO₃) label_oa 1. Oxidative   Addition label_tm 2. Transmetalation label_re 3. Reductive   Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[11]

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask, add the chloroquinolin-4-ol isomer (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5- or 7-phenylquinolin-4-ol.

Conclusion

While this compound and 7-chloroquinolin-4-ol are simple isomers, the position of the chlorine atom creates a significant divergence in their chemical reactivity. 7-chloroquinolin-4-ol emerges as the more versatile intermediate for modifications involving both the C4-oxo group (via O-alkylation) and the benzenoid ring (via electrophilic substitution at C8). In contrast, This compound is considerably less reactive towards electrophiles and its C4-oxo group is less nucleophilic. However, both isomers are viable substrates for palladium-catalyzed cross-coupling reactions, providing a reliable method to functionalize the C-Cl bond.

These field-proven insights into their differential reactivity are crucial for synthetic planning. By selecting the appropriate isomer and reaction conditions, researchers can strategically and efficiently construct complex molecular architectures, accelerating the discovery and development of next-generation quinoline-based therapeutics.

References

The Quinoline Scaffold in Drug Discovery: A Comparative Guide to 5-Chloroquinolin-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities.[2] From the historical success of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives continue to be a fertile ground for drug discovery.[2][3] This guide provides a technical comparison of 5-Chloroquinolin-4-ol and other significant quinoline derivatives, offering insights into their performance supported by available experimental data for researchers, scientists, and drug development professionals.

The Significance of the Quinoline Core

The quinoline nucleus's importance in drug design stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] This structural flexibility has led to the development of quinoline-based compounds with a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[2]

This compound: A Key Synthetic Intermediate

This compound is a quinoline derivative primarily recognized as a crucial building block in the synthesis of more complex pharmaceutical compounds.[4] It serves as a key intermediate in the production of antimalarial drugs like hydroxychloroquine, where it functions as a specified impurity and a starting material for creating the final drug structure.[4] While direct and extensive biological data on this compound itself is limited in publicly available research, its structural motifs are present in numerous biologically active molecules. The chloro and hydroxyl/oxo functionalities are known to influence the electronic and binding properties of the quinoline ring, suggesting a potential for inherent bioactivity.

A Comparative Look: Performance of Quinoline Derivatives

To understand the potential of this compound, it is instructive to compare it with other well-studied quinoline derivatives that have demonstrated significant therapeutic efficacy. This section will delve into the anticancer, antimalarial, and antibacterial activities of various quinoline compounds, providing a context for the potential applications of this compound and its future derivatives.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[2] Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis.[5]

For instance, a study on 4-aminoquinoline derivatives revealed that substitutions on the quinoline ring significantly impact cytotoxicity. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed a five-fold increase in cytotoxicity against MDA-MB-468 breast cancer cells compared to chloroquine.[6] This highlights the importance of the chlorine substitution, a feature shared with this compound.

Table 1: Comparative in vitro Cytotoxicity (IC 50, µM) of Selected Quinoline Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Aminoquinoline Derivatives
ChloroquineMDA-MB-46824.36[6]
ChloroquineMCF-720.72[6]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[6]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[6]
Quinolin-4-one Derivatives
JH62 (E-2-(tridec-4-en-1-yl)-quinolin-4(1H)-one)A549 (Lung)15[7]
8-Hydroxyquinoline Derivatives
8-hydroxy-5-nitroquinoline (Nitroxoline)Raji (Lymphoma)Lower than Clioquinol[8]
5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Raji (Lymphoma)Higher than Nitroxoline[8]

Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.

Antimalarial Activity

The quinoline scaffold is historically renowned for its antimalarial properties, with chloroquine being a cornerstone of malaria treatment for decades.[2] The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite.[9]

Table 2: Comparative in vitro Antimalarial Activity (IC 50) of Quinoline Derivatives against Plasmodium falciparum

Compound/DerivativeP. falciparum StrainIC50 (µM)Reference
ChloroquineW2 (Chloroquine-resistant)0.23[4]
C5-Fluoro dioxoisoindoline-4-aminoquinoline hybridW2 (Chloroquine-resistant)0.097[4]
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines-0.001 - 0.1[2]

Note: Data for this compound is not available in the cited literature.

Antibacterial Activity

Certain quinoline derivatives have demonstrated significant antibacterial activity. For example, 5-chloro-8-hydroxyquinoline (cloxyquin), a structural isomer of this compound, has shown potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10] This suggests that the 5-chloroquinoline scaffold has potential for the development of new antibacterial agents.

Table 3: Comparative in vitro Antibacterial Activity (MIC) of Selected Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-Chloro-8-hydroxyquinoline (Cloxyquin)M. tuberculosis (sensitive strains)0.062 - 0.25[10]
5-Chloro-8-hydroxyquinoline (Cloxyquin)M. tuberculosis (MDR strains)0.062 - 0.25[10]
8-HydroxyquinolineM. tuberculosis H37Ra0.125[10]
ClioquinolM. tuberculosis H37Ra6.25[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data for this compound is not available in the cited literature.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of quinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and other quinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in complete culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Quinoline Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., M. tuberculosis, S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for M. tuberculosis)

  • 96-well microtiter plates

  • This compound and other quinoline derivatives

  • DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a stock solution of the quinoline compound in DMSO. Perform a two-fold serial dilution of the compound in the broth medium across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve the desired final inoculum concentration.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Quinoline Derivatives in Broth C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plates C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the MIC determination by broth microdilution.

Mechanistic Insights and Future Directions

The diverse biological activities of quinoline derivatives are a testament to their ability to interact with a wide range of biological targets. The chloro-substitution, as seen in this compound, is a common feature in many potent quinoline-based drugs, often enhancing their activity.

Quinoline_Mechanisms cluster_cancer Anticancer Mechanisms cluster_malaria Antimalarial Mechanism cluster_bacteria Antibacterial Mechanism Quinoline Quinoline Derivatives Kinase Kinase Inhibition Quinoline->Kinase e.g., EGFR, VEGFR Topo Topoisomerase Inhibition Quinoline->Topo Apoptosis Apoptosis Induction Quinoline->Apoptosis Hemozoin Hemozoin Formation Inhibition Quinoline->Hemozoin Gyrase DNA Gyrase Inhibition Quinoline->Gyrase

Caption: Diverse mechanisms of action of quinoline derivatives.

While direct experimental data for this compound is currently limited, its structural features, shared with many potent therapeutic agents, suggest that it and its derivatives are promising candidates for further investigation. Future research should focus on the synthesis of a library of this compound analogs and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their therapeutic potential.

Conclusion

The quinoline scaffold remains a cornerstone of medicinal chemistry, continually providing new avenues for drug discovery. Although this compound is primarily known as a synthetic intermediate, the analysis of its structural analogs reveals the significant potential of the 5-chloro-4-hydroxyquinoline core. The comparative data presented for other quinoline derivatives underscore the promise of this chemical class. Further dedicated research into the biological activities of this compound is warranted to unlock its full therapeutic potential and contribute to the development of next-generation quinoline-based drugs.

References

A Comparative Guide to the Spectroscopic Validation of Synthesized 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Synthesis

In the realm of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a foundational activity. Quinoline derivatives, in particular, form the scaffold for numerous therapeutic agents. 5-Chloroquinolin-4-ol is a key synthetic intermediate and a known impurity in the production of widely used drugs like hydroxychloroquine.[1] Its precise molecular structure is paramount, as even minor isomeric variations can drastically alter biological activity and safety profiles. Therefore, the unambiguous structural validation of a synthesized compound is not merely a procedural step but a cornerstone of scientific integrity and drug safety.

This guide provides an in-depth, comparative analysis of standard spectroscopic techniques used to validate the structure of synthesized this compound. We will move beyond a simple recitation of data, explaining the causal logic behind the choice of each technique and demonstrating how a multi-faceted analytical approach provides a self-validating system for structural elucidation. To illustrate the power and necessity of this approach, we will compare the expected spectral data of our target molecule, this compound, with that of a plausible isomeric impurity, 7-Chloroquinolin-4-ol, which could arise during certain synthetic pathways.[2]

The Analytical Challenge: Differentiating Positional Isomers

The primary challenge in validating the synthesis of this compound is confirming the precise location of the chlorine atom on the benzene ring. During electrophilic aromatic substitution reactions common in quinoline synthesis, the formation of positional isomers is a significant risk. While the desired product is this compound, the formation of 7-Chloroquinolin-4-ol is a common possibility that must be ruled out.

Compound Structure IUPAC Name
Target Molecule This compound5-chloro-1H-quinolin-4-one[3]
Potential Isomer 7-Chloroquinolin-4-ol7-chloro-1H-quinolin-4-one

As both molecules share the same molecular formula (C₉H₆ClNO) and the same functional groups, a robust, multi-technique spectroscopic analysis is essential for definitive identification.

The Spectroscopic Validation Workflow

A rigorous validation process follows a logical sequence, where each step provides a piece of the structural puzzle. The overall workflow is designed to build a conclusive argument, with each technique complementing the others to eliminate ambiguity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Interpretation Integrated Data Interpretation MS->Interpretation FTIR->Interpretation NMR->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation G MS Mass Spectrometry Molecular Formula: C₉H₆ClNO Chlorine Isotope Pattern (3:1) Conclusion Structure Confirmed: This compound MS->Conclusion Confirms Formula FTIR FT-IR Functional Groups Confirmed N-H, C=O, C=C, C-Cl FTIR->Conclusion Confirms Scaffold NMR_H ¹H NMR Proton Connectivity Aromatic coupling pattern matches 5-Cl isomer Absence of singlet for H-8 NMR_H->Conclusion Defines Regiochemistry NMR_C ¹³C NMR Carbon Skeleton 9 distinct carbons Chemical shifts consistent with 5-Cl substitution NMR_C->Conclusion Supports Skeleton

References

A Comparative Analysis of the Biological Activities of 5-Chloroquinolin-8-ol and its 4-Hydroxy Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of two isomeric compounds: 5-Chloroquinolin-8-ol (also widely known as Cloxiquine) and 5-Chloroquinolin-4-ol. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their known biological effects, mechanisms of action, and the experimental methodologies used to evaluate them. While 5-Chloroquinolin-8-ol is a well-characterized compound with a broad spectrum of documented biological activities, its isomer, this compound, remains significantly less studied, presenting a notable knowledge gap and an opportunity for future research.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] This heterocyclic structure is a key component in drugs with applications ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory agents.[1][2] The biological effects of quinoline derivatives are highly dependent on the nature and position of their substituents, making the study of isomers a critical aspect of drug discovery and development. This guide focuses on two such isomers, 5-Chloroquinolin-8-ol and this compound, to highlight how a simple change in the position of a hydroxyl group can potentially lead to different biological profiles.

5-Chloro-8-hydroxyquinoline (Cloxiquine): A Multifaceted Bioactive Agent

5-Chloro-8-hydroxyquinoline, a monohalogenated 8-hydroxyquinoline derivative, is a well-established compound with potent biological activities.[3][4] It is recognized for its broad-spectrum antimicrobial and anticancer properties.[3][5]

Antimicrobial Activity

Cloxiquine exhibits significant efficacy as an antibacterial, antifungal, and antituberculous agent.[3] Its mechanism of action is often attributed to its ability to chelate metal ions, which are essential for the function of various microbial enzymes.

Antibacterial and Antifungal Effects: 5-Chloro-8-hydroxyquinoline has demonstrated strong antibacterial activity against a range of pathogens, including Listeria monocytogenes and Plesiomonas shigelloides.[5] Its antifungal properties have also been documented, making it a compound of interest for the development of broad-spectrum antimicrobial agents.[5][6]

Antituberculous Activity: Notably, this compound is effective against Mycobacterium tuberculosis, including strains that are resistant to common first-line treatments.[5][7] This makes it a valuable lead compound in the search for new tuberculosis therapies.

Anticancer Activity

Recent research has highlighted the potential of 5-chloro-8-hydroxyquinoline and its derivatives as anticancer agents.[8] Studies have shown that it can reduce the viability of various human cancer cell lines, inducing cell death through apoptotic pathways.[8] While the precise mechanism is still under investigation, it is thought to be multifactorial and may involve its ionophoretic properties.[8]

This compound: An Understudied Isomer

In stark contrast to its 8-hydroxy counterpart, there is a significant lack of publicly available data on the specific biological activities of this compound.[9] While its chemical structure is well-defined, its pharmacological profile remains largely unexplored.

Inferred Potential Based on the 4-Quinolinol Scaffold

The quinolin-4-ol (or 4-quinolone) scaffold is present in numerous biologically active compounds.[10] Derivatives of this core structure have been investigated for a variety of therapeutic applications, including:

  • Antiviral agents: Certain 4-quinoline derivatives have been designed and synthesized as novel anti-influenza virus agents.[2]

  • Enzyme inhibitors: The 4-quinolone structure is a key feature in inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for antiproliferative and anti-inflammatory therapies.[11]

  • Receptor antagonists: Some quinoline derivatives act as antagonists for specific receptors, such as the metabotropic glutamate receptor 1 (mGlu1), which is a target for neurological disorders.[12]

Based on the established activities of the broader 4-quinolinol class, it is plausible that this compound could exhibit interesting biological properties. However, without direct experimental evidence, this remains speculative. The lack of data for this isomer underscores a clear opportunity for further research to explore its potential therapeutic applications.

Comparative Summary of Biological Activity

Feature5-Chloro-8-hydroxyquinolineThis compound
Antimicrobial Activity Well-documented antibacterial, antifungal, and antituberculous activity.[3][5][7]No specific data available.
Anticancer Activity Demonstrated cytotoxicity against various cancer cell lines.[8]No specific data available.
Mechanism of Action Primarily attributed to metal chelation and ionophore activity.[7][8]Unknown.
Research Status Extensively studied with a significant body of literature.Largely uncharacterized, representing a research gap.

Experimental Protocols for Biological Evaluation

To facilitate further research into these and similar compounds, detailed methodologies for key biological assays are provided below.

Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compound Prepare stock solution of test compound serial_dilution Perform serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare appropriate broth medium prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates under appropriate conditions (temperature, time) inoculate->incubate controls Include growth and sterility controls controls->incubate read_mic Determine MIC by visual inspection or spectrophotometry incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: MTT Assay for Cancer Cell Viability

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow for MTT Cell Viability Assay

cluster_seeding Cell Culture cluster_treatment Treatment cluster_assay_proc Assay Procedure cluster_readout Data Acquisition seed_cells Seed cancer cells in a 96-well plate incubate_attach Incubate for 24h to allow attachment seed_cells->incubate_attach treat_cells Treat cells with various concentrations of the test compound incubate_attach->treat_cells incubate_treat Incubate for a defined period (e.g., 48-72h) treat_cells->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt add_solvent Add solubilization solution (e.g., DMSO) incubate_mtt->add_solvent read_absorbance Measure absorbance at ~570 nm using a plate reader add_solvent->read_absorbance

References

A Comparative Guide to the Efficacy of 5-Chloroquinolin-4-ol Derivatives Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance (AMR) represents a paramount threat to global public health, potentially heralding a "pre-antibiotic era" where common infections could once again become lethal.[1][2] Among the arsenal of antibacterial agents, quinolones have long been a cornerstone for treating a wide array of infections.[3][4][5] However, their extensive use has inevitably led to the emergence of resistant bacterial strains, diminishing the clinical utility of this vital drug class.[3][4][5] This challenge necessitates the urgent development of novel therapeutics capable of circumventing existing resistance mechanisms.

This guide provides a comprehensive analysis of 5-Chloroquinolin-4-ol derivatives, a promising class of compounds poised to address the critical need for new antibiotics. We will delve into their mechanism of action, compare their efficacy against key drug-resistant pathogens with current standard-of-care antibiotics, and provide the detailed experimental methodologies required to validate these findings.

The Quinolone Battlefield: Mechanism of Action and Bacterial Defenses

Quinolone antibiotics are bactericidal agents that function by corrupting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[6][7] These enzymes are critical for modulating DNA supercoiling, a process required for DNA replication and repair.[4][7] Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-stranded break and converting these essential enzymes into toxic agents that fragment the bacterial chromosome, ultimately leading to cell death.[3][5]

Bacteria, in a classic evolutionary arms race, have developed sophisticated strategies to counteract quinolones:

  • Target Modification: The most significant resistance mechanism involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[7] These alterations reduce the binding affinity of the drug to its target enzymes.

  • Reduced Intracellular Access: Gram-negative bacteria can limit drug entry by downregulating the expression of porin channels in their outer membrane.[3] Concurrently, both Gram-positive and Gram-negative bacteria can actively expel the drugs using multidrug efflux pumps.[4][7]

  • Plasmid-Mediated Resistance: Bacteria can acquire resistance genes on plasmids. These include genes for Qnr proteins, which protect the target topoisomerases from quinolone binding, and enzymes like AAC(6')-Ib-cr, which modify and inactivate certain quinolones.[3][7]

cluster_drug Quinolone Action cluster_resistance Bacterial Resistance Mechanisms drug Quinolone Derivative target DNA Gyrase / Topoisomerase IV drug->target Inhibits efflux Efflux Pumps drug->efflux Expels Drug porin Porin Downregulation drug->porin Blocks Entry death Chromosome Fragmentation & Cell Death target->death Leads to mutation Target Gene Mutations target->mutation Alters Target plasmid Plasmid-Mediated (e.g., Qnr proteins) target->plasmid Protects Target

Caption: Quinolone action and bacterial resistance pathways.

The this compound Scaffold: A Platform for Innovation

The this compound core represents a "privileged scaffold" in medicinal chemistry. Its structure allows for chemical modifications at various positions to enhance potency, broaden the antibacterial spectrum, and, crucially, restore activity against resistant strains. The chlorine atom at the 5-position and the hydroxyl group at the 4-position are key features of the core molecule (C₉H₆ClNO).[8]

Synthetic strategies often involve nucleophilic aromatic substitution on a 4,7-dichloroquinoline precursor, allowing for the introduction of diverse functional groups.[9][10] Research has shown that modifications, particularly at the C7 position of the quinolone ring, can dramatically influence interactions with the target enzymes and bacterial cell permeability, providing a pathway to overcome established resistance mechanisms.[3][5]

Caption: Core structure and key sites for derivatization.

Comparative Efficacy Analysis: Benchmarking Against Resistant Pathogens

The true measure of a novel antibiotic scaffold lies in its performance against clinically relevant, drug-resistant bacteria. While data specifically for this compound derivatives is emerging, we can draw authoritative insights from closely related halogenated quinoline and quinolone derivatives to build a comparative landscape.

Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a formidable Gram-positive pathogen responsible for severe hospital and community-acquired infections. The data below compares the Minimum Inhibitory Concentration (MIC) of various quinoline derivatives against MRSA strains with standard-of-care antibiotics.

Table 1: Anti-MRSA Activity (MIC in µg/mL)

Compound/Drug Derivative Class MRSA Strain(s) MIC (µg/mL) Reference
Derivative 18d Indolylquinoline-5,12-dione MRSA 0.031 [11]
Derivative 111 5-Amino-4-quinolone Multiple Clinical Isolates ≤0.06 [1]
Derivatives 19-22 Benzimidazole quinolone MRSA 0.125 [12]
Derivative 2 Benzofuroquinolinium ATCC 43300, BAA-1720, etc. 0.5 - 1 [12][13]
Derivative 4a-d Novel Levofloxacin-based MRSA 1 [11]
Derivative 5a Fluoroquinolone MRSA 2 [11]
Vancomycin Glycopeptide (Standard Care) MRSA 1 - 2 [11][12]
Linezolid Oxazolidinone (Standard Care) MRSA (Typically 1-4) [1]
Levofloxacin Fluoroquinolone (Comparator) MRSA 32 [11]

| Ciprofloxacin | Fluoroquinolone (Comparator) | MRSA | 8 - 128 |[11] |

Analysis: Several novel quinoline derivatives demonstrate exceptional potency against MRSA, with MIC values significantly lower than vancomycin and orders of magnitude better than older fluoroquinolones like levofloxacin and ciprofloxacin, to which high levels of resistance are common.[11] This highlights the success of chemical modifications in restoring activity against this critical pathogen.

Against Pseudomonas aeruginosa

P. aeruginosa is an opportunistic Gram-negative pathogen notorious for its intrinsic and acquired resistance mechanisms, including low outer membrane permeability and highly efficient efflux pumps.[14][15][16] It is a major cause of hospital-acquired pneumonia and infections in immunocompromised individuals.[14]

Table 2: Anti-P. aeruginosa Activity (MIC in µg/mL)

Compound/Drug Derivative Class P. aeruginosa Strain(s) MIC (µg/mL) Reference
Derivative 8 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione PA 5 ± 2.2 [17]
Derivative 12 2-(hydrazinyl)quinoline PA 10 ± 1.5 [17]
Derivative 13 2-(hydrazinyl)quinoline (indole moiety) PA 10 ± 1.5 [17]
Compound 5h Schiff base of disalicylic acid P. aeruginosa 0.060 [18]
Compound 4 Oxadiazole-Ciprofloxacin Hybrid P. aeruginosa 0.062 [19]
Levofloxacin Fluoroquinolone (Standard Care) P. aeruginosa (Varies, often ≥2) [20]

| Ciprofloxacin | Fluoroquinolone (Standard Care) | P. aeruginosa | (Varies, often ≥1) |[19][20] |

Analysis: While P. aeruginosa remains a challenging target, newer quinoline-based hybrids show promising activity.[17][19] Interestingly, some studies note that while MICs against P. aeruginosa may be higher than for other bacteria, the bactericidal effect can be more rapid and profound, suggesting that MIC alone may not fully predict clinical efficacy for this organism.[20]

Against Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB)

Fluoroquinolones are critical second-line drugs for treating MDR-TB. Cloxyquin, or 5-chloroquinolin-8-ol, a closely related structure to our topic scaffold, has demonstrated potent activity, suggesting a shared potential among 5-chloroquinoline compounds.

Table 3: Anti-M. tuberculosis Activity (MIC in µg/mL)

Compound/Drug Target Strain(s) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Cloxyquin (5-chloroquinolin-8-ol) Drug-sensitive, Drug-resistant, & MDR strains 0.125 0.25 [21]
Isoniazid First-line TB drug (Resistant strains excluded) (Low for sensitive) (High for resistant) [21]

| Rifampin | First-line TB drug (Resistant strains excluded) | (Low for sensitive) | (High for resistant) |[21] |

Analysis: Cloxyquin shows excellent activity against M. tuberculosis, and critically, its efficacy is maintained across drug-sensitive, single-drug-resistant, and multidrug-resistant isolates.[21] This strongly suggests its mechanism of action is different from first-line TB drugs, making it a valuable candidate for further investigation.[21]

Experimental Protocol: A Self-Validating System for Determining MIC

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The Broth Microdilution Method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology for Broth Microdilution
  • Preparation of Stock Solution: Accurately weigh the this compound derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution. The choice of solvent is critical to ensure the compound remains solubilized without exhibiting intrinsic antibacterial activity at the tested concentrations.

  • Preparation of Microtiter Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate. CAMHB is the standard medium as it has low levels of thymidine and thymine and controlled concentrations of Ca²⁺ and Mg²⁺, which ensures that susceptibility test results are not significantly affected by media variation.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the plate to create a range of decreasing concentrations. This gradient is crucial for identifying the precise MIC value.

  • Inoculum Preparation: Culture the test bacterium (e.g., MRSA) on an appropriate agar plate overnight. Select several colonies to inoculate a saline or broth solution. Adjust the turbidity of this suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This standardization is the most critical variable for ensuring inter-lab reproducibility.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except for a sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no drug) to confirm bacterial viability and a negative/sterility control (broth only) to check for contamination. A known antibiotic can also be included as a quality control measure.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

start Start: Prepare Compound Stock Solution plate_prep 1. Dispense Mueller-Hinton Broth into 96-well plate start->plate_prep dilution 2. Create 2-fold serial dilution of compound across wells plate_prep->dilution inoculation 4. Inoculate wells with standardized bacterial suspension dilution->inoculation inoculum_prep 3. Prepare bacterial inoculum to 0.5 McFarland standard inoculum_prep->inoculation controls 5. Include Positive (growth) & Negative (sterility) controls inoculation->controls incubation 6. Incubate plate (16-20h at 37°C) controls->incubation read 7. Read results: Identify lowest concentration with no growth incubation->read end End: MIC Value Determined read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Beyond DNA Gyrase: Unconventional Mechanisms of Action

A key advantage of developing new derivatives is the potential for novel or multifaceted mechanisms of action that can bypass existing resistance.

  • Membrane Disruption: Certain 5-amino-4-quinolone derivatives have been identified as potent membrane-disrupting agents.[1] These compounds appear to selectively target and compromise the integrity of the bacterial membrane, a mechanism that is difficult for bacteria to develop resistance against. This mode of action is distinct from the classic topoisomerase poisoning and represents a significant therapeutic advantage.[1]

  • Metal Chelation: The antimicrobial action of some related hydroxyquinolines (e.g., 8-hydroxyquinolines) is linked to their ability to chelate essential metal ions like iron, manganese, or zinc.[21] This deprives the bacteria of vital cofactors needed for enzymatic processes, effectively starving them. This mechanism is likely distinct from that of first-line antibiotics, explaining the observed activity against MDR-TB.[21]

  • Inhibition of Virulence Factors: Beyond direct killing, some quinoline derivatives can inhibit bacterial virulence factors. This includes disrupting quorum sensing—the cell-to-cell communication system bacteria use to coordinate attacks and form biofilms—and inhibiting biofilm formation itself.[14][22] Attenuating virulence without killing the bacteria imposes less selective pressure for resistance development, offering a sustainable therapeutic strategy.

Conclusion and Future Horizons

The this compound scaffold and its derivatives represent a highly promising frontier in the battle against drug-resistant bacteria. The available data on related compounds demonstrates that chemical modification of the quinoline core can yield molecules with exceptional potency against challenging pathogens like MRSA and MDR-TB, often through novel mechanisms of action that circumvent established resistance pathways.

The path forward requires a concerted research effort focused on:

  • In Vivo Efficacy: Translating potent in vitro activity into successful outcomes in animal infection models is the critical next step.[23]

  • Toxicology and Safety Profiling: Rigorous evaluation is needed to ensure these compounds are selective for bacterial targets and safe for therapeutic use in humans.[24][25]

  • Pharmacokinetic Optimization: Further chemical synthesis should aim to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they can reach and remain at the site of infection at therapeutic concentrations.

By leveraging rational drug design and rigorous, standardized evaluation, this compound derivatives have the potential to replenish our dwindling antibiotic pipeline and provide a much-needed solution to the global crisis of antimicrobial resistance.

References

Benchmarking the synthesis of 5-Chloroquinolin-4-ol against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of 5-Chloroquinolin-4-ol: A Comparative Benchmarking Study

In the landscape of pharmaceutical and materials science, quinoline scaffolds are of paramount importance, serving as the core structure for a multitude of bioactive compounds. Among them, this compound is a critical intermediate, forming the backbone of several key therapeutic agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of significant concern to researchers and process chemists.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, provide field-tested protocols, and present a quantitative benchmark of their performance. Our objective is to equip you, the practicing scientist, with the critical insights needed to select and implement the optimal synthetic strategy for your specific laboratory and development needs.

Overview of Primary Synthetic Strategies

The synthesis of 4-quinolinols, including the 5-chloro derivative, has been dominated by two classical, yet enduringly relevant, methodologies: the Conrad-Limpach-Knorr Synthesis and the Gould-Jacobs Reaction . Both are thermal cyclization strategies that construct the quinoline core from acyclic precursors. More recently, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful alternative, offering significant accelerations and potential yield improvements. We will benchmark these three approaches.

cluster_precursors Common Precursors cluster_methods Synthetic Methodologies A m-Chloroaniline B Diethyl Malonate (or similar β-ketoester) M1 Conrad-Limpach-Knorr (High-Temp Thermal Cyclization) M2 Gould-Jacobs Reaction (Stepwise Thermal Cyclization) M3 Microwave-Assisted Synthesis (Rapid, Efficient Cyclization) P This compound M1->P M2->P M3->P

Figure 1: High-level overview of the synthetic pathways to this compound.

Method 1: The Conrad-Limpach-Knorr Synthesis

This classical method involves a two-step sequence: a nucleophilic substitution (condensation) of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting enamine intermediate. The regioselectivity of the cyclization is temperature-dependent; lower temperatures favor the kinetic Knorr product (a 2-quinolinol), while the higher temperatures used in this synthesis favor the thermodynamically stable 4-quinolinol product.

Mechanism Insight: The high temperature (~250 °C) is crucial for overcoming the activation energy barrier of the 4-position cyclization, which proceeds via an intramolecular electrophilic attack of the carbonyl carbon onto the aniline ring, followed by dehydration. The choice of a high-boiling point solvent, such as diphenyl ether, is a hallmark of this procedure, serving as an inert heat-transfer medium.

Experimental Protocol: Conrad-Limpach Synthesis

G Workflow: Conrad-Limpach Synthesis start Start step1 Step 1: Condensation Combine m-chloroaniline and diethyl ethoxymethylenemalonate. Heat at 100-110°C for 2 hours. start->step1 step2 Step 2: Cyclization Add condensation product to pre-heated diphenyl ether at 250°C. Maintain temperature for 30-60 min. step1->step2 step3 Step 3: Isolation Cool reaction mixture. Dilute with petroleum ether to precipitate the product. step2->step3 step4 Step 4: Purification Filter the solid. Wash with petroleum ether, then ethanol. Dry under vacuum. step3->step4 end End Product: This compound step4->end

Figure 2: Step-by-step workflow for the Conrad-Limpach synthesis.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture in an oil bath at 100-110 °C for 2 hours. The reaction mixture will become a solid mass.

  • Cyclization: In a separate, larger flask, heat diphenyl ether to 250 °C.

  • Carefully add the solid intermediate from step 2 to the hot diphenyl ether in portions. The solid will dissolve, and the reaction will commence.

  • Maintain the temperature at 250 °C for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up: Remove the flask from the heat and allow it to cool to approximately 100 °C.

  • Pour the warm mixture into a beaker containing petroleum ether (or hexane) to precipitate the product.

  • Stir the suspension, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with petroleum ether to remove the diphenyl ether, followed by a wash with cold ethanol.

  • Dry the resulting solid under vacuum to yield this compound.

Method 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative route, also starting from an aniline and a malonic acid derivative. It typically proceeds through three distinct, often isolable, stages: condensation to form an anilinomethylene malonate, thermal cyclization to a quinolone ester, and subsequent saponification and decarboxylation to yield the final 4-quinolinol.

Mechanism Insight: The key advantage of this method is the often-milder conditions for the initial cyclization compared to the Conrad-Limpach synthesis. The cyclization is again an electrophilic aromatic substitution, but the presence of the ester groups can influence the reaction pathway. The final hydrolysis and decarboxylation step is a standard procedure to unmask the 4-hydroxy group.

Experimental Protocol: Gould-Jacobs Reaction

G Workflow: Gould-Jacobs Reaction start Start step1 Step 1: Condensation React m-chloroaniline with diethyl ethoxymethylenemalonate. (Similar to Conrad-Limpach Step 1) start->step1 step2 Step 2: Cyclization Heat the intermediate in a high-boiling solvent (e.g., Dowtherm A) at ~240-260°C. This forms the quinolone ester. step1->step2 step3 Step 3: Saponification Hydrolyze the resulting ester with aqueous NaOH solution by refluxing. step2->step3 step4 Step 4: Acidification Cool the mixture and acidify with HCl or acetic acid to precipitate the product. step3->step4 step5 Step 5: Isolation & Purification Filter the solid, wash with water, and dry. step4->step5 end End Product: This compound step5->end

Figure 3: Step-by-step workflow for the Gould-Jacobs reaction.

  • Condensation: Prepare the intermediate, diethyl (3-chloroanilino)methylenemalonate, as described in Step 1 of the Conrad-Limpach method.

  • Cyclization: Add the intermediate to a high-boiling point solvent like Dowtherm A and heat to 240-260 °C for 20-30 minutes. This will yield ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: After cooling, the crude ester is added to a 10% aqueous sodium hydroxide solution.

  • The mixture is heated to reflux for 1-2 hours to facilitate hydrolysis of the ester.

  • Acidification & Precipitation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid or glacial acetic acid until the pH is ~5-6.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Method 3: Microwave-Assisted Synthesis (MAOS)

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This technique dramatically reduces reaction times by efficiently coupling with polar molecules in the mixture, leading to rapid and uniform heating that is often difficult to achieve with conventional oil baths. For the synthesis of this compound, this often means the high-temperature cyclization can be completed in minutes rather than hours.

Mechanism Insight: The underlying mechanism is identical to the thermal methods, but the energy is delivered much more efficiently. This can lead to cleaner reactions and sometimes improved yields by minimizing the formation of degradation byproducts that can occur during prolonged heating. The reaction can often be performed in a sealed vessel, allowing for temperatures above the solvent's boiling point.

Experimental Protocol: Microwave-Assisted Synthesis

G Workflow: Microwave-Assisted Synthesis start Start step1 Step 1: Reagent Mixing Combine m-chloroaniline and diethyl ethoxymethylenemalonate in a microwave-safe vessel. Optionally add a high-boiling polar solvent (e.g., DMF, NMP) or perform neat. start->step1 step2 Step 2: Microwave Irradiation Seal the vessel and place it in the microwave reactor. Irradiate at 250°C for 10-20 minutes. step1->step2 step3 Step 3: Isolation Cool the vessel to room temperature. Add an anti-solvent like water or ethanol to precipitate the product. step2->step3 step4 Step 4: Purification Filter the solid product, wash with the anti-solvent, and dry under vacuum. step3->step4 end End Product: This compound step4->end

Figure 4: Step-by-step workflow for microwave-assisted synthesis.

  • Preparation: In a 10 mL microwave reaction vessel, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). (Note: This can often be run neat or with a minimal amount of a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP)).

  • Irradiation: Seal the vessel and place it in a scientific microwave reactor. Set the temperature to 250 °C and the reaction time to 15 minutes.

  • Cooling & Precipitation: After the irradiation cycle is complete, cool the vessel to below 50 °C using compressed air.

  • Open the vessel and add ethanol to the resulting solid/oil. Stir or sonicate to break up the solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure product.

Comparative Performance Benchmarking

To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic method based on literature reports and typical laboratory results.

ParameterConrad-Limpach-KnorrGould-JacobsMicrowave-Assisted (MAOS)
Typical Yield 75-85%70-80%85-95%
Total Reaction Time 3-5 hours4-6 hours (includes saponification)20-30 minutes
Cyclization Temp. ~250 °C~250 °C~250 °C
Key Reagents Aniline, Malonate DerivativeAniline, Malonate DerivativeAniline, Malonate Derivative
Solvent System Diphenyl Ether (High-Boiling)Dowtherm A, NaOH (aq)Neat or NMP/DMF (minimal)
Scalability Good; requires large volume of high-boiling solventModerate; multi-step process can be cumbersomeLimited by microwave reactor size; best for discovery/kilo-lab scale
Safety Notes Very high temps; handling hot diphenyl etherVery high temps; handling caustic NaOH solutionHigh pressure in sealed vessel; requires specialized equipment
Green Chemistry Poor; high energy input, difficult-to-recycle solventPoor; high energy, multiple steps, aqueous wasteGood; high energy efficiency, often solvent-free, minimal waste

Conclusion and Expert Recommendations

The choice of synthetic route for this compound is a classic case of balancing tradition against technology.

  • The Conrad-Limpach-Knorr and Gould-Jacobs reactions are robust, well-established methods that require no specialized equipment beyond standard glassware and heating mantles. They are reliable for producing large quantities of material, though they suffer from long reaction times, high energy consumption, and the use of hazardous, high-boiling solvents. The Gould-Jacobs reaction adds complexity with its additional hydrolysis and neutralization steps.

  • The Microwave-Assisted Synthesis (MAOS) represents a significant leap forward in efficiency and sustainability. The drastic reduction in reaction time from hours to minutes is its most compelling feature, making it ideal for rapid lead optimization, library synthesis, and situations where speed is critical. The yields are often superior, and the ability to run the reaction neat or with minimal solvent aligns well with the principles of green chemistry. The primary limitation is scalability, which is dictated by the size and power of the available microwave reactor.

Recommendations:

  • For large-scale, process chemistry applications where capital investment in new technology is a barrier, the Conrad-Limpach method remains a viable, albeit dated, option.

  • For discovery chemistry, rapid prototyping, and medicinal chemistry labs , the Microwave-Assisted approach is unequivocally superior. Its speed, efficiency, and improved green profile make it the modern standard for synthesizing this and similar scaffolds.

Ultimately, by understanding the trade-offs in speed, scale, and sustainability, the modern researcher can make an informed decision that best aligns with their scientific and logistical goals.

A Multi-Spectroscopic Approach for the Structural Confirmation of 5-Chloroquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key spectroscopic techniques for the definitive structural confirmation of 5-Chloroquinolin-4-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each contribute unique and complementary pieces of the structural puzzle.

Introduction: The Analytical Challenge of this compound

This compound (C₉H₆ClNO) is a heterocyclic compound belonging to the quinoline family, a scaffold present in numerous pharmacologically active molecules, including antimalarials and antibacterials.[1][2] Accurate structural confirmation is a non-negotiable prerequisite for its use in research and development, ensuring purity, identity, and the basis for structure-activity relationship (SAR) studies.

A key structural feature of this molecule is its potential for keto-enol tautomerism, existing in equilibrium between the enol form (this compound) and the more stable keto form (5-chloro-1H-quinolin-4-one).[3] Spectroscopic analysis is crucial not only for confirming the core structure but also for identifying the predominant tautomeric form in a given state (solid or in solution).

This guide details an integrated analytical strategy where data from multiple spectroscopic sources are synergized to provide an unambiguous structural assignment.

The Integrated Spectroscopic Workflow

A robust structural elucidation strategy does not rely on a single technique. Instead, it employs a battery of tests where the results from one method corroborate the findings of another. The workflow below illustrates the logical progression from sample acquisition to final structural confirmation.

G cluster_0 Sample Preparation cluster_1 Primary Spectroscopic Analysis cluster_2 Data Integration & Confirmation Sample Synthesized 5-Chloro- quinolin-4-ol Sample MS Mass Spectrometry (MS) Provides: Molecular Weight & Formula Sample->MS Parallel Analysis IR Infrared (IR) Spectroscopy Provides: Functional Group Info Sample->IR Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides: C-H Framework Sample->NMR Parallel Analysis UV UV-Vis Spectroscopy Provides: Conjugation Info Sample->UV Parallel Analysis Analysis Combined Data Analysis Cross-validation of results MS->Analysis IR->Analysis NMR->Analysis UV->Analysis Structure Confirmed Structure of 5-Chloro-1H-quinolin-4-one Analysis->Structure Unambiguous Assignment

Caption: Integrated workflow for the structural confirmation of this compound.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Mass spectrometry is the initial and most direct method for confirming the molecular weight of a synthesized compound. It provides the foundational data point upon which all further structural deductions are built. For this compound, we expect to see an isotopic pattern characteristic of a chlorine-containing molecule, offering a high degree of confidence in the elemental composition.

Experimental Protocol (Electron Ionization - EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine). Set the ionization mode to Electron Ionization (EI) at 70 eV.

  • Injection: Introduce the sample into the instrument via a direct insertion probe or GC inlet.

  • Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation & Comparison

The primary goal is to identify the molecular ion peak [M]⁺•. The presence of chlorine (with its two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) is a key validation point.

ParameterExpected Result for C₉H₆ClNOAlternativeRationale & Interpretation
Molecular Formula C₉H₆ClNOC₉H₇NO (No Chlorine)The isotopic pattern is the key differentiator.
Monoisotopic Mass 179.01 g/mol [3]145.05 g/mol High-resolution MS (HRMS) should match this value to within 5 ppm.
[M]⁺• Peak (m/z) 179145This peak corresponds to the intact molecule with the ³⁵Cl isotope.
[M+2]⁺• Peak (m/z) 181Not presentThis peak, corresponding to the ³⁷Cl isotope, should have an intensity of ~33% of the [M]⁺• peak.[4]

Trustworthiness: The observation of the correct molecular ion peaks at m/z 179 and 181 in the expected ~3:1 ratio provides very strong evidence for the presence of one chlorine atom and confirms the molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations.[5] For this compound, the most critical information IR provides is evidence for the C=O (keto) and N-H bonds, which strongly supports the quinolinone tautomer as the dominant form, at least in the solid state.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂).

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample scan against the background.

Data Interpretation & Comparison

The presence or absence of specific absorption bands allows for direct comparison with alternative structures.

Functional GroupExpected Wavenumber (cm⁻¹) for 5-Chloro-1H-quinolin-4-oneAlternative (Enol Form)Rationale & Interpretation
N-H Stretch 3300-3100 (broad)AbsentA broad peak in this region is characteristic of a hydrogen-bonded N-H group in the quinolinone ring.
Aromatic C-H Stretch 3100-3000 (sharp)3100-3000 (sharp)Confirms the presence of the aromatic rings.[5]
C=O Stretch (Amide) ~1660 (strong)AbsentThis is a key diagnostic peak. A strong absorption here is definitive evidence for the keto group of the quinolinone tautomer.[6]
Aromatic C=C Stretch 1610-14501610-1450Multiple bands confirm the quinoline ring system.[7]
O-H Stretch Absent3400-3200 (broad)The absence of a strong, broad O-H band further refutes the dominance of the enol tautomer.
C-Cl Stretch 800-600800-600Confirms the presence of the chloro-substituent.

Trustworthiness: The simultaneous observation of a strong C=O stretch around 1660 cm⁻¹ and a broad N-H stretch, coupled with the absence of a distinct O-H band, provides a self-validating dataset confirming the 5-chloro-1H-quinolin-4-one structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For this compound, NMR will confirm the substitution pattern on both aromatic rings.

G a ¹H NMR d Detailed Structural Connectivity a->d b ¹³C NMR b->d c 2D NMR (COSY, HSQC) c->d

Caption: NMR techniques provide complementary data for full structural assignment.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for quinolinones due to better solubility and its ability to exchange with the N-H proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity. Acquire a lock on the deuterium signal of the solvent.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typical parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

Data Interpretation & Comparison

The predicted chemical shifts (δ) are based on data from similar quinoline structures.[6][8]

¹H NMR Data (Expected in DMSO-d₆)

ProtonExpected δ (ppm)MultiplicityCoupling (J, Hz)Interpretation
H-N~11.5broad singlet-Exchangeable proton on nitrogen, characteristic of the quinolinone form.
H-8~7.9doublet~8.0Downfield shift due to proximity to the quinolone system.
H-6~7.7doublet~7.5Ortho-coupling to H-7.
H-7~7.4triplet~7.8Coupled to both H-6 and H-8.
H-2~7.8doublet~7.0Part of the pyridinone ring.
H-3~6.2doublet~7.0Upfield shift due to being adjacent to the N-H and β to the C=O.

¹³C NMR Data (Expected in DMSO-d₆)

CarbonExpected δ (ppm)Interpretation
C-4 (C=O)~175Carbonyl carbon, highly deshielded. A key indicator of the keto tautomer.
C-5 (C-Cl)~128Carbon directly attached to chlorine.
C-8a~140Quaternary carbon at the ring junction.
C-2~139Deshielded due to proximity to nitrogen.
Aromatic C115-135Range for the remaining aromatic carbons.

Trustworthiness: The combination of a low-field ¹H signal for the N-H proton, a high-field ¹³C signal for the C=O carbon, and the specific splitting patterns of the aromatic protons provides a highly reliable and self-consistent confirmation of the 5-chloro-1H-quinolin-4-one structure. Discrepancies in the coupling patterns would immediately flag an incorrect isomer.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Rationale: UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule.[9] While not as structurally definitive as NMR, it is an excellent comparative tool. The absorption maxima (λmax) are sensitive to the extent of conjugation, which differs between the keto and enol tautomers. It serves as a quick, final check that is consistent with the proposed structure.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent like ethanol or methanol.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 to 400 nm.

Data Interpretation & Comparison
ParameterExpected Result for 5-Chloro-1H-quinolin-4-oneAlternative (Enol Form)Rationale & Interpretation
λmax Two main bands, ~250 nm and ~330 nmShifted λmax valuesThe quinolinone system has a distinct electronic signature. The observed spectrum should match literature values for similar 4-quinolones, confirming the conjugated system.[10]

Conclusion: A Synthesis of Spectroscopic Evidence

The structural confirmation of this compound is not achieved by a single "magic bullet" technique but by the logical synthesis of complementary data from a suite of spectroscopic methods.

  • Mass Spectrometry confirms the molecular formula and the presence of chlorine.

  • IR Spectroscopy identifies the key carbonyl (C=O) and N-H functional groups, providing strong evidence for the dominant keto tautomer (5-chloro-1H-quinolin-4-one).

  • NMR Spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the substituent pattern and corroborating the quinolinone structure.

  • UV-Vis Spectroscopy validates the nature of the conjugated electronic system.

Together, these techniques provide a self-validating workflow that ensures the highest degree of confidence in the structure of the target molecule, a critical requirement for any further research or development activities.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Quinoline-Based Intermediates

5-Chloroquinolin-4-ol is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1] As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a critical determinant of the final product's safety and efficacy.[2][3] Even trace impurities can alter toxicological profiles, reduce therapeutic effectiveness, or impact the stability of the final drug product.[4]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3][5] This guide provides an in-depth, comparative analysis of robust HPLC and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the definitive purity assessment of synthesized this compound. We will delve into the causality behind methodological choices, present detailed protocols, and compare their performance based on key analytical parameters, grounding our discussion in established regulatory frameworks like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]

The Analytical Challenge: Potential Impurities in this compound Synthesis

Effective purity analysis begins with understanding what to look for. The synthesis of this compound, often involving cyclization reactions with substituted anilines, can introduce several process-related impurities.[9][10] These may include:

  • Isomeric Impurities: Such as 7-Chloroquinolin-4-ol, arising from the non-regioselective cyclization of m-chloroaniline derivatives.[9]

  • Starting Material Carryover: Residuals of precursors like m-chloroaniline or diethyl malonate.

  • By-products: Compounds formed from side reactions, such as over-chlorinated or hydrolyzed species.

  • Degradation Products: Arising from instability under specific pH, oxidative, or thermal stress conditions during synthesis or storage.[11]

A robust analytical method must be able to resolve the main this compound peak from all these potential impurities.

Method 1: The Workhorse - A Validated Reversed-Phase HPLC-UV Method

Reversed-phase HPLC (RP-HPLC) is the predominant mode of chromatography for pharmaceutical analysis due to its applicability to a wide range of moderately polar to non-polar compounds.[5] Our primary method utilizes a C18 stationary phase, which provides excellent hydrophobic retention for the quinoline ring system.

Causality of Method Design:

  • Stationary Phase (C18): The octadecylsilane bonded phase offers a strong hydrophobic interaction with the aromatic quinoline structure, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase (Acetonitrile/Phosphate Buffer): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH (e.g., pH 3.0), which is critical for ensuring the consistent ionization state of the slightly basic quinoline nitrogen and any acidic or basic impurities, leading to sharp, reproducible peaks.

  • Gradient Elution: A gradient program, where the percentage of organic solvent is increased over time, is employed. This is crucial for eluting strongly retained, non-polar impurities while ensuring that early-eluting, polar impurities are well-resolved from the solvent front.

  • UV Detection (254 nm): The quinoline ring system possesses a strong chromophore, exhibiting significant absorbance at 254 nm. This wavelength provides high sensitivity for both the main compound and structurally similar impurities.[12]

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, as per USP <621> guidelines.

  • Purity Calculation:

    • Calculate purity using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: The High-Throughput Alternative - Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing columns packed with sub-2 µm particles.[13][14] This technology operates at much higher pressures (up to 15,000 psi) to achieve dramatic increases in resolution, sensitivity, and speed.[15][16][17]

Why Choose UPLC? The primary drivers for adopting UPLC are efficiency and performance.[14]

  • Speed: Analysis times can be reduced by up to 9-fold compared to traditional HPLC, significantly increasing laboratory throughput.[15]

  • Resolution: The smaller particle size leads to higher column efficiency, resulting in sharper peaks and better separation of closely eluting impurities.[17]

  • Sensitivity: Narrower peaks mean taller peaks, which enhances the signal-to-noise ratio and improves the limits of detection (LOD) and quantification (LOQ) for trace impurities.[13]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[13][14]

Experimental Protocol: UPLC-UV
  • Instrumentation:

    • UPLC system capable of operating at high pressures (>10,000 psi), with a low-dispersion flow path, UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm particle size, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare as per the HPLC method, diluting to a final concentration of 0.1 mg/mL to accommodate the higher sensitivity of the UPLC system.

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, balancing throughput requirements with existing instrumentation and method validation history.[13] Below is a table summarizing the expected performance differences for the analysis of this compound.

ParameterHPLC MethodUPLC MethodRationale & Advantage
Analysis Time ~25 minutes~7 minutesUPLC: Faster run times significantly increase sample throughput.[14][16]
Resolution (Main Peak vs. Isomer) Good (e.g., R > 2.0)Excellent (e.g., R > 4.0)UPLC: Higher efficiency provides superior separation of critical pairs.[17]
Backpressure ~1,500 psi~9,000 psiHPLC: Operates on standard equipment. UPLC requires specialized high-pressure systems.[16]
Sensitivity (LOQ for Impurities) ~0.05%~0.01%UPLC: Narrower peaks lead to higher sensitivity for trace impurity detection.[13][14]
Solvent Consumption per Run ~25 mL~3 mLUPLC: Significant cost and waste reduction, promoting green chemistry.[14]

Visualizing the Workflow: From Sample to Result

A well-defined workflow is essential for ensuring reproducible and reliable results in a regulated environment.

Purity_Assessment_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Synthesized This compound Dissolution Dissolve & Dilute in Mobile Phase Sample->Dissolution Standard Reference Standard Standard->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration SST System Suitability Test (SST) Filtration->SST To Instrument Injection Inject Sample into HPLC/UPLC SST->Injection If SST Passes Separation Chromatographic Separation on Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Raw Data Calculation Calculate Area % Purity Integration->Calculation Report Generate Final Certificate of Analysis Calculation->Report

Caption: Workflow for HPLC/UPLC Purity Assessment of this compound.

Self-Validating Systems and Trustworthiness

The trustworthiness of any analytical method hinges on its validation.[7] Both protocols described must be validated according to ICH Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and showing baseline resolution.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: Demonstrating the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[8]

By rigorously validating these parameters, the analytical method becomes a self-validating system, providing high confidence in every reported purity value.

Conclusion

The purity of this compound is a non-negotiable prerequisite for its use in pharmaceutical manufacturing. While a well-validated HPLC method provides a robust and reliable platform for routine quality control, UPLC technology offers a superior alternative for high-throughput environments, delivering faster results with enhanced sensitivity and resolution. The choice of methodology should be guided by the specific analytical needs, throughput demands, and available instrumentation of the laboratory. Regardless of the platform, a thorough understanding of potential impurities and adherence to rigorous validation standards as outlined by ICH and USP are paramount to ensuring the integrity of the analytical data and, ultimately, the safety and efficacy of the final medicinal product.

References

Comparative analysis of the mechanisms of action of different substituted quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as antibacterial, anticancer, and neuroprotective agents.[1][2][3][4][5] The versatility of the quinoline ring lies in the profound influence that substituents at various positions exert on the compound's physicochemical properties and, consequently, its mechanism of action. This guide provides a comparative analysis of the distinct mechanisms through which substituted quinolinols achieve their therapeutic effects, offering insights for researchers, scientists, and drug development professionals. We will explore three primary classes of quinolinol derivatives, differentiated by their principal therapeutic application and underlying molecular pathways:

  • Fluoroquinolones: Potent antibacterial agents targeting bacterial DNA replication.

  • Anticancer Quinolinols: A diverse group that induces tumor cell death through various mechanisms, including topoisomerase inhibition and kinase modulation.

  • 8-Hydroxyquinolines: Metal-chelating compounds with neuroprotective and anticancer activities.

This analysis will delve into the specific molecular targets, the influence of substitution patterns on activity, and the experimental methodologies used to elucidate these mechanisms.

Antibacterial Quinolinols: Targeting Bacterial Topoisomerases

The most prominent class of antibacterial quinolinols is the fluoroquinolones. These synthetic antibiotics exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[6]

Mechanism of Action: Topoisomerase Poisoning

Fluoroquinolones function as "topoisomerase poisons." They stabilize a transient state in the enzyme's catalytic cycle where both strands of the DNA are cleaved, forming a ternary complex consisting of the enzyme, the cleaved DNA, and the drug.[6][8] This complex physically obstructs the progression of the replication fork, leading to a halt in DNA synthesis.[6] The accumulation of these stalled complexes results in the release of lethal double-strand DNA breaks, which, if not adequately repaired, trigger cell death.[6][8]

While both enzymes are targeted, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target, whereas topoisomerase IV is the primary target in several Gram-positive species.[8][9] However, this is a generalization, and the primary target can be quinolone-specific within a single bacterial species.[8][9]

The Critical Role of Substituents

The substitution pattern on the quinolone ring is paramount in defining the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.[10][11] Key positions include:

  • N-1: A cyclopropyl group at this position, as seen in ciprofloxacin and levofloxacin, generally enhances overall potency.[10][12]

  • C-7: The substituent at this position is crucial for interaction with DNA gyrase and topoisomerase IV.[13] The introduction of a piperazine ring or a pyrrolidine moiety significantly influences the antibacterial spectrum and potency against Gram-positive bacteria.[10][12]

  • C-8: A halogen (typically fluorine) at this position can improve oral absorption and enhance activity against anaerobic bacteria.[10][11]

The interplay of these substituents allows for the fine-tuning of the drug's properties, leading to the development of different "generations" of fluoroquinolones with progressively broader spectra of activity.

Comparative Antibacterial Potency

The in vitro potency of different fluoroquinolones can be compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth.

FluoroquinoloneTarget OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Ciprofloxacin Escherichia coli≤0.0150.03[3]
Staphylococcus aureus0.251[3]
Levofloxacin Streptococcus pneumoniae11[3]
Pseudomonas aeruginosa14[3]
Moxifloxacin Streptococcus pneumoniae0.250.25[3]
Escherichia coli0.060.25[3]

Note: MIC values can vary depending on the specific strains and testing methodologies.

Visualizing the Antibacterial Mechanism

G cluster_cell Bacterial Cell Quinolone Fluoroquinolone Gyrase DNA Gyrase (Gram-negative primary target) Quinolone->Gyrase Binds to enzyme-DNA complex TopoIV Topoisomerase IV (Gram-positive primary target) Quinolone->TopoIV Binds to enzyme-DNA complex TernaryComplex Ternary Quinolone-Enzyme-DNA Cleavage Complex Gyrase->TernaryComplex Stabilizes TopoIV->TernaryComplex Stabilizes ReplicationFork Blocked Replication Fork TernaryComplex->ReplicationFork DSB Double-Strand DNA Breaks ReplicationFork->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath Induces

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer Quinolinols: A Multi-pronged Attack

Quinoline derivatives have emerged as a versatile scaffold for the development of anticancer agents, exhibiting a variety of mechanisms to induce cancer cell death.[1][14][15] Unlike the relatively uniform mechanism of antibacterial quinolones, anticancer derivatives employ diverse strategies, often dictated by their substitution patterns.

Diverse Mechanisms of Action
2.1.1. Topoisomerase Inhibition

Similar to their antibacterial counterparts, some quinoline-based compounds function as topoisomerase inhibitors in cancer cells. However, they often target human topoisomerase II.[14] By stabilizing the enzyme-DNA cleavage complex, these agents introduce DNA damage that overwhelms the cell's repair capacity, leading to apoptosis.

2.1.2. Kinase Inhibition

Many signaling pathways that drive cancer cell proliferation are dependent on protein kinases. Certain substituted quinolinols have been identified as potent kinase inhibitors. For example, derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation.[16][17]

2.1.3. Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the action of many anticancer quinolinols is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[18][19] For instance, 2,4-disubstituted quinolines have been reported to cause cell cycle arrest and apoptosis.[14][20] The underlying mechanisms can involve the stabilization of G-quadruplex DNA structures in promoter regions of oncogenes like c-myc, leading to transcriptional repression.[20]

Comparative Cytotoxicity of Anticancer Quinolinols

The efficacy of anticancer quinolinols is typically assessed by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Primary MechanismReference(s)
Ciprofloxacin-chalcone hybrid HCT-116 (Colon)5.0Topoisomerase II Inhibition[21]
N-acylated Ciprofloxacin conjugate PC3 (Prostate)2.02Antiproliferative[5]
2,4-disubstituted quinazoline Cancer cellsVariesG-quadruplex stabilization[20]
8-hydroxyquinoline-platinum(II) derivative (YLN1) MDA-MB-231 (Breast)5.49DNA Damage, hTERT suppression[22]
Clioquinol (8-hydroxyquinoline) Cholangiocarcinoma cellsVariesFoxM1 Inhibition[23]

Visualizing a Kinase Inhibition Pathway

G cluster_cell Cancer Cell Quinoline Quinoline-based Pim-1 Inhibitor Pim1 Pim-1 Kinase Quinoline->Pim1 Inhibits Apoptosis Apoptosis Quinoline->Apoptosis Leads to Substrates Pro-survival Substrates (e.g., Bad) Phosphorylation Phosphorylation Pim1->Phosphorylation Catalyzes CellSurvival Cell Survival & Proliferation Substrates->CellSurvival Promotes Phosphorylation->Substrates

Caption: Simplified pathway of Pim-1 kinase inhibition by a quinoline derivative.

8-Hydroxyquinolines: Modulators of Metal Homeostasis

8-Hydroxyquinoline and its derivatives, such as clioquinol, represent a distinct class of substituted quinolinols whose mechanism of action is primarily centered on their ability to chelate metal ions.[21][24] This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where dysregulated metal ion homeostasis is a key pathological feature.[25]

Mechanism of Action: Metal Chelation and Ionophore Activity

In Alzheimer's disease, metal ions like copper and zinc are implicated in the aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and plaques.[2] 8-Hydroxyquinolines are metal-protein attenuating compounds (MPACs) that can chelate these metal ions, disrupting their interaction with Aβ.[26]

Clioquinol, a well-studied 8-hydroxyquinoline, acts as a moderate-strength metal chelator and an ionophore.[2][25] This dual function allows it to:

  • Chelate extracellular metal ions, preventing them from promoting Aβ aggregation.

  • Transport these ions across the cell membrane, helping to restore depleted intracellular metal levels.[27]

This redistribution of metal ions can lead to the dissolution of amyloid plaques and a reduction in oxidative stress.[25] PBT2 is a second-generation MPAC designed to have improved safety and efficacy over clioquinol.[27][28]

Comparative Metal Chelation Properties

The ability of 8-hydroxyquinolines to chelate different metal ions is a key aspect of their activity. The stability of the formed metal-ligand complexes is quantified by stability constants (log K).

Metal IonStoichiometry (Metal:8-HQ)Stability Constant (log K)Reference(s)
Cu(II) 1:2log K₁ = 12.1, log K₂ = 11.2[24]
Zn(II) 1:2log K₁ = 8.6, log K₂ = 7.9[24]
Fe(III) 1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0[24]

Visualizing the Neuroprotective Mechanism

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) Abeta Amyloid-Beta (Aβ) Monomers Plaque Toxic Aβ Aggregates & Plaques Abeta->Plaque Metal Metal Ions (Cu²⁺, Zn²⁺) Metal->Plaque Promotes HQ 8-Hydroxyquinoline (e.g., Clioquinol) HQ->Metal Chelates HQ->Plaque Inhibits Aggregation Homeostasis Restored Metal Homeostasis HQ->Homeostasis Acts as Ionophore Neuroprotection Neuroprotection Homeostasis->Neuroprotection

Caption: Mechanism of 8-hydroxyquinolines in Alzheimer's disease.

Experimental Protocols

To validate the mechanisms of action described, specific in vitro assays are employed. The following are representative protocols for each class of quinolinol.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental for assessing the activity of antibacterial quinolones.

Objective: To determine the concentration of a quinolinol derivative required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC₅₀).

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 1.4 mM ATP

    • 5 mM DTT

    • Relaxed pBR322 plasmid DNA (substrate, e.g., 0.5 µg)

    • Varying concentrations of the test quinolinol (or DMSO as a vehicle control).[29][30][31]

  • Enzyme Addition: Initiate the reaction by adding a pre-determined optimal amount of DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Resolve the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Quantification: Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) under UV light. Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Protocol 2: Pim-1 Kinase Inhibition Assay

This assay is used to screen for anticancer quinolinols that target Pim-1 kinase.

Objective: To measure the inhibitory effect of a quinolinol derivative on the kinase activity of Pim-1.

Methodology:

  • Reaction Setup: In a 384-well plate, add the following components in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA):

    • Pim-1 enzyme.

    • A specific peptide substrate for Pim-1.

    • Varying concentrations of the test quinolinol.[32]

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescent assay kit (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.[32]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • IC₅₀ Determination: Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

Caption: Workflow for a luminescent Pim-1 Kinase Assay.

Protocol 3: UV-Vis Spectrophotometric Metal Chelation Assay

This protocol is used to characterize the metal-binding properties of 8-hydroxyquinolines.

Objective: To determine the stoichiometry and stability of the complex formed between an 8-hydroxyquinoline derivative and a metal ion.

Methodology (Job's Plot for Stoichiometry):

  • Stock Solutions: Prepare stock solutions of the 8-hydroxyquinoline derivative and the metal salt (e.g., CuSO₄) in a suitable buffer (e.g., HEPES, pH 7.4).[24]

  • Serial Solutions: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each (from 0 to 1.0).[24][33]

  • Incubation: Allow the solutions to incubate for a set period to ensure complex formation.

  • Spectrophotometry: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-ligand complex.

  • Plotting: Plot the measured absorbance against the mole fraction of the ligand.

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the metal-ligand complex (e.g., a peak at 0.67 suggests a 2:1 ligand-to-metal ratio).[24][34][35]

Caption: Workflow for determining metal chelation stoichiometry using Job's Plot.

Conclusion and Future Directions

The substituted quinolinol scaffold is a testament to the power of medicinal chemistry in generating diverse therapeutic agents through structural modification. This guide has compared three major classes of these compounds, highlighting their distinct mechanisms of action:

  • Antibacterial Fluoroquinolones: Act as specific poisons of bacterial topoisomerases, with their efficacy and spectrum being heavily influenced by substituents at the N-1, C-7, and C-8 positions.

  • Anticancer Quinolinols: Employ a multifaceted approach, including topoisomerase inhibition, kinase modulation, and induction of apoptosis, with the substitution pattern determining the primary mode of action.

  • Neuroprotective 8-Hydroxyquinolines: Function as metal-protein attenuating compounds, restoring metal homeostasis in the context of neurodegenerative diseases.

The comparative analysis reveals that while the core quinoline structure provides a privileged scaffold, the specific biological activity is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships is crucial for the rational design of new, more potent, and selective therapeutic agents. Future research should focus on developing quinolinols with dual-targeting capabilities (e.g., dual gyrase/topoisomerase IV inhibitors to combat resistance) and on further elucidating the complex signaling pathways modulated by anticancer and neuroprotective derivatives to identify novel targets and improve therapeutic outcomes.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Chloroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and laboratory scientists, understanding the specific protocols for compounds like 5-Chloroquinolin-4-ol is not merely a regulatory formality but a critical component of ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound is a halogenated heterocyclic organic compound. Its primary risks, as identified in safety data sheets (SDS), necessitate careful handling.

Key Hazards Associated with this compound:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

This hazard profile dictates that this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in standard municipal trash[2]. The presence of a carbon-halogen bond classifies it specifically as a halogenated organic compound , a critical distinction for waste stream segregation[3][4].

Property Value Source
CAS Number 23443-05-2[5]
Molecular Formula C₉H₆ClNO[5]
Molecular Weight 179.61 g/mol [5]
Appearance Solid
Melting Point 256-257 °C

Immediate Spill Management Protocol

Accidents happen, and immediate, correct action can significantly mitigate risks.

Protocol for Small Spills of Solid this compound:

  • Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific glove compatibility chart). For larger spills, respiratory protection may be necessary[6].

  • Prevent Dust Formation: Gently cover the spill with an absorbent material, such as vermiculite or sand. Avoid dry sweeping, which can aerosolize the powder[2][6].

  • Collect the Material: Carefully scoop the absorbed material and spilled powder into a designated, sealable hazardous waste container using non-sparking tools[2][7].

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste in the same container.

  • Label and Seal: Securely close the waste container and label it immediately with its full contents.

Waste Segregation: A Critical Decision Point

Proper disposal hinges on correct waste stream segregation. Mixing incompatible waste streams can create dangerous reactions and complicates the final disposal process. Because this compound contains chlorine, it must be segregated into the Halogenated Organic Waste stream[4][8].

The following workflow diagram illustrates the decision-making process for waste generated in the laboratory.

G cluster_waste_stream Waste Stream Segregation Workflow A Waste Generated (e.g., reaction mixture, contaminated wipes) B Is it contaminated with This compound? A->B C Segregate as Non-Hazardous Waste (as per institutional policy) B->C No D Segregate as HALOGENATED ORGANIC WASTE B->D Yes E Use a Properly Labeled, Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by EH&S or Licensed Contractor F->G

Caption: Decision workflow for segregating laboratory waste.

Step-by-Step Disposal and Decontamination Procedures

This section provides actionable protocols for handling both waste material and contaminated labware.

Protocol 4.1: Accumulation of this compound Waste
  • Select a Container: Choose a robust, leak-proof container with a secure, screw-top lid that is compatible with halogenated organic compounds[8]. High-density polyethylene (HDPE) carboys are often suitable.

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label[8]. This is a critical step to prevent unknown waste accumulation.

  • Record Contents: As waste is added, maintain a log on the container label or an attached sheet. Record the full chemical name ("this compound") and estimate the quantity. Do not use abbreviations or chemical formulas[8].

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste[8]. This prevents the release of vapors and protects against spills.

  • Store Safely: Store the container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials (e.g., strong acids or bases)[7].

Required Label Information Description
"Hazardous Waste" Clearly identifies the nature of the contents.
Full Chemical Name(s) List all constituents, e.g., "Waste this compound in Dichloromethane".
Accumulation Start Date The date the first drop of waste was added to the container.
Hazard Identification Check appropriate boxes (e.g., Toxic, Irritant).
Generator Information Principal Investigator's name, lab location (building/room).
Protocol 4.2: Decontamination of Glassware

Glassware that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone). The basic nitrogen of the quinoline ring can interact with acidic silica surfaces, so a solvent rinse is crucial[9].

  • Collect Rinse Solvent: This initial rinse solvent (rinsate) is now considered hazardous waste. Decant it into your designated Halogenated Organic Waste container.

  • Repeat Rinse: Perform a second rinse with the same solvent to ensure maximum removal of the compound. Add this rinsate to the waste container.

  • Wash Glassware: The glassware can now be washed with soap and water as per standard laboratory procedure.

  • Final Rinse: Perform a final rinse with deionized water.

Final Disposal Logistics

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Contact Your EH&S Office: Your institution's Environmental Health & Safety (EH&S) department is your primary resource. They will have established procedures for the collection and disposal of chemical waste[10].

  • Schedule a Pickup: Follow your institutional procedure to request a waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time.

  • Maintain Records: Keep a copy of your waste disposal records as required by your institution and local regulations. This "cradle-to-grave" responsibility is a key principle of hazardous waste management.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 5-Chloroquinolin-4-ol: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of 5-Chloroquinolin-4-ol (CAS No. 23443-05-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist. It establishes a self-validating system of protocols rooted in a deep understanding of the compound's hazard profile. Our objective is to empower you with the knowledge to not only ensure personal safety but also to maintain the integrity of your research by preventing contamination and exposure.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, powdered substance that presents multiple health hazards upon exposure. A thorough risk assessment is the foundational step before any handling procedure begins. The primary risks involve the inadvertent inhalation of airborne particles, as well as skin and eye contact.

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard CodeClassificationGHS PictogramPractical Implication in the Lab
H302 Harmful if swallowedGHS07 (Harmful)Ingestion can lead to acute toxicity. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][2]
H315 Causes skin irritationGHS07 (Harmful)Direct contact can cause dermatitis or irritation. Intact, appropriate gloves are non-negotiable.[1]
H319 Causes serious eye irritationGHS07 (Harmful)The powder is a significant irritant to the eyes, potentially causing serious damage. Appropriate eye protection is mandatory.[1]
H335 May cause respiratory irritationGHS07 (Harmful)Inhalation of the fine powder can irritate the respiratory tract. All handling of the solid must be done with adequate ventilation.[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but must be adapted to the specific task and associated risk of exposure. A multi-layered approach is essential for comprehensive protection.[3]

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side shields[4]Single pair of nitrile gloves[4]Standard lab coat[4]Not typically required if container is sealed and intact.
Weighing & Transfer (Solid) Chemical splash goggles and face shield[3]Double-layered nitrile gloves[5]Fully-fastened lab coatRequired. Work must be performed in a chemical fume hood or ventilated balance enclosure. If not feasible, a NIOSH-approved respirator is mandatory.[6][7][8]
Solution Preparation Chemical splash goggles[4]Single pair of nitrile gloves (change if splashed)Standard lab coatRecommended to be performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield[4]Chemical-resistant heavy-duty gloves over nitrile glovesChemical-resistant apron or coverallNIOSH-approved air-purifying respirator with a particulate filter.[8]
Causality Behind PPE Choices:
  • Eye Protection: While safety glasses offer baseline protection, the fine, dusty nature of this compound means particles can become airborne and bypass standard glasses.[8] Chemical splash goggles provide a complete seal around the eyes, which is critical when weighing or transferring the solid. A face shield is added during these high-risk tasks to protect the entire face from any puffs of powder.[4]

  • Hand Protection: Nitrile gloves provide good initial protection against incidental contact.[4] However, during weighing, where the potential for contamination is highest, double-gloving is a prudent practice. The outer glove can be removed immediately if contamination is suspected, preserving the integrity of the inner glove and preventing the spread of the chemical.[5]

  • Respiratory Protection: The primary engineering control is a chemical fume hood or a ventilated enclosure, which pulls airborne particles away from the user's breathing zone.[9] When these controls are not available or insufficient, a NIOSH-approved respirator is the last line of defense to prevent inhalation of the irritant powder.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan minimizes the risk of exposure at every stage of the chemical's lifecycle in the laboratory.

Step 1: Pre-Handling and Area Preparation
  • Designate the Area: Cordon off and label a specific area for handling this compound, preferably within a certified chemical fume hood.[5]

  • Verify Engineering Controls: Ensure the chemical fume hood or ventilated enclosure is functioning correctly and has a current certification.

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, containers), PPE, and spill cleanup materials are within immediate reach.

  • Emergency Readiness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[11]

Step 2: Weighing and Transfer Protocol

This is often the highest-risk activity due to the potential for generating airborne dust.

  • Don all required PPE as outlined in the table above (goggles, face shield, double gloves, lab coat).

  • Perform all operations on a disposable, absorbent bench liner to contain any minor spills.[5]

  • Use an anti-static gun on the container and weigh boat to prevent the fine powder from "jumping" due to static electricity.[5]

  • Open the container slowly inside the fume hood.

  • Use a dedicated spatula to carefully transfer the desired amount of powder. Avoid dropping or tapping the spatula, which can aerosolize the powder.

  • Securely close the primary container immediately after transfer.

  • Proceed with your experimental step (e.g., adding a solvent) within the fume hood.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase a 1. Don Full PPE (Goggles, Face Shield, Double Gloves) b 2. Prepare Fume Hood (Bench Liner, Anti-Static Gun) a->b c 3. Carefully Open Container b->c d 4. Transfer Powder (Minimize Dust) c->d e 5. Securely Close Container d->e f 6. Decontaminate Area (Wet Wipe) e->f g 7. Dispose of Outer Gloves & Contaminated Materials f->g h 8. Wash Hands Thoroughly g->h

Caption: Safe weighing workflow for this compound.
Step 3: Post-Handling Decontamination

  • Surface Cleaning: Once the handling procedure is complete, carefully wipe down all surfaces within the designated area with a damp cloth or towel to collect any residual powder without making it airborne. Dry sweeping is strictly prohibited.[8]

  • PPE Removal: Remove the outer pair of gloves first and dispose of them in a designated hazardous waste bag. Remove the face shield and goggles, followed by the lab coat and inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Emergency and Disposal Procedures

Accidental Release and Spill Management
  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a containment hood.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator, chemical goggles, and heavy-duty gloves.

  • Containment: Gently cover the spill with an absorbent material from a chemical spill kit.

  • Cleanup: Carefully sweep the contained material into a designated hazardous waste container. Avoid creating dust. If possible, gently moisten the material with a suitable, non-reactive solvent to prevent it from becoming airborne.

  • Decontaminate: Clean the spill area thoroughly with a wet wipe, and dispose of all cleanup materials as hazardous waste.

G spill Spill Occurs alert Alert Others & Evacuate Area spill->alert ppe Don Full Spill PPE (Incl. Respirator) alert->ppe contain Cover Spill with Absorbent Material ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Area & Dispose of Waste collect->decon safe Area Secure decon->safe

Caption: Spill response workflow.
First-Aid Measures

Exposure RouteFirst-Aid Protocol[9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous chemical waste.[11] This includes:

    • Unused or excess compound.

    • Contaminated PPE (gloves, disposable lab coats).

    • Contaminated labware (weigh boats, pipette tips, bench liners).

  • Containerization: Use only designated, leak-proof, and clearly labeled hazardous waste containers.[9][11] The label must include the full chemical name, "Hazardous Waste," and the date of accumulation.[11]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11] Never dispose of this chemical down the drain or in the regular trash.[6][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroquinolin-4-ol
Reactant of Route 2
5-Chloroquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.